20:0-20:1-20:0 TG-d5
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C63H120O6 |
|---|---|
Poids moléculaire |
978.7 g/mol |
Nom IUPAC |
[1,1,2,3,3-pentadeuterio-3-icosanoyloxy-2-[(Z)-icos-11-enoyl]oxypropyl] icosanoate |
InChI |
InChI=1S/C63H120O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-52-55-61(64)67-58-60(69-63(66)57-54-51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)59-68-62(65)56-53-50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h27,30,60H,4-26,28-29,31-59H2,1-3H3/b30-27-/i58D2,59D2,60D |
Clé InChI |
VNTAEBMTULPOLY-NHYOGKJZSA-N |
SMILES isomérique |
[2H]C([2H])(C([2H])(C([2H])([2H])OC(=O)CCCCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCC/C=C\CCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCCCC |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCC=CCCCCCCCC |
Origine du produit |
United States |
Foundational & Exploratory
A Technical Guide to 20:0-20:1-20:0 TG-d5: An Internal Standard for Quantitative Lipidomics
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 20:0-20:1-20:0 TG-d5, a deuterated triglyceride essential for accurate and precise quantification of lipids in complex biological samples. Its primary application lies as an internal standard in mass spectrometry-based lipidomics, a powerful analytical technique for elucidating the role of lipids in health and disease.
Core Concepts: The Role of Deuterated Standards in Lipidomics
The fundamental principle behind the use of this compound is isotope dilution mass spectrometry. In this method, a known quantity of the deuterated standard is added to a biological sample at the initial stage of preparation. Because the deuterated standard is chemically identical to its endogenous, non-deuterated counterpart, it experiences the same extraction inefficiencies and ionization suppression or enhancement effects during mass spectrometry analysis. By comparing the signal intensity of the endogenous lipid to that of the known amount of the deuterated internal standard, precise quantification can be achieved.
Chemical and Physical Properties
This compound, also known by its systematic name 1,3(d5)-dieicosanoyl-2-(11Z-eicosenoyl)-glycerol, is a synthetic triglyceride containing two eicosanoic acid (20:0) chains and one eicosenoic acid (20:1) chain attached to a glycerol (B35011) backbone.[1][2] The "d5" designation indicates that five hydrogen atoms on the glycerol backbone have been replaced by deuterium (B1214612) atoms, resulting in a molecule with a higher mass than its endogenous analog.[3]
A summary of its key quantitative properties is presented in the table below:
| Property | Value | Reference |
| Systematic Name | 1,3(d5)-dieicosanoyl-2-(11Z-eicosenoyl)-glycerol | [2] |
| Common Name | This compound | [2] |
| Molecular Formula | C₆₃H₁₁₅D₅O₆ | [2] |
| Formula Weight | 978.654 g/mol | [2] |
| Exact Mass | 977.94 Da | [2] |
| CAS Number | 958764-14-2 | [2] |
| Appearance | White to off-white solid | |
| Storage Temperature | -20°C | [2] |
| Stability | 1 year at -20°C | [2] |
| Purity | Typically ≥98% | |
| Solubility | Soluble in ethanol (B145695) and chloroform (B151607) | [4] |
Experimental Protocols
The use of this compound as an internal standard is integral to quantitative lipidomics workflows. Below are detailed methodologies for its application.
Preparation of Internal Standard Stock Solution
-
Weighing: Accurately weigh a precise amount of this compound powder.
-
Dissolution: Dissolve the powder in a suitable organic solvent, such as a chloroform:methanol (1:1, v/v) mixture, to create a stock solution of a known concentration.
-
Storage: Store the stock solution in an amber glass vial at -20°C to prevent degradation.
Sample Preparation and Lipid Extraction (Modified Bligh & Dyer Method)
-
Sample Thawing: Thaw frozen biological samples (e.g., plasma, tissue homogenate) on ice.
-
Internal Standard Spiking: Add a precise volume of the this compound stock solution to the sample. The amount added should be optimized to be within the linear dynamic range of the mass spectrometer and comparable to the expected concentration of the endogenous triglycerides of interest.
-
Solvent Addition: Add a 1:2 (v/v) mixture of chloroform:methanol to the sample.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and lipid extraction.
-
Phase Separation: Add chloroform and water to the mixture to induce phase separation. Centrifuge the sample to pellet any solid debris.
-
Lipid Collection: Carefully collect the lower organic phase, which contains the lipids, using a glass pipette and transfer it to a new tube.
-
Drying: Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried lipid extract in a solvent suitable for LC-MS analysis, such as a 2:1:1 (v/v/v) mixture of isopropanol:acetonitrile:water.
LC-MS/MS Analysis
-
Chromatographic Separation: Inject the reconstituted lipid extract onto a reverse-phase liquid chromatography (LC) column. The specific column and gradient conditions should be optimized for the separation of triglycerides.
-
Mass Spectrometric Detection: Analyze the eluent from the LC column using a tandem mass spectrometer (MS/MS) operating in a positive electrospray ionization (ESI) mode. Triglycerides are typically detected as their ammoniated adducts ([M+NH₄]⁺).
-
Data Acquisition: Set up the mass spectrometer to perform precursor ion scanning or neutral loss scanning to specifically detect triglyceride species. For targeted quantification, use multiple reaction monitoring (MRM) to monitor specific precursor-to-product ion transitions for both the endogenous triglyceride and the this compound internal standard.
Data Presentation and Analysis
The raw data from the LC-MS/MS analysis is processed to identify and quantify individual triglyceride species. The peak area of the endogenous triglyceride is normalized to the peak area of the this compound internal standard. A calibration curve can be generated using a series of known concentrations of a non-deuterated triglyceride standard spiked with a fixed amount of the deuterated internal standard to determine the absolute concentration of the endogenous lipid.
Mandatory Visualizations
General Lipidomics Workflow
References
In-Depth Technical Guide to 20:0-20:1-20:0 TG-d5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the deuterated triglyceride 20:0-20:1-20:0 TG-d5, a critical internal standard for advanced lipidomic analysis. This document details its chemical properties, its application in quantitative mass spectrometry, and relevant metabolic pathways.
Core Chemical and Physical Properties
This compound, scientifically known as 1,3(d5)-dieicosanoyl-2-(11Z-eicosenoyl)-glycerol, is a synthetic triglyceride containing two arachidic acid (20:0) chains and one eicosenoic acid (20:1) chain attached to a glycerol (B35011) backbone.[1] The 'd5' designation indicates that five hydrogen atoms on the glycerol backbone have been replaced by deuterium, a stable isotope of hydrogen. This isotopic labeling is crucial for its use as an internal standard in mass spectrometry, as it allows for its differentiation from endogenous, non-labeled triglycerides.[2]
| Property | Value | Reference(s) |
| Chemical Name | 1,3(d5)-dieicosanoyl-2-(11Z-eicosenoyl)-glycerol | [1] |
| Synonyms | TG d5-(20:0/20:1(11Z)/20:0) | [1] |
| Molecular Formula | C₆₃H₁₁₅D₅O₆ | [1] |
| Formula Weight | 978.654 | [1] |
| Exact Mass | 977.94 | [1] |
| CAS Number | 958764-14-2 | [1] |
| Physical State | Powder | [1] |
| Storage Temperature | -20°C | [1] |
| Stability | 1 Year | [1] |
| Hygroscopic | Yes | [1] |
Visualization of Chemical Structure
A precise understanding of the molecular structure is fundamental for its application.
Caption: Chemical structure of this compound.
Application in Quantitative Lipidomics
This compound is primarily utilized as an internal standard in mass spectrometry-based lipidomics for the accurate quantification of triglycerides in complex biological samples. The principle of its application lies in isotope dilution mass spectrometry. A known amount of the deuterated standard is added to a sample at the beginning of the experimental workflow. Because it is chemically identical to its non-deuterated counterpart, it experiences the same extraction inefficiencies and ionization suppression or enhancement effects during mass spectrometry analysis. By comparing the signal intensity of the endogenous analyte to the known concentration of the deuterated internal standard, precise and accurate quantification can be achieved.
Experimental Protocols
Lipid Extraction from Biological Samples
A common method for extracting lipids from biological matrices is the Folch method, which utilizes a chloroform (B151607) and methanol (B129727) mixture.
-
Sample Preparation : Homogenize the tissue sample in a 2:1 chloroform:methanol solution.
-
Phase Separation : Add a salt solution (e.g., 0.9% NaCl) to the homogenate to induce phase separation.
-
Lipid Collection : The lower organic phase, containing the lipids, is carefully collected.
-
Drying and Reconstitution : The solvent is evaporated under a stream of nitrogen, and the dried lipid extract is reconstituted in an appropriate solvent for LC-MS analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
The following is a general protocol for the analysis of triglycerides using LC-MS with this compound as an internal standard.
| Parameter | Description |
| Chromatography | Reversed-phase liquid chromatography (RPLC) is commonly used to separate lipid species. |
| Mobile Phase A | Acetonitrile/Water (e.g., 60:40) with additives like ammonium (B1175870) formate (B1220265) and formic acid. |
| Mobile Phase B | Isopropanol/Acetonitrile (e.g., 90:10) with similar additives. |
| Gradient | A gradient from a lower to a higher percentage of mobile phase B is used to elute lipids of increasing hydrophobicity. |
| Mass Spectrometry | Electrospray ionization (ESI) in positive mode is typically used for triglyceride analysis. |
| Detection Mode | Multiple Reaction Monitoring (MRM) or full scan with high-resolution mass spectrometry can be employed for quantification. |
Metabolic Pathway and Experimental Workflow
The use of deuterated triglyceride standards is integral to studying triglyceride metabolism. The following diagrams illustrate the metabolic fate of triglycerides and a typical lipidomics workflow.
Caption: Simplified pathway of dietary triglyceride metabolism.
Caption: A typical lipidomics experimental workflow.
References
An In-depth Technical Guide to the Physical Properties of 20:0-20:1-20:0 TG-d5
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the known physical and chemical properties of the deuterated triglyceride 20:0-20:1-20:0 TG-d5, also known as 1,3(d5)-dieicosanoyl-2-(11Z-eicosenoyl)-glycerol. This synthetic, stable isotope-labeled lipid is a crucial internal standard in the field of lipidomics, particularly in quantitative analyses using mass spectrometry. Its structural similarity to endogenous triglycerides, combined with its distinct mass, allows for precise and accurate quantification of related lipid species in complex biological matrices. This guide is intended for researchers, scientists, and drug development professionals who utilize or are considering the use of this standard in their analytical workflows.
Physicochemical Properties
The fundamental physical and chemical characteristics of this compound are summarized below. Due to the limited availability of specific experimental data for this deuterated molecule, some properties are based on its non-deuterated counterpart or similar long-chain triglycerides.
| Property | Value |
| Chemical Name | 1,3(d5)-dieicosanoyl-2-(11Z-eicosenoyl)-glycerol |
| Synonyms | This compound, 1,3-diarachidoyl-2-oleoyl-glycerol-d5 |
| Chemical Formula | C₆₃H₁₁₅D₅O₆[1] |
| Molecular Weight | 978.654 g/mol [1] |
| Exact Mass | 977.94 g/mol [1] |
| CAS Number | 958764-14-2[1] |
| Physical Form | Powder[1] |
| Storage Temperature | -20°C[1] |
| Solubility (General) | Soluble in non-polar organic solvents such as chloroform (B151607) and methanol; sparingly soluble in polar solvents.[2] |
Experimental Protocols
Detailed methodologies for the characterization and application of triglycerides like this compound are essential for obtaining reliable and reproducible data. The following sections outline standard experimental protocols.
Lipid Extraction from Plasma (Folch Method)
This protocol describes a common method for extracting total lipids from a plasma sample, a crucial first step before analysis.
-
Sample Preparation: Thaw plasma samples on ice. In a glass tube, combine 100 µL of plasma with a known amount of this compound as an internal standard.[3]
-
Solvent Addition: Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture to the plasma sample.[4]
-
Homogenization: Vortex the mixture thoroughly for 2 minutes to ensure complete mixing and protein denaturation.
-
Phase Separation: Add 400 µL of 0.9% NaCl solution to the mixture and vortex again for 30 seconds. Centrifuge the sample at 2,000 x g for 10 minutes at 4°C to induce phase separation.[5]
-
Lipid Collection: Carefully aspirate the lower organic phase, which contains the lipids, and transfer it to a new glass tube.
-
Drying: Evaporate the solvent under a gentle stream of nitrogen gas to obtain the dried lipid extract.
-
Reconstitution: Reconstitute the lipid extract in a suitable solvent for the subsequent analytical method, such as a mixture of acetonitrile (B52724) and isopropanol (B130326) for LC-MS analysis.[5]
Thermal Analysis by Differential Scanning Calorimetry (DSC)
DSC is used to determine the thermal properties of a substance, such as its melting point and the enthalpy of phase transitions.
-
Sample Preparation: Accurately weigh 3-5 mg of this compound into an aluminum DSC pan.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC instrument.
-
Thermal Program:
-
Equilibrate the sample at a low temperature, for example, -40°C.
-
Ramp the temperature up to a temperature above the expected melting point, for instance, 80°C, at a controlled heating rate (e.g., 5°C/min).
-
Hold the sample at the high temperature for a few minutes to ensure complete melting.
-
Cool the sample back down to the initial low temperature at a controlled cooling rate (e.g., 5°C/min) to observe crystallization behavior.
-
-
Data Analysis: Analyze the resulting thermogram to identify the onset and peak temperatures of melting and crystallization events, and to calculate the enthalpy of these transitions by integrating the peak areas.
Quantitative Analysis by UPLC-MS/MS
This protocol outlines a general procedure for the quantitative analysis of triglycerides using an internal standard like this compound.
-
Chromatographic Separation (UPLC):
-
Column: Use a reverse-phase column suitable for lipid analysis, such as a C18 column.
-
Mobile Phase A: Acetonitrile/water (e.g., 60:40) with an additive like 10 mM ammonium (B1175870) formate.
-
Mobile Phase B: Isopropanol/acetonitrile (e.g., 90:10) with the same additive.
-
Gradient: Develop a gradient elution program that effectively separates the triglycerides of interest.
-
Flow Rate: A typical flow rate for UPLC is between 0.2 and 0.5 mL/min.
-
-
Mass Spectrometry Detection (MS/MS):
-
Ionization: Use electrospray ionization (ESI) in positive ion mode.
-
Analysis Mode: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for targeted quantification.
-
MRM Transitions: Define specific precursor-to-product ion transitions for the target analytes and for the this compound internal standard.
-
-
Quantification:
-
Calibration Curve: Prepare a series of calibration standards with known concentrations of the target analytes and a fixed concentration of the internal standard.
-
Data Analysis: Plot the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte to generate a calibration curve. Use this curve to determine the concentration of the analyte in the unknown samples.[6]
-
Logical Relationships and Workflows
The primary application of this compound is as an internal standard in targeted lipidomics. The following diagram illustrates a typical experimental workflow.
Caption: A generalized workflow for targeted lipidomics using a deuterated internal standard.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. brainkart.com [brainkart.com]
- 3. Lipidomics Workflow for Cells, Plasma & Tissue via LC-MS/MS - Creative Proteomics [creative-proteomics.com]
- 4. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Navigating Lipidomics: A Technical Guide to 20:0-20:1-20:0 TG-d5 for Researchers
For researchers, scientists, and drug development professionals venturing into the intricate world of lipidomics, the precise quantification of lipid species is paramount. This in-depth technical guide focuses on a key tool in this endeavor: the deuterated triglyceride internal standard, 20:0-20:1-20:0 TG-d5. This guide provides comprehensive information on its suppliers, pricing, technical specifications, and detailed experimental protocols for its application in mass spectrometry-based lipid analysis.
Introduction to this compound
This compound, also known as 1,3-dieicosanoyl-2-eicosenoyl-glycerol-d5, is a synthetic, stable isotope-labeled triglyceride. It is structurally identical to its endogenous counterpart, with the exception of five deuterium (B1214612) atoms on the glycerol (B35011) backbone. This subtle mass difference allows it to be distinguished by a mass spectrometer, making it an ideal internal standard for the accurate quantification of triglycerides in complex biological samples. The use of such a standard is critical to correct for variations that can occur during sample preparation, extraction, and analysis.
Suppliers and Pricing
The primary manufacturer of high-purity this compound is Avanti Polar Lipids .[1] Their products are widely distributed through various life science research suppliers.
Key Suppliers:
-
Avanti Polar Lipids: The direct source for this and a wide range of other high-purity lipids.
-
Sigma-Aldrich (Merck): A major distributor for Avanti Polar Lipids, offering the product with extensive technical documentation.[1] Pricing is typically available upon logging into their website with an institutional account.
-
MedChemExpress: Another supplier of isotope-labeled compounds, including this compound.[2]
-
BOC Sciences: Lists 20:0-20:1-20:0-[d5] TG among its phospholipid offerings.
Pricing for this compound can vary depending on the supplier, quantity, and any institutional discounts. It is recommended to obtain quotes from multiple suppliers to ensure competitive pricing. As a specialized research chemical, it is typically sold in milligram quantities.
Technical Data
A thorough understanding of the technical specifications of this compound is essential for its proper use and for accurate data interpretation.
| Property | Value | Reference |
| Chemical Name | 1,3(d5)-dieicosanoyl-2-(11Z-eicosenoyl)-glycerol | [1] |
| Synonyms | TG d5-(20:0/20:1(11Z)/20:0) | [1] |
| Molecular Formula | C₆₃H₁₁₅D₅O₆ | [1] |
| Formula Weight | 978.654 | [1] |
| Exact Mass | 977.94 | [1] |
| CAS Number | 958764-14-2 | [1] |
| Physical Form | Powder | |
| Purity | >99% | |
| Storage Temperature | -20°C | [1] |
Experimental Protocols
The primary application of this compound is as an internal standard in quantitative lipidomics workflows, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). Below are detailed methodologies for its use.
Lipid Extraction using Methyl-tert-Butyl Ether (MTBE)
The MTBE extraction method is favored for its efficiency in extracting a broad range of lipid classes with high recovery.[3][4]
Materials:
-
Biological sample (e.g., plasma, tissue homogenate)
-
Methanol (B129727) (LC-MS grade)
-
Methyl-tert-butyl ether (MTBE) (LC-MS grade)
-
Water (LC-MS grade)
-
This compound internal standard solution (concentration to be optimized based on expected endogenous levels)
-
Glass tubes with Teflon-lined caps
-
Vortex mixer
-
Centrifuge
Procedure:
-
To a glass tube containing the biological sample, add the appropriate volume of the this compound internal standard solution.
-
Add methanol to the sample.[4]
-
Add MTBE and vortex the mixture thoroughly.[4]
-
Incubate the mixture, with shaking, at room temperature to ensure complete protein precipitation and lipid extraction.[4]
-
Induce phase separation by adding water.[4]
-
Vortex the mixture again and then centrifuge to pellet the non-extractable material.[4]
-
The upper, MTBE-rich phase contains the lipids. Carefully collect this upper phase and transfer it to a new glass tube.[3][4]
-
Dry the lipid extract under a gentle stream of nitrogen.
-
Reconstitute the dried lipids in an appropriate solvent for LC-MS analysis (e.g., a mixture of acetonitrile (B52724) and isopropanol).
Lipid Extraction Workflow
Caption: Workflow for lipid extraction using the MTBE method.
UPLC-MS/MS Analysis of Triglycerides
This section outlines a general method for the analysis of triglycerides using an Ultra-Performance Liquid Chromatography (UPLC) system coupled to a tandem mass spectrometer. Parameters should be optimized for the specific instrumentation used.
Instrumentation:
-
UPLC system (e.g., Waters ACQUITY, Agilent 1290)
-
Reversed-phase C18 or C30 column
-
Tandem mass spectrometer (e.g., Triple Quadrupole) with an electrospray ionization (ESI) source
LC Parameters (Example): [5][6][7]
-
Mobile Phase A: Acetonitrile/Water (e.g., 60:40) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.
-
Mobile Phase B: Isopropanol/Acetonitrile (e.g., 90:10) with 10 mM ammonium formate and 0.1% formic acid.
-
Gradient: A typical gradient would start with a lower percentage of mobile phase B, ramping up to a high percentage to elute the hydrophobic triglycerides.
-
Flow Rate: 0.25 - 0.4 mL/min.
-
Column Temperature: 45 - 60°C.
-
Injection Volume: 2 - 10 µL.
MS/MS Parameters (Example): [5][6]
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
Precursor Ion: For triglycerides, the ammonium adduct [M+NH₄]⁺ is typically monitored. For this compound, the precursor ion would be m/z 996.9 (calculated).
-
Product Ions: The product ions correspond to the neutral loss of one of the fatty acid chains. For this compound, the key transitions would be the neutral loss of arachidic acid (20:0) and gondoic acid (20:1).
-
MRM Transitions for this compound (Predicted):
-
Q1: 996.9 -> Q3: [M+NH₄ - C₂₀H₄₀O₂]⁺ (Neutral loss of arachidic acid)
-
Q1: 996.9 -> Q3: [M+NH₄ - C₂₀H₃₈O₂]⁺ (Neutral loss of gondoic acid)
-
Note: The exact m/z values for the product ions should be determined experimentally by infusing the standard.
-
Data Analysis Workflow
Caption: A typical workflow for quantitative lipidomics data analysis.
Biological Significance of 20:0 and 20:1 Fatty Acids in Triglycerides
While this compound is an analytical tool, its non-deuterated counterpart, a triglyceride containing arachidic acid (20:0) and gondoic acid (20:1), has biological relevance.
-
Arachidic Acid (20:0): A saturated very-long-chain fatty acid found in some vegetable oils and as a minor component of animal fats. It can be elongated from stearic acid (18:0).
-
Gondoic Acid (20:1): A monounsaturated omega-9 fatty acid. It is found in various plant oils, including jojoba oil and canola oil.
Triglycerides are the primary form of energy storage in animals and plants. The specific fatty acid composition of triglycerides can influence the physical properties of lipid droplets and cellular membranes. The metabolism of triglycerides containing very-long-chain fatty acids is crucial for maintaining cellular energy homeostasis. Dysregulation of triglyceride metabolism is a hallmark of several metabolic diseases, including obesity, type 2 diabetes, and cardiovascular disease.[8] Studies have shown that specific triglyceride species can serve as biomarkers for these conditions. For instance, lipidomic profiling has identified associations between certain triglyceride species and the risk of coronary heart disease.[8]
The incorporation of specific fatty acids, such as arachidonic acid (a polyunsaturated 20-carbon fatty acid), into triglycerides is a dynamic process within cells and plays a role in fatty acid metabolism.[9][10][11] While arachidic and gondoic acids are not as extensively studied in signaling pathways as arachidonic acid, their presence in triglycerides contributes to the overall lipid profile of a cell, which is increasingly recognized as a critical factor in cellular health and disease.
Glycerolipid Metabolism Pathway
Caption: Simplified de novo pathway for triacylglycerol biosynthesis.
Conclusion
This compound is an indispensable tool for researchers aiming to achieve accurate and reproducible quantification of triglycerides in biological systems. By understanding its technical properties and implementing robust experimental protocols, scientists can confidently navigate the complexities of the lipidome. This guide serves as a foundational resource to facilitate the effective use of this internal standard, ultimately contributing to a deeper understanding of the roles of lipids in health and disease.
References
- 1. avantiresearch.com [avantiresearch.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. MTBE Lipid Extraction - Protocol - OneLab [onelab.andrewalliance.com]
- 4. Lipid extraction by methyl-tert-butyl ether for high-throughput lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. waters.com [waters.com]
- 6. Triglyceride Analysis Service - Creative Proteomics [creative-proteomics.com]
- 7. In-depth triacylglycerol profiling using MS3 Q-Trap Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lipidomics identified novel cholesterol-independent predictors for risk of incident coronary heart disease: Mediation of risk from diabetes and aggravation of risk by ambient air pollution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Role of triglycerides in endothelial cell arachidonic acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Role of arachidonyl triglycerides within lipid bodies in eicosanoid formation by human polymorphonuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Differential roles for triglyceride and phospholipid pools of arachidonic acid in human lung macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of 20:0-20:1-20:0 TG-d5 in Lipidomics: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the critical role of the deuterated triglyceride, 20:0-20:1-20:0 TG-d5, in the field of lipidomics. As the study of lipids continues to yield profound insights into cellular biology, disease pathogenesis, and therapeutic interventions, the necessity for precise and accurate quantification of lipid species has become paramount. This document details the application of this compound as an internal standard, presents relevant quantitative data, outlines detailed experimental protocols, and provides visual representations of key workflows and principles to aid researchers in their understanding and application of this essential tool.
Core Principle: Internal Standardization in Lipidomics
In mass spectrometry-based lipidomics, quantitative accuracy can be compromised by variations introduced during sample preparation, extraction, and analysis. An internal standard (IS) is a compound of known concentration, structurally similar to the analyte of interest, that is added to a sample at the beginning of the workflow. By measuring the ratio of the analyte's signal to the internal standard's signal, these variations can be normalized, leading to more reliable and reproducible quantification.
Deuterated standards, such as this compound, are ideal internal standards because their chemical and physical properties are nearly identical to their endogenous, non-deuterated counterparts. The mass difference introduced by the deuterium (B1214612) atoms allows for their distinct detection by the mass spectrometer.
Quantitative Data for this compound
This compound is commonly available as a component of internal standard mixtures. One such widely used mixture is the "d5-TG Internal Standard Mixture I" from Avanti Polar Lipids. The precise composition of this mixture is crucial for accurate quantification.
Table 1: Composition of Avanti Polar Lipids d5-TG Internal Standard Mixture I
| Component | Concentration (µM) |
| 20:5-22:6-20:5 (d5) TG | 4.03 |
| 14:0-16:1-14:0 (d5) TG | 3.99 |
| 15:0-18:1-15:0 (d5) TG | 3.97 |
| 16:0-18:0-16:0 (d5) TG | 4.05 |
| 17:0-17:1-17:0 (d5) TG | 4.14 |
| 19:0-12:0-19:0 (d5) TG | 4.01 |
| 20:0-20:1-20:0 (d5) TG | 3.81 |
| 20:2-18:3-20:2 (d5) TG | 3.96 |
| 20:4-18:2-20:4 (d5) TG | 3.90 |
Data sourced from a study utilizing the d5-TG Internal Standard Mixture I.[1]
Experimental Protocols
The following section outlines a detailed methodology for the quantification of triglycerides in human plasma using this compound as part of an internal standard mixture.
Preparation of Internal Standard Working Solution
-
Obtain the Standard Mixture : Acquire a certified internal standard mixture containing this compound, such as the "d5-TG Internal Standard Mixture I". The concentration of each component is typically around 4 µM in a solvent like toluene:methanol (1:1).[2]
-
Dilution : Depending on the expected concentration of triglycerides in the sample and the sensitivity of the mass spectrometer, the stock solution may need to be diluted. A common practice is to prepare a working solution by diluting the stock mixture with a suitable solvent (e.g., chloroform:methanol 1:1, v/v) to achieve a concentration that provides an adequate signal without saturating the detector.
Sample Preparation and Lipid Extraction (Modified Folch Method)
-
Sample Thawing : Thaw frozen plasma samples on ice to prevent degradation of lipids.
-
Aliquoting : In a clean glass tube, add a precise volume of plasma (e.g., 50 µL).
-
Spiking with Internal Standard : Add a known volume of the internal standard working solution to the plasma sample. For every 10 µg of protein in the sample, 1 µl of the internal standard mixture can be added.[1]
-
Homogenization : Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture to the sample. Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and protein precipitation.
-
Phase Separation : Add 0.5 mL of 0.9% NaCl solution (or ultrapure water) to the mixture to induce phase separation. Vortex for 1 minute and then centrifuge at a low speed (e.g., 2000 x g) for 5 minutes to separate the layers.
-
Lipid Collection : Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a new clean tube.
-
Drying : Evaporate the solvent to dryness under a gentle stream of nitrogen gas.
-
Reconstitution : Reconstitute the dried lipid extract in a solvent suitable for LC-MS analysis, such as isopropanol:acetonitrile:water (2:1:1, v/v/v). The volume of the reconstitution solvent should be chosen to achieve a concentration within the linear range of the instrument.
LC-MS/MS Analysis
-
Chromatographic Separation :
-
Column : A C18 reversed-phase column is commonly used for the separation of triglycerides.
-
Mobile Phase A : Acetonitrile/water (60/40, v/v) with 10 mM ammonium (B1175870) formate.
-
Mobile Phase B : Isopropanol/acetonitrile (90/10, v/v) with 10 mM ammonium formate.
-
Gradient : A typical gradient would start with a low percentage of mobile phase B, which is gradually increased to elute the more hydrophobic triglycerides.
-
Flow Rate : A flow rate of 0.3-0.5 mL/min is common.
-
Injection Volume : 5-10 µL.
-
-
Mass Spectrometry Detection :
-
Ionization Mode : Electrospray Ionization (ESI) in positive ion mode is typically used for triglyceride analysis, often detecting ammonium adducts ([M+NH4]+).
-
Scan Type : Multiple Reaction Monitoring (MRM) is employed for quantification. This involves selecting the precursor ion of the internal standard and the target triglycerides and monitoring a specific product ion for each.
-
MRM Transitions : The specific precursor-to-product ion transitions for each triglyceride and the internal standard need to be optimized. For triglycerides, the product ions often correspond to the neutral loss of a fatty acid.
-
Data Analysis and Quantification
-
Peak Integration : Integrate the peak areas of the endogenous triglycerides and the this compound internal standard in the chromatograms.
-
Calibration Curve : Prepare a series of calibration standards with known concentrations of a representative non-deuterated triglyceride and a fixed concentration of the internal standard mixture. Plot the ratio of the analyte peak area to the internal standard peak area against the analyte concentration to generate a calibration curve.
-
Quantification : Determine the concentration of the target triglycerides in the samples by calculating the peak area ratio of the analyte to the internal standard and comparing it against the calibration curve.
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and the fundamental principle of internal standardization in lipidomics.
Caption: Experimental workflow for triglyceride quantification using a deuterated internal standard.
Caption: The principle of internal standardization for accurate lipid quantification.
References
The Gold Standard of Quantification: An In-depth Technical Guide to Deuterated Internal Standards
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern analytical chemistry, particularly within the realms of pharmaceutical development, clinical research, and bioanalysis, the demand for the highest level of accuracy and precision in quantitative analysis is paramount. This technical guide provides a comprehensive overview of the core principles, practical applications, and critical considerations for the use of deuterated internal standards, the gold standard for robust and reliable quantitative analysis, primarily by mass spectrometry.
Core Principles: Why Deuterated Standards are the Benchmark
A deuterated internal standard is a version of the analyte of interest where one or more hydrogen atoms have been replaced by deuterium (B1214612) (²H), a stable, non-radioactive isotope of hydrogen.[1][2] The fundamental principle behind their use is to introduce a compound that is chemically almost identical to the analyte but physically distinguishable by a mass spectrometer due to its higher mass.[3] This subtle yet significant modification allows the internal standard to serve as a reliable reference to correct for variations throughout the analytical process.[2]
Deuterated internal standards are considered the "gold standard" because their physicochemical properties are nearly identical to the unlabeled analyte.[4][5] This ensures they behave similarly during sample preparation, chromatography, and ionization.[2][3] Key advantages include:
-
Co-elution with the Analyte: The substitution of hydrogen with deuterium results in a negligible change in polarity, leading to co-elution with the unlabeled analyte during chromatographic separation. This is critical for compensating for matrix effects.[4][6]
-
Similar Extraction Recovery and Ionization Response: The deuterated standard exhibits nearly identical behavior to the analyte during sample preparation steps such as protein precipitation, liquid-liquid extraction, and solid-phase extraction.[3][4] It also experiences the same degree of ionization suppression or enhancement in the mass spectrometer's ion source.[3][6]
-
Enhanced Quantitative Accuracy and Reproducibility: By normalizing for experimental variability, deuterated internal standards significantly improve the accuracy and reproducibility of quantitative assays.[1][6]
The use of a stable isotope-labeled internal standard (SIL-IS), such as a deuterated standard, is strongly advocated by regulatory agencies like the European Medicines Agency (EMA), with over 90% of submissions to the agency incorporating them in supportive assay validations.[7]
Mitigating Analytical Challenges
The primary value of deuterated internal standards lies in their ability to mitigate common sources of error in quantitative analysis, particularly in complex biological matrices like plasma, whole blood, urine, and tissue homogenates.[3][6]
Matrix Effects: This phenomenon, caused by co-eluting endogenous components from the sample matrix, can lead to unpredictable ion suppression or enhancement of the analyte signal, compromising the accuracy of the results.[6][7] Because a deuterated internal standard co-elutes with the analyte, it experiences the same matrix effects.[6] By calculating the ratio of the analyte signal to the internal standard signal, these variations are effectively normalized.[6]
Sample Preparation Variability: Losses can occur during various sample preparation steps.[3] A deuterated internal standard, added at the beginning of the workflow, experiences the same losses as the analyte, thus providing an accurate correction.[6]
Instrumental Variability: Fluctuations in instrument performance, such as injection volume inconsistencies and ion source drift, can affect signal intensity.[8] The deuterated internal standard compensates for these variations, ensuring consistent results across different analytical runs and even different laboratories.[1]
Quantitative Data and Method Validation
The use of deuterated internal standards is a cornerstone of robust bioanalytical method validation, consistently leading to high levels of accuracy and precision.[4][9]
Table 1: Comparison of Quantitative Assay Performance with Different Internal Standard Strategies
| Parameter | No Internal Standard | Structural Analog IS | Deuterated IS |
| Precision (%CV) | 15 - 30% | 5 - 15% | < 5% |
| Accuracy (%Bias) | ± 20 - 40% | ± 10 - 20% | < 10% |
| Matrix Effect Variability | High | Moderate | Low (Compensated) |
| Regulatory Acceptance | Low | Conditional | High |
Source: Data compiled from multiple analytical chemistry guides and studies.[6][7][10]
Table 2: Typical Validation Parameters for an LC-MS/MS Assay of an Immunosuppressant in Whole Blood Using a Deuterated Internal Standard
| Validation Parameter | Acceptance Criteria | Typical Result |
| Linearity (r²) | ≥ 0.99 | > 0.995 |
| Intra-day Precision (%CV) | ≤ 15% | < 8% |
| Inter-day Precision (%CV) | ≤ 15% | < 10% |
| Intra-day Accuracy (%Bias) | ± 15% | -5% to +7% |
| Inter-day Accuracy (%Bias) | ± 15% | -8% to +9% |
| Recovery | Consistent and Precise | > 85% |
| Matrix Factor | 0.85 - 1.15 | 0.92 - 1.08 |
Source: Representative data from validated bioanalytical methods.[3][11]
Experimental Protocols
The successful implementation of deuterated internal standards relies on well-defined and validated experimental procedures.
General Protocol for Quantification of a Drug in Human Plasma using LC-MS/MS
-
Preparation of Stock and Working Solutions:
-
Prepare individual stock solutions of the analyte and the deuterated internal standard in a suitable organic solvent (e.g., methanol, DMSO) at a concentration of 1 mg/mL.[4]
-
Prepare a series of working standard solutions of the analyte by serial dilution of the stock solution.
-
Prepare a working solution of the deuterated internal standard at a fixed concentration (e.g., 100 ng/mL in acetonitrile).[4][5]
-
-
Sample Preparation (Protein Precipitation):
-
Aliquot 100 µL of the plasma sample (calibrator, quality control, or unknown) into a microcentrifuge tube.[6]
-
Add 200 µL of the internal standard working solution to each tube.[4] This early addition is crucial to account for variability throughout the entire process.[6]
-
Vortex the mixture vigorously for 5 minutes to ensure thorough protein precipitation.[4][6]
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for 5 minutes at 4°C to pellet the precipitated proteins.[4]
-
Carefully transfer the clear supernatant to a clean autosampler vial for LC-MS/MS analysis.[3]
-
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is commonly used (e.g., Kinetex EVO C18, 50 x 3.0 mm, 5 µm).[4]
-
Mobile Phase: A gradient elution with water and an organic solvent (e.g., acetonitrile (B52724) or methanol), both containing a small amount of an additive like formic acid, is typical.
-
Flow Rate: Typically in the range of 0.2-0.6 mL/min.[6]
-
Injection Volume: 10-20 µL.[6]
-
-
Mass Spectrometry (MS):
-
Ionization Source: Electrospray ionization (ESI) in positive or negative ion mode is commonly used.[6]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for the analyte and its deuterated internal standard are monitored.[6]
-
-
Quantification:
-
The concentration of the analyte in the samples is determined by calculating the peak area ratio of the analyte to its deuterated internal standard and comparing it to a calibration curve constructed from the standards.[6]
-
Protocol for Assessment of Isotopic Purity
Isotopic purity refers to the percentage of the internal standard that is fully deuterated at the specified positions.[2] High isotopic purity (ideally ≥98%) is critical to prevent interference with the quantification of the analyte, especially at low concentrations.[2][12]
-
Sample Preparation: Prepare a solution of the deuterated internal standard at a suitable concentration for high-resolution mass spectrometry (HRMS) analysis.[2]
-
HRMS Analysis: Infuse the sample directly into the mass spectrometer or use a suitable chromatographic method. Acquire full-scan mass spectra in high-resolution mode to resolve the isotopic peaks.[2]
-
Data Analysis: Determine the relative abundance of the desired deuterated species compared to any unlabeled or partially labeled species.
General Protocol for Synthesis via Catalytic Reduction
This protocol outlines a general procedure for deuterating an unsaturated compound using deuterium gas.
-
Materials: Unsaturated substrate, Palladium on carbon (10 wt% Pd/C), anhydrous solvent (e.g., ethyl acetate), Deuterium gas (D₂).[13]
-
Procedure:
-
Dissolve the substrate in the anhydrous solvent within a reaction flask suitable for hydrogenation.
-
Under an inert atmosphere (e.g., Argon), carefully add the Pd/C catalyst.[13]
-
Evacuate the flask and backfill with D₂ gas (this cycle is typically repeated 3 times).[13]
-
Maintain a positive pressure of D₂ and stir the reaction vigorously at room temperature.[13]
-
Monitor the reaction progress (e.g., by TLC or LC-MS).
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.[13]
-
Concentrate the filtrate under reduced pressure to yield the crude deuterated product.[13]
-
Purify as required, typically by column chromatography or recrystallization.[13]
-
Key Considerations and Potential Pitfalls
While deuterated internal standards are powerful tools, their effective use requires careful consideration of several factors.
-
Number of Deuterium Atoms: Typically, a deuterated internal standard should contain at least three deuterium atoms. This mass difference helps to prevent interference from the natural isotopic abundance of the analyte.[2][12]
-
Position of Deuterium Labels: Deuterium atoms should be placed on a chemically stable part of the molecule that does not undergo hydrogen-deuterium exchange with the solvent or during sample processing.[2][14] Avoid placing labels on heteroatoms (e.g., -OH, -NH, -SH groups).[12][14]
-
Kinetic Isotope Effect (KIE): The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This can sometimes lead to a slight change in chromatographic retention time between the analyte and the deuterated standard, known as the deuterium isotope effect.[4][9] Careful chromatographic method development is crucial to minimize this effect.[9]
-
Isotopic Purity: The presence of unlabeled analyte in the internal standard solution can lead to an overestimation of the analyte concentration.[12]
Visualizing the Workflow and Principles
Diagrams created using Graphviz (DOT language) help to illustrate the logical relationships and workflows involved in the use of deuterated internal standards.
Caption: General analytical workflow using a deuterated internal standard.
Caption: Mitigation of matrix effects using a deuterated internal standard.
Conclusion
Deuterated internal standards are indispensable tools in modern quantitative analysis, providing the foundation for highly accurate, precise, and robust methods.[4][9] Their ability to closely mimic the behavior of the target analyte throughout the analytical process makes them superior to other types of internal standards, particularly in compensating for matrix effects.[4][7] A thorough understanding of their principles, coupled with meticulous experimental design and validation, empowers researchers, scientists, and drug development professionals to generate high-quality, reliable data that can withstand regulatory scrutiny and confidently guide critical decisions in research and development.[3][9]
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 8. m.youtube.com [m.youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. scispace.com [scispace.com]
- 11. texilajournal.com [texilajournal.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
Technical Guide: 20:0-20:1-20:0 TG-d5 Certificate of Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the analytical data and methodologies associated with the deuterated triglyceride internal standard, 20:0-20:1-20:0 TG-d5. This internal standard is a critical tool in lipidomics research, enabling accurate quantification of triglycerides in complex biological samples through mass spectrometry-based methods.
Compound Information
This compound, also known as 1,3(d5)-dieicosanoyl-2-(11Z-eicosenoyl)-glycerol, is a synthetic triglyceride containing two arachidic acid (20:0) chains and one eicosenoic acid (20:1) chain, with five deuterium (B1214612) atoms incorporated into the glycerol (B35011) backbone. This isotopic labeling allows for its differentiation from endogenous triglycerides in mass spectrometry analysis.
Physical and Chemical Properties
| Property | Value |
| Chemical Name | 1,3(d5)-dieicosanoyl-2-(11Z-eicosenoyl)-glycerol |
| Synonyms | TG d5-(20:0/20:1(11Z)/20:0) |
| Molecular Formula | C₆₃H₁₁₅D₅O₆ |
| Formula Weight | 978.654 |
| Exact Mass | 977.94 |
| CAS Number | 958764-14-2 |
| Appearance | Solid |
| Storage | -20°C |
Certificate of Analysis Summary
Certificates of Analysis from leading suppliers confirm the identity and purity of this compound. The following table summarizes typical analytical specifications.
| Parameter | Specification | Analytical Method |
| Purity | >99% | Thin Layer Chromatography (TLC) |
| Identity | Consistent with structure | ¹H-NMR Spectroscopy, Mass Spectrometry |
| Isotopic Enrichment | Not specified (typically >98% for deuterated standards) | Mass Spectrometry |
Experimental Protocols
The following sections detail representative experimental methodologies for the analysis and application of this compound.
Lipid Extraction from Biological Samples
A common method for extracting lipids from plasma or tissue homogenates is a modified Bligh-Dyer or Folch extraction.
-
Sample Preparation: To a 100 µL aliquot of the biological sample (e.g., plasma), add a known amount of this compound in a suitable solvent (e.g., chloroform (B151607):methanol 2:1, v/v).
-
Solvent Addition: Add 2 mL of chloroform:methanol (2:1, v/v) to the sample, vortex thoroughly, and incubate for 30 minutes at room temperature.
-
Phase Separation: Add 0.5 mL of 0.9% NaCl solution, vortex, and centrifuge at 2000 x g for 10 minutes to induce phase separation.
-
Lipid Collection: Carefully collect the lower organic phase containing the lipids using a glass pipette.
-
Drying and Reconstitution: Evaporate the solvent under a stream of nitrogen and reconstitute the lipid extract in a known volume of a suitable solvent for LC-MS analysis (e.g., isopropanol:acetonitrile:water 2:1:1, v/v/v).
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
LC-MS/MS is the primary technique for the quantification of triglycerides using this compound as an internal standard.
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size) is typically used.
-
Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM ammonium (B1175870) formate.
-
Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate.
-
Gradient: A typical gradient would start at 30% B, increasing to 100% B over 15 minutes, holding for 5 minutes, and then returning to initial conditions for equilibration.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 50°C.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Scan Mode: Multiple Reaction Monitoring (MRM) is used for quantification. The precursor ion for this compound is its ammonium adduct [M+NH₄]⁺. The product ions are generated from the neutral loss of one of the fatty acid chains.
-
MRM Transitions:
-
This compound (Internal Standard): The specific m/z transitions would be determined by direct infusion and optimization.
-
Endogenous Triglycerides: A list of MRM transitions for the targeted endogenous triglycerides would be created.
-
-
Data Analysis: The peak area of each endogenous triglyceride is normalized to the peak area of the this compound internal standard to correct for variations in sample preparation and instrument response.
-
Structural Confirmation by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of triglycerides.
-
Sample Preparation: Dissolve a small amount of the this compound standard in deuterated chloroform (CDCl₃).
-
¹H-NMR Analysis: The proton NMR spectrum will show characteristic signals for the glycerol backbone protons and the fatty acid acyl chain protons. The absence of signals at specific positions on the glycerol backbone would confirm the location of the deuterium atoms.
-
¹³C-NMR Analysis: The carbon NMR spectrum provides information on the carbon skeleton of the molecule, confirming the presence of the different fatty acid chains and the glycerol backbone.
Visualizations
The following diagrams illustrate the structure of this compound and a typical analytical workflow.
Caption: Molecular structure of this compound.
Caption: Analytical workflow for triglyceride quantification.
The Pillar of Precision: A Technical Guide to the Storage and Stability of Deuterated Triglycerides
For Researchers, Scientists, and Drug Development Professionals
Deuterated triglycerides are invaluable tools in metabolic research and drug development, offering a non-radioactive method for tracing lipid absorption, distribution, metabolism, and excretion. Their utility, however, is fundamentally dependent on their structural and isotopic integrity. This guide provides an in-depth overview of the best practices for the storage and handling of deuterated triglycerides, alongside detailed protocols for assessing their stability to ensure the accuracy and reproducibility of experimental outcomes.
Core Principles of Storage and Handling
The stability of deuterated triglycerides is paramount for their effective use. Improper storage can lead to chemical degradation and isotopic exchange, compromising experimental results. The primary concerns are hydrolysis, oxidation, and loss of isotopic enrichment.
Recommended Storage Conditions
To mitigate degradation risks, specific storage conditions are crucial. These recommendations are summarized in the table below.
| Parameter | Condition | Rationale |
| Temperature | -20°C ± 4°C for solutions[1][2] | Reduces the rate of chemical degradation, including hydrolysis and oxidation.[3] |
| ≤ -16°C for powders (saturated only)[1] | Ensures long-term stability for solid-state saturated triglycerides.[1] | |
| Form | Solution in a suitable organic solvent | Unsaturated triglycerides are hygroscopic and prone to oxidation as powders and should be stored in solution.[1][2] |
| Solvent | Aprotic, anhydrous organic solvent (e.g., acetonitrile, DMSO)[3] | Minimizes the risk of hydrolysis. |
| Container | Glass with a Teflon-lined cap[1][2] | Prevents leaching of plasticizers and other contaminants that can occur with plastic containers.[1] |
| Atmosphere | Under an inert gas (e.g., argon or nitrogen)[1][2] | Displaces oxygen to prevent oxidation, particularly of unsaturated fatty acid chains.[1] |
| Light | Protected from light (e.g., amber vials)[4] | Prevents photolytic degradation. |
| Handling | Avoid repeated freeze-thaw cycles[3] | Minimizes the potential for degradation with each temperature change. |
| Warm to room temperature before opening powdered samples[1][2] | Prevents condensation of atmospheric moisture onto the cold powder, which can cause hydrolysis.[1][2] |
Factors Influencing Stability
Several factors can impact the stability of deuterated triglycerides. Understanding these is key to preventing degradation.
| Factor | Impact on Stability | Mitigation Strategies |
| Temperature | Elevated temperatures increase the rate of chemical degradation (hydrolysis, oxidation).[3][5] | Store at recommended low temperatures (-20°C).[1] |
| Moisture | Can lead to hydrolysis of the ester bonds, releasing free fatty acids and glycerol (B35011).[6][7] | Store in anhydrous solvents and minimize exposure to the atmosphere.[3] |
| Oxygen | Can cause oxidation of double bonds in unsaturated fatty acid chains, leading to rancidity.[6][7] | Store under an inert atmosphere.[1] The addition of antioxidants can also minimize oxidation.[6] |
| Light | Can catalyze photolytic degradation.[3] | Store in amber vials or otherwise protect from light.[4] |
| pH | Acidic or basic conditions can catalyze hydrolysis of the ester bonds.[3][6] | Use neutral, buffered solutions when in aqueous environments.[3] |
| Enzymes | Lipases can catalyze the hydrolysis of triglycerides.[6][8] | Ensure samples are stored in conditions that inhibit enzymatic activity (e.g., appropriate solvent, low temperature). |
| Isotopic Exchange | Hydrogen-Deuterium (H/D) exchange can lead to a loss of isotopic enrichment, particularly at acidic or basic sites.[3] | Store in aprotic solvents and control pH in aqueous media.[3] |
Degradation Pathways and the Deuterium Kinetic Isotope Effect
The two primary degradation pathways for triglycerides are hydrolysis and oxidation.
-
Hydrolysis: The cleavage of the ester bonds linking the fatty acids to the glycerol backbone, resulting in free fatty acids and glycerol, diacylglycerols, or monoacylglycerols.[6][9] This can be catalyzed by acids, bases, or enzymes (lipases).[6][9]
-
Oxidation: The reaction of atmospheric oxygen with the double bonds of unsaturated fatty acid chains.[7] This process can lead to the formation of various breakdown products, including aldehydes and carboxylic acids, which contribute to rancidity.[7]
Deuteration can enhance the stability of triglycerides through the kinetic isotope effect (KIE) . The carbon-deuterium (C-D) bond is stronger and has a lower ground-state energy than a carbon-hydrogen (C-H) bond.[10] Consequently, more energy is required to break a C-D bond, which can slow down metabolic or chemical reactions where C-H bond cleavage is the rate-limiting step.[10][] For deuterated triglycerides, this can translate to a reduced rate of metabolism and potentially slower degradation.[]
}
Caption: Primary degradation pathways for deuterated triglycerides.Experimental Protocols for Stability Assessment
A robust stability testing program is essential to define the shelf-life and appropriate storage conditions for deuterated triglycerides. This involves long-term, accelerated, and forced degradation studies.
Long-Term and Accelerated Stability Testing
Objective: To evaluate the stability of the deuterated triglyceride under recommended storage conditions and under stressed conditions to predict shelf-life.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of the deuterated triglyceride in an appropriate anhydrous, aprotic solvent (e.g., acetonitrile).
-
Aliquot the stock solution into amber glass vials with Teflon-lined caps.
-
Purge the headspace of each vial with an inert gas (e.g., argon) before sealing.
-
-
Storage Conditions:
-
Long-Term: Store a set of samples at the recommended temperature of -20°C ± 4°C.
-
Accelerated: Store another set of samples at an elevated temperature, for example, 4°C ± 2°C or 25°C ± 2°C.
-
-
Time Points:
-
Pull samples for analysis at predetermined intervals. For example:
-
Long-Term: 0, 3, 6, 9, 12, 18, 24, and 36 months.
-
Accelerated: 0, 1, 3, and 6 months.
-
-
-
Analysis:
-
At each time point, analyze the samples using a validated stability-indicating method, such as HPLC-MS, to quantify the parent deuterated triglyceride and any significant degradation products.
-
Assess for any changes in physical appearance (e.g., color, precipitation).
-
Forced Degradation Studies
Objective: To identify potential degradation products and pathways, and to establish the intrinsic stability of the molecule.
Methodology:
-
Sample Preparation: Prepare solutions of the deuterated triglyceride in the appropriate stress medium.
-
Stress Conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid compound or solution at 70°C for 48 hours.
-
Photostability: Expose the solution to light according to ICH Q1B guidelines.
-
-
Analysis:
-
Analyze the stressed samples against a control sample (stored at -20°C) using HPLC-MS or other appropriate techniques.
-
Characterize any significant degradation products using high-resolution mass spectrometry (HRMS) and/or NMR.
-
Analytical Methodology: HPLC-MS
Objective: To separate and quantify the deuterated triglyceride and its degradation products.
Protocol:
-
Chromatographic System: A high-performance liquid chromatography system coupled to a mass spectrometer.
-
Column: A C18 or C30 reverse-phase column suitable for lipid analysis.
-
Mobile Phase: A gradient of solvents such as methanol, acetonitrile, and water, often with additives like ammonium (B1175870) formate (B1220265) to improve ionization.
-
Mass Spectrometry:
-
Use an electrospray ionization (ESI) source.
-
Operate in both positive and negative ion modes to detect a wide range of compounds.
-
Use selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for accurate quantification of the parent compound and known degradants.
-
High-resolution MS can be used to identify unknown degradation products.[3]
-
-
Quantification: Calculate the percentage of the parent deuterated triglyceride remaining and the percentage of each degradation product formed at each time point.
Data Presentation and Interpretation
Quantitative data from stability studies should be summarized in a clear and organized manner to facilitate interpretation and comparison.
Quantitative Stability Data Log (Example)
| Time Point | Storage Condition | % Parent Compound Remaining | % Degradation Product 1 (Hydrolysis) | % Degradation Product 2 (Oxidation) | Observations |
| 0 | -20°C | 100.0 | < 0.1 | < 0.1 | Clear, colorless solution |
| 6 months | -20°C | 99.8 | < 0.1 | 0.1 | No change |
| 12 months | -20°C | 99.5 | 0.2 | 0.2 | No change |
| 6 months | 4°C | 95.2 | 2.5 | 2.1 | No change |
| 24 hours | 0.1 M HCl, 60°C | 45.7 | 53.1 | 1.2 | Slight yellowing |
Stability Testing Workflow
A systematic workflow ensures all aspects of stability are thoroughly investigated.
}
Caption: A comprehensive workflow for stability testing.By adhering to these guidelines for storage, handling, and stability testing, researchers and drug development professionals can ensure the integrity of their deuterated triglycerides, leading to more reliable and reproducible scientific outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. avantiresearch.com [avantiresearch.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. ulbld.lf1.cuni.cz [ulbld.lf1.cuni.cz]
- 9. youtube.com [youtube.com]
- 10. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
Quantitative Lipid Analysis Using 20:0-20:1-20:0 TG-d5: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the application of the deuterated triglyceride internal standard, 20:0-20:1-20:0 TG-d5, for precise and accurate quantitative lipid analysis. The use of stable isotope-labeled internal standards is a cornerstone of modern lipidomics, enabling robust quantification by correcting for variability throughout the analytical workflow.[1]
Introduction to this compound
This compound is a synthetic triglyceride containing two eicosanoic acid (20:0) and one eicosenoic acid (20:1) fatty acyl chains, with five deuterium (B1214612) atoms labeling the glycerol (B35011) backbone. Its chemical structure is 1,3(d5)-dieicosanoyl-2-(11Z-eicosenoyl)-glycerol. This deuteration makes it chemically analogous to its endogenous, non-labeled counterpart but distinguishable by mass spectrometry due to its higher mass.[2]
Chemical Properties:
| Property | Value |
| Chemical Name | 1,3(d5)-dieicosanoyl-2-(11Z-eicosenoyl)-glycerol |
| Molecular Formula | C₆₃H₁₁₅D₅O₆ |
| Formula Weight | 978.654 |
| Exact Mass | 977.94 |
Source: Avanti Polar Lipids[2]
The primary application of this compound is as an internal standard in liquid chromatography-mass spectrometry (LC-MS) based lipidomics. By adding a known amount of the standard to a sample at the beginning of the workflow, it experiences the same sample preparation and analysis variations as the endogenous triglycerides being measured. This allows for accurate quantification by normalizing the signal of the analyte to the signal of the internal standard.[1]
Experimental Protocols
A robust and reproducible experimental protocol is crucial for accurate lipid quantification. The following sections detail a typical workflow for the analysis of triglycerides in plasma samples using this compound as an internal standard.
Lipid Extraction (Modified Matyash et al. Method)
This method utilizes a methyl-tert-butyl ether (MTBE)-based extraction, which is effective for a broad range of lipid classes.
Materials:
-
Plasma sample
-
Methanol (MeOH)
-
Methyl-tert-butyl ether (MTBE)
-
Ultrapure water
-
This compound internal standard solution (e.g., in chloroform:methanol 1:1, v/v)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Sample Preparation: To 60 µL of plasma in a glass tube, add 300 µL of methanol.
-
Internal Standard Spiking: Add a known amount of the this compound internal standard solution. The final concentration should be within the linear range of the assay. For example, it can be part of a mixture where its concentration is around 3.81 μM.
-
Vortexing: Vortex the mixture for 10 minutes.
-
MTBE Addition: Add 1000 µL of MTBE and shake for 30 minutes at 25°C.
-
Phase Separation: Induce phase separation by adding 190 µL of ultrapure water. Vortex and then centrifuge at 3000 x g for 10 minutes.
-
Lipid Collection: Carefully collect the upper organic phase (containing the lipids) and transfer to a new glass tube.
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried lipid extract in 120 µL of a suitable solvent for LC-MS analysis, such as isopropanol:acetonitrile:water (2:1:1, v/v/v).
Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap)
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.7 µm particle size)
-
Mobile Phase A: Acetonitrile:Water (60:40, v/v) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid
-
Mobile Phase B: Isopropanol:Acetonitrile (90:10, v/v) with 10 mM ammonium formate and 0.1% formic acid
-
Flow Rate: 0.5 mL/min
-
Gradient:
-
0-1 min: 75% A
-
1-3.5 min: Linear gradient to 50% B
-
3.5-11.5 min: Linear gradient to 97% B
-
11.5-12.5 min: Hold at 97% B
-
12.5-14 min: Return to 75% A and re-equilibrate
-
MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for targeted quantification. The precursor ion for triglycerides is typically the ammonium adduct [M+NH₄]⁺, and product ions correspond to the neutral loss of a fatty acid.
-
Example MRM Transition for a similar TG: For a triglyceride like TG 52:1 containing a 16:0 fatty acid, the transition could be 878.8 > 605.5 (neutral loss of the 16:0 fatty acid). Similar transitions would be set up for the analytes of interest and the this compound internal standard.
Quantitative Data and Performance
The use of a deuterated internal standard like this compound allows for the construction of a calibration curve to determine the concentration of endogenous triglycerides. While specific performance data for this standard is not widely published, the following table presents representative performance characteristics for quantitative lipid analysis using deuterated triglyceride internal standards.
| Parameter | Typical Value/Range | Description |
| Linearity (R²) | > 0.99 | The coefficient of determination for the calibration curve, indicating a strong linear relationship between concentration and response. |
| Linear Dynamic Range | 2-3 orders of magnitude | The concentration range over which the assay is linear. |
| Limit of Detection (LOD) | 1-50 pg on column | The lowest amount of analyte that can be reliably detected above the background noise. |
| Limit of Quantification (LOQ) | 5-100 pg on column | The lowest amount of analyte that can be quantified with acceptable precision and accuracy. |
| Precision (CV%) | < 15% | The coefficient of variation, indicating the reproducibility of the measurement. |
| Accuracy (% Bias) | ± 15% | The closeness of the measured value to the true value. |
Note: These values are illustrative and should be determined for each specific assay and instrument.
Calibration Curve Construction: A calibration curve is generated by preparing a series of standards with known concentrations of the target triglyceride analyte and a constant concentration of this compound. The peak area ratio of the analyte to the internal standard is plotted against the analyte concentration. The concentration of the analyte in unknown samples is then determined by interpolating their peak area ratios on this curve.
Visualizations
Workflow for Quantitative Lipid Analysis
Caption: Workflow for quantitative lipid analysis using an internal standard.
Triglyceride Metabolism Overview
While this compound is a synthetic standard not directly involved in signaling, it is used to quantify endogenous triglycerides that are central to lipid metabolism. The following diagram provides a simplified overview of triglyceride metabolism.
Caption: Simplified overview of triglyceride metabolism.
Conclusion
The deuterated internal standard this compound is a valuable tool for the accurate and precise quantification of triglycerides in complex biological samples. Its use within a validated experimental protocol, from lipid extraction to LC-MS analysis and data processing, is essential for obtaining reliable results in lipidomics research. This guide provides a foundational framework for researchers, scientists, and drug development professionals to implement this standard in their quantitative lipid analysis workflows.
References
An In-depth Technical Guide to Understanding the Lipid Nomenclature: TG(20:0/20:1/20:0)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the lipid nomenclature TG(20:0/20:1/20:0), including its structure, the properties of its constituent fatty acids, relevant metabolic pathways, and detailed experimental protocols for its analysis.
Decoding the Nomenclature: TG(20:0/20:1/20:0)
The nomenclature TG(20:0/20:1/20:0) designates a specific triacylglycerol (TAG), also known as a triglyceride (TG). Triglycerides are esters derived from a glycerol (B35011) backbone and three fatty acids.[1] This nomenclature provides precise information about the fatty acid composition and their attachment to the glycerol molecule.
-
TG : An abbreviation for triglyceride or triacylglycerol, indicating a glycerol backbone with three fatty acid chains attached via ester bonds.[1][2]
-
(20:0/20:1/20:0) : This part specifies the three fatty acid chains attached to the glycerol backbone. The notation "C:D" is used, where 'C' is the number of carbon atoms in the fatty acid chain and 'D' is the number of double bonds.
-
20:0 : Represents a saturated fatty acid with 20 carbon atoms and no double bonds. This is commonly known as Arachidic acid .[3]
-
20:1 : Represents a monounsaturated fatty acid with 20 carbon atoms and one double bond. This is commonly known as Eicosenoic acid .
-
The order of the fatty acids in the parenthesis corresponds to their position on the glycerol backbone, following the stereospecific numbering (sn) system.[2] Therefore, TG(20:0/20:1/20:0) specifies a triglyceride with:
-
sn-1 position : Arachidic acid (20:0)
-
sn-2 position : Eicosenoic acid (20:1)
-
sn-3 position : Arachidic acid (20:0)
This makes TG(20:0/20:1/20:0) a mixed-acid triglyceride, as it contains more than one type of fatty acid.
Visualizing the Structure of TG(20:0/20:1/20:0)
The following diagram illustrates the chemical structure of TG(sn-20:0/20:1/20:0).
Properties of Constituent Fatty Acids
The physiological and chemical properties of TG(20:0/20:1/20:0) are largely determined by its constituent fatty acids.
| Property | Arachidic Acid (20:0) | Eicosenoic Acid (20:1) |
| Systematic Name | Eicosanoic acid | (Z)-eicos-11-enoic acid (Gondoic acid) |
| Molecular Formula | C20H40O2 | C20H38O2 |
| Molecular Weight | 312.53 g/mol | 310.51 g/mol |
| Melting Point | 75.4 °C | Variable depending on isomer |
| Classification | Saturated Fatty Acid | Monounsaturated Fatty Acid |
Biological Significance and Metabolic Pathways
Triglycerides are the primary form of energy storage in animals.[4] The specific fatty acid composition of a triglyceride can influence its metabolic fate and its role in cellular processes.
Metabolic Pathways
The synthesis (lipogenesis) and breakdown (lipolysis) of triglycerides are central processes in energy metabolism.
-
Lipogenesis (Triglyceride Synthesis) : This process primarily occurs in the liver and adipose tissue.[4] Excess carbohydrates and proteins from the diet are converted into fatty acids, which are then esterified to a glycerol-3-phosphate backbone to form triglycerides. These are then stored in lipid droplets or packaged into very-low-density lipoproteins (VLDL) for transport to other tissues.
-
Lipolysis (Triglyceride Breakdown) : In times of energy demand, hormones such as glucagon (B607659) and adrenaline trigger the hydrolysis of stored triglycerides by lipases.[5] This releases free fatty acids and glycerol into the bloodstream, which can then be taken up by other tissues and oxidized to produce ATP.
Role of Arachidic and Eicosenoic Acids
-
Arachidic Acid (20:0) : As a saturated fatty acid, it is a component of cell membranes and can be a source of metabolic energy. While not as extensively studied for specific signaling roles as other fatty acids, triglycerides containing arachidic acid are known to be present in various human tissues.
-
Eicosenoic Acid (20:1) : This monounsaturated fatty acid is also a component of cell membranes and can be metabolized for energy. Some studies suggest that omega-9 fatty acids, like eicosenoic acid, may have roles in modulating inflammation and metabolic health.
The presence of a monounsaturated fatty acid at the sn-2 position, as in TG(20:0/20:1/20:0), may have specific implications for its digestion and absorption, as pancreatic lipase (B570770) preferentially hydrolyzes fatty acids at the sn-1 and sn-3 positions.
Triglyceride Metabolism Pathway
The following diagram outlines the general pathway of triglyceride metabolism.
Experimental Protocols for the Analysis of TG(20:0/20:1/20:0)
The analysis of specific triglycerides like TG(20:0/20:1/20:0) typically involves chromatographic separation followed by mass spectrometric detection. Below are detailed methodologies for Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Gas Chromatography-Mass Spectrometry (GC-MS) for Fatty Acid Profiling
GC-MS is a robust technique for determining the fatty acid composition of triglycerides. This method involves the hydrolysis of the triglyceride and derivatization of the resulting fatty acids into more volatile fatty acid methyl esters (FAMEs).[6]
Methodology:
-
Lipid Extraction:
-
Utilize a modified Folch or Bligh-Dyer method for lipid extraction from the biological sample (e.g., plasma, tissue homogenate).
-
Briefly, homogenize the sample in a chloroform:methanol (2:1, v/v) solution.
-
Induce phase separation by adding an aqueous salt solution (e.g., 0.9% NaCl).
-
Collect the lower organic phase containing the lipids.
-
Evaporate the solvent under a stream of nitrogen.
-
-
Transesterification to FAMEs:
-
Resuspend the dried lipid extract in a known volume of a reagent such as 5% methanolic HCl or boron trifluoride-methanol.
-
Add an internal standard (e.g., heptadecanoic acid methyl ester, C17:0) for quantification.
-
Heat the mixture at 80-100°C for 1-2 hours to convert the fatty acids to FAMEs.
-
After cooling, add hexane (B92381) and water to extract the FAMEs into the upper hexane layer.
-
-
GC-MS Analysis:
-
Inject the hexane layer containing the FAMEs into the GC-MS system.
-
Gas Chromatograph Conditions:
-
Column: A polar capillary column (e.g., BPX70, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 100°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 240°C) at a controlled rate (e.g., 3°C/min).
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-500.
-
Ion Source Temperature: 230°C.
-
-
-
Data Analysis:
-
Identify the FAMEs by comparing their retention times and mass spectra to those of known standards and spectral libraries (e.g., NIST).
-
Quantify the individual fatty acids by comparing their peak areas to the peak area of the internal standard.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Intact Triglyceride Analysis
LC-MS/MS allows for the analysis of intact triglyceride molecules, providing information on the specific combination of fatty acids on the glycerol backbone.
Methodology:
-
Lipid Extraction:
-
Follow the same lipid extraction protocol as for GC-MS.
-
Reconstitute the dried lipid extract in a solvent compatible with the LC mobile phase (e.g., isopropanol:acetonitrile:water, 2:1:1, v/v/v).
-
Add an appropriate internal standard, such as a deuterated or odd-chain triglyceride (e.g., TG(17:0/17:1/17:0)-d5).
-
-
LC-MS/MS Analysis:
-
Liquid Chromatograph Conditions:
-
Column: A reverse-phase C18 or C30 column (e.g., 150 x 2.1 mm, 2.6 µm).
-
Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.
-
Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
Gradient: A suitable gradient from a lower to a higher percentage of mobile phase B to elute the triglycerides.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Precursor Ion Scan: Scan for the ammonium adducts of the triglycerides ([M+NH4]+).
-
Product Ion Scan (MS/MS): Fragment the precursor ions to identify the neutral loss of the fatty acid chains. For TG(20:0/20:1/20:0), this would involve monitoring the transitions corresponding to the loss of arachidic acid and eicosenoic acid.
-
-
-
Data Analysis:
-
Identify TG(20:0/20:1/20:0) based on its retention time and the specific precursor-to-product ion transitions.
-
Quantify the triglyceride by comparing its peak area to that of the internal standard.
-
Experimental Workflow for Triglyceride Analysis
The following diagram illustrates a typical workflow for the analysis of triglycerides from a biological sample.
Quantitative Data
The Human Metabolome Database (HMDB) indicates that TG(20:0/20:0/20:1(11Z)) has been detected in human feces, although it has not been quantified. The analysis of fatty acid composition in human plasma triglycerides has shown the presence of both arachidic acid (20:0) and eicosenoic acid (20:1), suggesting the existence of triglycerides containing these fatty acids.[7]
Conclusion
The nomenclature TG(20:0/20:1/20:0) provides a precise description of a mixed-acid triglyceride containing two arachidic acid molecules and one eicosenoic acid molecule, with the unsaturated fatty acid at the sn-2 position. Understanding this nomenclature is fundamental for researchers in lipidomics, as it allows for the precise identification and characterization of individual lipid species. The analytical techniques of GC-MS and LC-MS/MS provide powerful tools for the detailed analysis of such triglycerides, offering insights into their roles in health and disease. Further research is needed to quantify the abundance of this specific triglyceride in various biological matrices and to elucidate its precise metabolic functions.
References
- 1. Role of arachidonyl triglycerides within lipid bodies in eicosanoid formation by human polymorphonuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Role of triglycerides in endothelial cell arachidonic acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Omega-3 fatty acids eicosapentaenoic acid and docosahexaenoic acid and their mechanisms of action on apolipoprotein B-containing lipoproteins in humans: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Triglyceride Metabolism: Structure, Regulation, and Role in Metabolic Diseases [metwarebio.com]
- 5. lcms.cz [lcms.cz]
- 6. benchchem.com [benchchem.com]
- 7. Change in fatty acid composition of plasma triglyceride caused by a 2 week comprehensive risk management for diabetes: A prospective observational study of type 2 diabetes patients with supercritical fluid chromatography/mass spectrometry‐based semi‐target lipidomic analysis - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Metabolic Maze: A Technical Guide to Stable Isotope Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate world of cellular metabolism, understanding the dynamic flow of molecules through complex biochemical networks is paramount. Stable isotope labeling has emerged as a powerful and indispensable tool, offering a window into the real-time activities of metabolic pathways. By replacing naturally occurring atoms with their heavier, non-radioactive counterparts (such as ¹³C, ¹⁵N, and ²H), researchers can trace the journey of metabolites, quantify their fluxes, and elucidate the mechanisms underlying various physiological and pathological states. This in-depth technical guide provides a comprehensive overview of the core principles, experimental protocols, data interpretation, and applications of stable isotope labeling in metabolism, with a particular focus on its utility in drug discovery and development.
Core Principles of Stable Isotope Labeling
Stable isotope labeling relies on the introduction of isotopically enriched compounds, known as tracers, into a biological system. These tracers are chemically identical to their endogenous counterparts and are processed through the same enzymatic reactions. However, the mass difference introduced by the stable isotopes allows for their detection and quantification using analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1][2]
The fundamental premise is that the distribution and incorporation of the isotopic label into downstream metabolites provide a direct measure of the activity or "flux" through a given metabolic pathway.[3] This dynamic information is often more insightful than static measurements of metabolite concentrations alone, which may not accurately reflect the underlying metabolic activity.
Key Applications in Metabolism Research
The versatility of stable isotope labeling has led to its widespread application across various domains of metabolic research:
-
Metabolic Flux Analysis (MFA): MFA is a cornerstone application that quantifies the rates of metabolic reactions within a network. By measuring the isotopic enrichment patterns of intracellular metabolites at a steady state, researchers can calculate the absolute or relative fluxes through central carbon metabolism, including glycolysis, the tricarboxylic acid (TCA) cycle, and the pentose (B10789219) phosphate (B84403) pathway.[4][5] This information is crucial for understanding cellular bioenergetics and biosynthetic processes in both health and disease.
-
Pathway Discovery and Elucidation: Isotope tracing can illuminate novel metabolic pathways and connections. By tracking the flow of labeled atoms, researchers can identify unexpected metabolic conversions and shed light on previously uncharacterized enzymatic activities.
-
Disease Pathophysiology: Stable isotope labeling is instrumental in understanding the metabolic reprogramming that occurs in various diseases, most notably cancer.[4] Studies have revealed how cancer cells alter their nutrient utilization to support rapid proliferation, providing potential targets for therapeutic intervention.[6][7]
-
Drug Discovery and Development: This technique plays a critical role throughout the drug development pipeline.[8][9]
-
Target Identification and Validation: By observing how a potential drug molecule alters metabolic fluxes, researchers can identify its molecular target and validate its engagement.
-
Mechanism of Action Studies: Stable isotope tracers help to elucidate the precise biochemical mechanism by which a drug exerts its effects.[10]
-
Pharmacokinetics (ADME): Labeled compounds are used in Absorption, Distribution, Metabolism, and Excretion (ADME) studies to track the fate of a drug and its metabolites in the body.[11]
-
Experimental Protocols
The success of a stable isotope labeling experiment hinges on meticulous planning and execution. The following sections provide detailed methodologies for key experiments.
Protocol 1: ¹³C-Glucose Labeling of Adherent Mammalian Cells for LC-MS Analysis
This protocol outlines the steps for tracing the metabolism of glucose in cultured cancer cells.
Materials:
-
Adherent mammalian cells (e.g., cancer cell line)
-
Standard cell culture medium
-
Glucose-free cell culture medium
-
[U-¹³C₆]-Glucose (or other desired ¹³C-glucose isomer)
-
Phosphate-buffered saline (PBS), pre-warmed to 37°C
-
Ice-cold 80% methanol (B129727) (quenching solution)
-
Cell scraper
-
Microcentrifuge tubes, pre-chilled
-
Liquid nitrogen
-
Centrifuge (refrigerated)
-
Vacuum concentrator (e.g., SpeedVac)
-
LC-MS grade water and acetonitrile (B52724)
Procedure:
-
Cell Culture: Seed cells in appropriate culture vessels (e.g., 6-well plates) and grow to the desired confluency (typically 70-80%).
-
Media Preparation: Prepare the labeling medium by supplementing glucose-free medium with the desired concentration of [U-¹³C₆]-Glucose (e.g., 10 mM).
-
Labeling:
-
Aspirate the standard culture medium from the cells.
-
Gently wash the cells once with pre-warmed PBS.
-
Add the pre-warmed ¹³C-labeling medium to the cells.
-
Incubate for a predetermined duration to achieve isotopic steady-state. This time can range from minutes for glycolysis to several hours for the TCA cycle and amino acid synthesis.[12]
-
-
Metabolism Quenching:
-
Aspirate the labeling medium.
-
Immediately add 1 mL of ice-cold 80% methanol to each well to arrest metabolic activity.
-
Place the plate on dry ice for 10 minutes.
-
-
Metabolite Extraction:
-
Scrape the cells in the cold methanol and transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Perform three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath to ensure complete cell lysis.
-
Centrifuge the samples at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet cell debris.
-
Carefully transfer the supernatant containing the metabolites to a new pre-chilled tube.
-
-
Sample Preparation for LC-MS:
-
Dry the metabolite extracts using a vacuum concentrator.
-
Reconstitute the dried extracts in a suitable solvent (e.g., 50% acetonitrile in water) for LC-MS analysis.
-
Store samples at -80°C until analysis.
-
Protocol 2: ¹⁵N-Metabolic Labeling of Proteins in E. coli for Mass Spectrometry
This protocol describes the labeling of proteins for quantitative proteomics studies.
Materials:
-
E. coli expression strain containing the vector for the protein of interest
-
Minimal medium plates
-
M9 minimal medium (10x)
-
Trace elements solution (100x)
-
20% (w/v) Glucose solution
-
1M MgSO₄
-
1M CaCl₂
-
Biotin (1 mg/ml)
-
Thiamin (1 mg/ml)
-
¹⁵NH₄Cl (as the sole nitrogen source)
-
Appropriate antibiotics
-
IPTG (for induction of protein expression)
-
Centrifuge
Procedure:
-
Starter Culture: Inoculate a single colony into 5 mL of M9 minimal medium containing ¹⁴N-ammonium chloride and grow overnight at 37°C.
-
Main Culture:
-
Add the overnight culture to 1 liter of M9 minimal medium where the standard ¹⁴NH₄Cl has been replaced with ¹⁵NH₄Cl.
-
Grow the culture at the appropriate temperature until the OD₆₀₀ reaches 0.8–1.0.
-
-
Protein Expression:
-
Induce protein expression by adding IPTG to the culture.
-
Continue to culture for an additional 2-12 hours to allow for the incorporation of the ¹⁵N label into the newly synthesized proteins.
-
-
Cell Harvesting:
-
Harvest the cells by centrifugation at 4°C.
-
The cell pellet can be stored at -20°C or processed immediately for protein purification and subsequent mass spectrometry analysis.[13]
-
Data Presentation: Quantitative Analysis
The analysis of data from stable isotope labeling experiments provides quantitative insights into metabolic fluxes. The following tables present example data from a ¹³C-glucose tracing study in cancer cells compared to normal cells, illustrating the typical shifts observed in cancer metabolism.
Table 1: Relative Abundance of ¹³C-Labeled Glycolytic Intermediates
| Metabolite | Cancer Cells (% Labeled) | Normal Cells (% Labeled) |
| Glucose-6-phosphate | 95 ± 3 | 85 ± 5 |
| Fructose-1,6-bisphosphate | 96 ± 2 | 88 ± 4 |
| 3-Phosphoglycerate | 94 ± 4 | 82 ± 6 |
| Pyruvate | 92 ± 5 | 75 ± 7 |
| Lactate | 98 ± 1 | 60 ± 8 |
Data are represented as the percentage of the metabolite pool labeled with ¹³C from [U-¹³C₆]-glucose after reaching isotopic steady state. Values are mean ± standard deviation.
Table 2: Metabolic Flux Rates Through Central Carbon Pathways
| Metabolic Flux | Cancer Cells (nmol/10⁶ cells/hr) | Normal Cells (nmol/10⁶ cells/hr) |
| Glucose Uptake | 500 | 150 |
| Lactate Secretion | 800 | 100 |
| Pyruvate into TCA Cycle | 50 | 100 |
| Glutamine Uptake | 300 | 80 |
| Citrate from Glutamine | 150 | 20 |
Flux rates are calculated based on the isotopic labeling patterns and extracellular metabolite measurements.[4][5]
Mandatory Visualizations
Diagrams are essential for visualizing the complex relationships in metabolic pathways and experimental workflows. The following diagrams were generated using the Graphviz (DOT language).
Caption: A generalized experimental workflow for stable isotope tracing in metabolism.
Caption: Key pathways in central carbon metabolism traced by stable isotopes.
Conclusion
Stable isotope labeling has revolutionized our ability to study metabolism in a dynamic and quantitative manner. The methodologies described in this guide provide a framework for researchers to design and execute robust experiments to unravel the complexities of metabolic networks. From fundamental research in cell biology to the forefront of drug discovery, the applications of stable isotope tracing continue to expand, offering invaluable insights that are essential for advancing our understanding of health and disease. As analytical technologies and computational tools continue to evolve, the precision and scope of stable isotope-based metabolomics are poised to provide even deeper insights into the intricate dance of molecules that sustains life.
References
- 1. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]
- 2. Stable isotope labeling by amino acids in cell culture - Wikipedia [en.wikipedia.org]
- 3. Stable Isotope Tracing Experiments Using LC-MS | Springer Nature Experiments [experiments.springernature.com]
- 4. Flux estimation analysis systematically characterizes the metabolic shifts of the central metabolism pathway in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. Real-time quantitative analysis of metabolic flux in live cells using a hyperpolarized micromagnetic resonance spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. metsol.com [metsol.com]
- 9. chemicalsknowledgehub.com [chemicalsknowledgehub.com]
- 10. Elucidation of Mechanism of Action in Drug Invention: Using Stable Isotope Tracers to Unravel Biochemical Kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. ckisotopes.com [ckisotopes.com]
Methodological & Application
Application Note: Quantitative Analysis of Triglycerides by LC-MS/MS using a Deuterated Internal Standard
Abstract
This application note details a robust and sensitive method for the quantification of triglycerides (TGs) in biological samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocol employs a deuterated triglyceride, 20:0-20:1-20:0 TG-d5, as an internal standard to ensure high accuracy and precision. This methodology is suitable for researchers in lipidomics, clinical diagnostics, and drug development who require reliable quantification of triglyceride species. The described workflow includes detailed procedures for sample preparation, optimized LC separation, and MS/MS detection parameters.
Introduction
Triglycerides are a major class of lipids that function as energy storage molecules and are implicated in various metabolic diseases.[1] Accurate quantification of individual TG species is crucial for understanding their physiological roles and for the discovery of disease biomarkers.[2][3] LC-MS/MS has emerged as a powerful tool for the analysis of complex lipid mixtures due to its high sensitivity, selectivity, and speed.[4] The use of a stable isotope-labeled internal standard, such as this compound, is critical for correcting variations during sample preparation and analysis, thereby enabling precise and accurate quantification.[5][6] This application note provides a comprehensive protocol for the targeted analysis of triglycerides using this internal standard.
Experimental Workflow
The overall experimental workflow for the LC-MS/MS analysis of triglycerides is depicted below.
Caption: General workflow for the LC-MS/MS analysis of triglycerides.
Materials and Reagents
-
Internal Standard: this compound (Avanti Polar Lipids or equivalent)[7][8]
-
Solvents: Acetonitrile (B52724), Isopropanol (B130326), Methanol, Chloroform, Water (LC-MS grade)
-
Additives: Ammonium (B1175870) Formate, Formic Acid
-
Lipid Standards: A certified reference material or a mixture of synthetic triglycerides for calibration curve construction.
-
Biological Matrix: Human serum or plasma[9]
Detailed Protocols
Sample Preparation
Two common methods for lipid extraction from plasma or serum are protein precipitation and liquid-liquid extraction (e.g., Folch method).[5]
a) Protein Precipitation (High-Throughput Method)
-
To 50 µL of serum or plasma in a microcentrifuge tube, add 200 µL of isopropanol containing the internal standard (this compound) at a known concentration.
-
Vortex vigorously for 20 seconds to precipitate proteins.
-
Centrifuge at high speed (e.g., 25,000 x g) for 3 minutes.
-
Transfer the supernatant to a new tube and dilute 1:1 with deionized water.
-
The sample is now ready for injection onto the LC-MS/MS system.
b) Liquid-Liquid Extraction (Folch Method - for higher purity) [5]
-
To 50 µL of plasma, add a known amount of the internal standard (this compound) in a suitable solvent.[5]
-
Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture to the sample.[5]
-
Vortex thoroughly for 2 minutes to ensure complete mixing.
-
Centrifuge at 2000 x g for 5 minutes to induce phase separation.[5]
-
Carefully collect the lower organic phase containing the lipids using a glass pipette.[5]
-
Dry the collected organic phase under a gentle stream of nitrogen.[5]
-
Reconstitute the dried lipid extract in 100 µL of the initial mobile phase (e.g., a mixture of acetonitrile and isopropanol).[5]
LC-MS/MS Analysis
a) Liquid Chromatography (LC) Conditions
The following table summarizes typical LC conditions for triglyceride separation. A C18 reversed-phase column is commonly used.[5][10]
| Parameter | Condition |
| Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm)[11][12] |
| Mobile Phase A | Acetonitrile/Water (60:40) with 10 mM Ammonium Formate[5] |
| Mobile Phase B | Isopropanol/Acetonitrile (90:10) with 10 mM Ammonium Formate[5] |
| Gradient | Start with a lower percentage of Mobile Phase B, gradually increasing to elute triglycerides.[5] |
| Flow Rate | 0.3-0.5 mL/min[5] |
| Column Temperature | 30-60 °C[11][12] |
| Injection Volume | 2-10 µL[5] |
b) Mass Spectrometry (MS) Conditions
Triglycerides are typically analyzed in positive ion mode using electrospray ionization (ESI).[5] Quantification is performed using Multiple Reaction Monitoring (MRM).
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive Ion Mode[5] |
| Scan Type | Multiple Reaction Monitoring (MRM)[5] |
| Precursor Ions | [M+NH4]+ (Ammonium adducts of triglycerides)[5][9] |
| Product Ions | Fragments corresponding to the neutral loss of a fatty acid and ammonia.[5][9] |
| Collision Energy | Optimized for each triglyceride species. |
MRM Transitions:
The MRM transitions for the internal standard and target triglycerides need to be determined empirically. For a given triglyceride, the precursor ion will be its ammonium adduct, and the product ions will result from the neutral loss of each of its fatty acid chains. For example, for this compound, the precursor ion and potential product ions would be determined based on its molecular weight (978.65 g/mol ).[7]
Data Analysis and Quantification
-
Calibration Curve: A calibration curve is constructed by analyzing a series of standards with known concentrations of representative triglycerides and a fixed concentration of the internal standard.[5]
-
Quantification: The concentration of each target triglyceride in the samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this ratio to the calibration curve.[5]
Quantitative Data Summary
The following table summarizes typical performance characteristics of LC-MS/MS methods for triglyceride analysis.
| Parameter | Typical Value/Range | Reference |
| Analysis Time per Sample | 11-35 minutes | [9][12] |
| Number of Triglycerides Analyzed | 47 to over 54 species in a single run | [9][13] |
| Linearity (R²) | > 0.99 | Assumed based on standard quantitative methods |
| Precision (%RSD) | < 15% | [13] |
| Lower Limit of Quantification (LLOQ) | Low ng/mL to µg/mL range | [14] |
Conclusion
The described LC-MS/MS method using a this compound internal standard provides a reliable and high-throughput approach for the quantitative analysis of triglycerides in biological samples. This detailed protocol can be readily implemented by researchers and scientists in various fields to obtain accurate and reproducible results for their lipidomic studies. The use of a stable isotope-labeled internal standard is paramount for mitigating analytical variability and ensuring data quality.
References
- 1. An Overview of Lipidomic Analysis of Triglyceride Molecular Species in Biological Lipid Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LC-MS/MS Analysis of Triglycerides in Blood-Derived Samples | Springer Nature Experiments [experiments.springernature.com]
- 3. LC-MS/MS Analysis of Triglycerides in Blood-Derived Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Triglyceride (TAG) Analysis Service - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 5. benchchem.com [benchchem.com]
- 6. US20240043788A1 - Fungal cells for tailored fats - Google Patents [patents.google.com]
- 7. 20:0-20:1-20:0 D5 TG powder Avanti Polar Lipids [sigmaaldrich.com]
- 8. avantiresearch.com [avantiresearch.com]
- 9. lcms.cz [lcms.cz]
- 10. benchchem.com [benchchem.com]
- 11. youngin.com [youngin.com]
- 12. agilent.com [agilent.com]
- 13. lcms.cz [lcms.cz]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of 20:0-20:1-20:0 TG-d5 as an Internal Standard in Lipidomics
Audience: Researchers, scientists, and drug development professionals.
Introduction
Accurate quantification of lipid species is crucial for understanding their roles in health and disease. In mass spectrometry-based lipidomics, the use of internal standards is essential to correct for variations that can occur during sample preparation, extraction, and analysis.[1] A deuterated internal standard, such as 20:0-20:1-20:0 TG-d5 (1,3(d5)-dieicosanoyl-2-(11Z-eicosenoyl)-glycerol), is an ideal choice for the quantification of triglycerides (TGs).[2][3] Its chemical properties are nearly identical to the endogenous lipids being measured, but its increased mass allows it to be distinguished by the mass spectrometer.[2] This document provides detailed protocols and application notes for the effective use of this compound as an internal standard for the accurate quantification of triglycerides in biological samples.
Principle of Isotope Dilution Mass Spectrometry
The core principle behind using a deuterated internal standard is isotope dilution mass spectrometry (IDMS). A known amount of the deuterated standard is added to the sample at the beginning of the workflow.[2] This "spike-in" standard experiences the same sample loss during extraction and any ionization suppression or enhancement (matrix effects) as the target analyte.[1][2] By measuring the ratio of the signal from the endogenous triglyceride to the signal from the deuterated internal standard, accurate quantification can be achieved.[2]
Caption: Logical workflow for using an internal standard to ensure accurate quantification.
Quantitative Data and Properties
The following table summarizes the key properties of the this compound internal standard.
| Property | Value | Reference |
| Full Name | 1,3(d5)-dieicosanoyl-2-(11Z-eicosenoyl)-glycerol | [3] |
| Abbreviation | This compound | [3] |
| Molecular Formula | C₆₃H₁₁₅D₅O₆ | [3] |
| Formula Weight | 978.654 g/mol | [3] |
| Exact Mass | 977.94 Da | [3] |
| Storage Temperature | -20°C | [3] |
| Purity | ≥98% (Isotopic Purity) | [2] |
Experimental Protocols
A generalized workflow for the analysis of triglycerides using this compound is presented below. This can be adapted based on the specific biological matrix and instrumentation.
Caption: Step-by-step experimental workflow for triglyceride analysis.
Materials
-
This compound internal standard (e.g., from Avanti Polar Lipids)[3][4]
-
Biological sample (e.g., 10 µL plasma)[4]
-
Solvents: Methanol (B129727) (MeOH), Methyl-tert-butyl ether (MTBE), Chloroform, Isopropanol (B130326) (LC-MS grade)[1][4][5]
-
Ammonium (B1175870) formate
-
Ultrapure water
Detailed Methodologies
1. Preparation of Internal Standard Stock Solution:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., chloroform:methanol 1:1, v/v). The concentration will depend on the expected levels of triglycerides in the sample and instrument sensitivity.
2. Sample Preparation and Lipid Extraction (Modified MTBE Method): [4]
-
To 10 µL of plasma, add the appropriate volume of the this compound internal standard stock solution.
-
Add methanol and vortex.
-
Add MTBE and shake for an extended period (e.g., 30 minutes).[6]
-
Induce phase separation by adding ultrapure water.[6]
-
Centrifuge to separate the layers.
-
Collect the upper organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
3. Reconstitution:
-
Reconstitute the dried lipid extract in a solvent suitable for LC-MS analysis, such as isopropanol or a methanol/isopropanol mixture.[1][5]
4. Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis:
-
Chromatographic Separation:
-
Inject the reconstituted sample onto a reverse-phase column (e.g., Kinetex C8).[4]
-
Employ a gradient elution using mobile phases such as:
-
-
Mass Spectrometry:
-
Utilize a triple quadrupole mass spectrometer operating in dynamic Multiple Reaction Monitoring (MRM) mode.[4]
-
Set the precursor ion for the triglycerides as the ammonium adduct [M+NH₄]⁺.
-
The product ions will correspond to the neutral loss of the fatty acid chains.
-
5. Data Analysis and Quantification:
-
Integrate the peak areas for the endogenous triglycerides and the this compound internal standard.
-
Calculate the ratio of the peak area of the analyte to the peak area of the internal standard.
-
Determine the concentration of the endogenous triglycerides by comparing this ratio to a calibration curve constructed with known concentrations of the analyte and a constant concentration of the internal standard.[1]
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the quantification of triglycerides in complex biological samples. By following the detailed protocols outlined in these application notes, researchers can achieve accurate and reproducible results, which are essential for advancing our understanding of the role of lipids in biological systems and for the development of new therapeutic strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. avantiresearch.com [avantiresearch.com]
- 4. Lipidomics identified novel cholesterol-independent predictors for risk of incident coronary heart disease: Mediation of risk from diabetes and aggravation of risk by ambient air pollution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. biorxiv.org [biorxiv.org]
Application Note: High-Throughput Lipid Extraction from Plasma for Mass Spectrometry-Based Lipidomics using a Deuterated Triglyceride Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lipidomics, the large-scale study of lipids in biological systems, is a rapidly growing field offering profound insights into cellular physiology and pathology. Plasma lipid profiling, in particular, holds immense potential for biomarker discovery and understanding disease mechanisms. Accurate and reproducible quantification of lipids is paramount for meaningful biological interpretation. This application note provides a detailed protocol for the efficient extraction of lipids from plasma samples for analysis by liquid chromatography-mass spectrometry (LC-MS), incorporating the deuterated triglyceride internal standard 20:0-20:1-20:0 TG-d5 for robust quantification.
The use of a stable isotope-labeled internal standard, such as this compound, is critical for correcting for variations in sample preparation and instrument response, thereby ensuring high data quality.[1][2] This document outlines three commonly employed lipid extraction methods: the Folch method, the Bligh-Dyer method, and the Methyl-tert-butyl ether (MTBE) method, and provides a comprehensive workflow for plasma lipidomics.
Experimental Protocols
Materials and Reagents
-
Human plasma (collected in EDTA or citrate (B86180) tubes)
-
This compound internal standard solution (e.g., in ethanol (B145695) or chloroform (B151607)/methanol)
-
Chloroform (HPLC grade)
-
Methanol (HPLC grade)
-
Methyl-tert-butyl ether (MTBE) (HPLC grade)
-
Water (LC-MS grade)
-
1-Butanol (HPLC grade)
-
Isopropanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Ammonium formate
-
Formic acid
-
Phosphate-buffered saline (PBS)
-
Microcentrifuge tubes (1.5 mL or 2 mL, polypropylene)
-
Glass tubes with Teflon-lined caps
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge (capable of 10,000 x g and 4°C)
-
Nitrogen evaporator or vacuum centrifuge
-
LC-MS system (e.g., UPLC coupled to a Q-TOF or Triple Quadrupole MS)
Protocol 1: Modified Folch Method
The Folch method is a classic biphasic extraction technique that utilizes a chloroform/methanol mixture to efficiently extract a broad range of lipids.[3][4][5][6]
-
Sample Preparation: Thaw plasma samples on ice.[3]
-
Internal Standard Spiking: To a 1.5 mL microcentrifuge tube, add 10 µL of plasma. Spike the sample with an appropriate volume of the this compound internal standard solution.
-
Solvent Addition: Add 160 µL of ice-cold methanol, followed by 320 µL of ice-cold chloroform. The final solvent to sample ratio should be approximately 20:1 (v/v) for optimal extraction.[7][8]
-
Extraction: Vortex the mixture for 10 seconds and then sonicate for 1 hour in a cold bath.[7] Alternatively, incubate on ice for 30 minutes with occasional vortexing.[3]
-
Phase Separation: Add 120 µL of LC-MS grade water to induce phase separation. Vortex for 10 seconds.
-
Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.[7]
-
Lipid Phase Collection: Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer to a clean tube.
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen or using a vacuum centrifuge.
-
Reconstitution: Reconstitute the dried lipid extract in a suitable volume (e.g., 100 µL) of an appropriate solvent for LC-MS analysis (e.g., isopropanol/acetonitrile/water 2:1:1 v/v/v).[9]
Protocol 2: Bligh-Dyer Method
The Bligh-Dyer method is another widely used biphasic extraction method, similar to the Folch method but with different solvent ratios.[4][10][11]
-
Sample Preparation: Thaw plasma samples on ice.
-
Internal Standard Spiking: To a glass tube, add 20 µL of plasma diluted with 780 µL of water.[12] Add the this compound internal standard.
-
Solvent Addition: Add 3 mL of a methanol:chloroform (2:1, v/v) mixture.
-
Extraction: Vortex the mixture and incubate at room temperature for 1 hour.[12]
-
Phase Separation: Add 1 mL of chloroform and 1 mL of water to induce phase separation. Vortex thoroughly.
-
Centrifugation: Centrifuge at 1,000 x g for 10 minutes to separate the phases.[12]
-
Lipid Phase Collection: Collect the lower chloroform phase.
-
Drying and Reconstitution: Proceed with steps 8 and 9 from the Folch protocol.
Protocol 3: Methyl-tert-butyl ether (MTBE) Method
The MTBE method offers a safer alternative to chloroform-based extractions and has been shown to provide excellent recovery for a wide range of lipid classes.[12][13][14] Due to MTBE's lower density, the lipid-containing organic phase forms the upper layer, simplifying its collection.[12]
-
Sample Preparation: Thaw plasma samples on ice.
-
Internal Standard Spiking: To a 1.5 mL microcentrifuge tube, add 10 µL of plasma. Add the this compound internal standard solution.[1]
-
Solvent Addition: Add 225 µL of cold methanol. Vortex for 10 seconds.[15]
-
MTBE Addition: Add 750 µL of cold MTBE. Vortex for 10 seconds and then shake for 1 hour at 4°C.[15][16]
-
Phase Separation: Add 188 µL of LC-MS grade water to induce phase separation. Vortex for 20 seconds.[15][16]
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.[16]
-
Lipid Phase Collection: Carefully collect the upper organic phase (MTBE layer) and transfer to a clean tube.
-
Drying and Reconstitution: Proceed with steps 8 and 9 from the Folch protocol.
Data Presentation
The choice of extraction method can influence the recovery and reproducibility of lipid quantification. The following tables summarize typical performance characteristics based on literature data.
Table 1: Comparison of Lipid Extraction Method Efficiencies. This table presents a qualitative comparison of the extraction efficiency for different lipid classes.
| Lipid Class | Folch Method | Bligh-Dyer Method | MTBE Method |
| Triglycerides (TG) | +++ | +++ | +++ |
| Phospholipids (PC, PE, etc.) | +++ | +++ | +++ |
| Sphingolipids (SM, Cer) | +++ | +++ | +++ |
| Sterols (e.g., Cholesterol) | ++ | ++ | +++ |
| Lysophospholipids (LPC, LPE) | +++ | +++ | +++ |
| (+++ Excellent, ++ Good) |
Table 2: Quantitative Comparison of Extraction Methods. This table provides a summary of reported recovery and reproducibility for different methods.
| Parameter | Folch Method | Bligh-Dyer Method | MTBE Method | Single-Phase (Butanol/Methanol) |
| Lipid Recovery | High | High | High | High (>90%)[17] |
| Reproducibility (%CV) | < 20% | < 20% | < 22%[5] | < 20%[17] |
| Correlation with other methods | R² = 0.976 (vs. Butanol/Methanol)[17] | - | R² = 0.97 (vs. Alshehry)[5] | R² = 0.99 (vs. Folch)[5] |
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for plasma lipid extraction and analysis.
Triglyceride Metabolism Overview
Caption: Simplified overview of triglyceride metabolism.
Conclusion
This application note provides detailed protocols for three robust and widely used methods for lipid extraction from plasma. The choice of method may depend on available resources, safety considerations, and the specific lipid classes of interest. The incorporation of the deuterated internal standard this compound is essential for accurate and precise quantification of triglycerides and other lipids by LC-MS. By following these protocols, researchers can obtain high-quality lipidomics data to advance their scientific and drug development objectives.
References
- 1. Lipidomics identified novel cholesterol-independent predictors for risk of incident coronary heart disease: Mediation of risk from diabetes and aggravation of risk by ambient air pollution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lipidmaps.org [lipidmaps.org]
- 3. Lipidomics Workflow for Cells, Plasma & Tissue via LC-MS/MS - Creative Proteomics [creative-proteomics.com]
- 4. biocompare.com [biocompare.com]
- 5. Frontiers | Comparison of Single Phase and Biphasic Extraction Protocols for Lipidomic Studies Using Human Plasma [frontiersin.org]
- 6. General procedure | Cyberlipid [cyberlipid.gerli.com]
- 7. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 8. Optimization of Folch, Bligh-Dyer, and Matyash Sample-to-Extraction Solvent Ratios for Human Plasma-Based Lipidomics Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Liquid samples (bligh and dyer) | Cyberlipid [cyberlipid.gerli.com]
- 11. “Bligh and Dyer” and Folch Methods for Solid–Liquid–Liquid Extraction of Lipids from Microorganisms. Comprehension of Solvatation Mechanisms and towards Substitution with Alternative Solvents | MDPI [mdpi.com]
- 12. Lipid extraction by methyl-tert-butyl ether for high-throughput lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. lcms.cz [lcms.cz]
- 14. MTBE Lipid Extraction - Protocol - OneLab [onelab.andrewalliance.com]
- 15. agilent.com [agilent.com]
- 16. Lipidomics SOP | HSC Cores - BookStack [bookstack.cores.utah.edu]
- 17. researchgate.net [researchgate.net]
Application Note: A Validated Protocol for Triglyceride Quantification in Tissues Using an Internal Standard
Abstract
This application note provides a detailed protocol for the accurate and reproducible quantification of triglycerides (TGs) in biological tissue samples. The method incorporates tissue homogenization, a robust lipid extraction procedure based on the Folch method, and a colorimetric enzymatic assay for triglyceride determination. To ensure accuracy and account for variability during sample processing, a non-naturally occurring odd-chain triglyceride is employed as an internal standard. This protocol is intended for researchers, scientists, and drug development professionals requiring reliable measurement of tissue triglyceride content.
Introduction
Triglycerides are the primary form of energy storage in animals and their quantification in various tissues is crucial for metabolic research and the development of therapeutics for diseases such as obesity, diabetes, and non-alcoholic fatty liver disease (NAFLD). Accurate measurement of tissue TG levels requires efficient homogenization to disrupt the tissue matrix, effective extraction of lipids from the homogenate, and a sensitive and specific quantification method. The inclusion of an internal standard is paramount to control for lipid loss during extraction and to normalize for variations in sample handling.[1][2] This protocol details a comprehensive workflow from tissue collection to data analysis, ensuring high-quality and reproducible results.
Principle of the Method
The methodology involves three key stages:
-
Tissue Homogenization: The tissue sample is mechanically disrupted in a buffered solution to release cellular contents, including lipid droplets.
-
Lipid Extraction: A liquid-liquid extraction based on the Folch method, using a chloroform (B151607) and methanol (B129727) mixture, is employed to efficiently partition lipids into an organic phase, separating them from other cellular components.[3][4] An internal standard, such as glyceryl trinonadecanoate (TG 19:0/19:0/19:0), is added at the beginning of this process to account for extraction efficiency.[1]
-
Triglyceride Quantification: After evaporation of the organic solvent, the extracted lipids are resolubilized and the triglycerides are measured using an enzymatic assay. This assay involves the hydrolysis of triglycerides by lipase (B570770) to glycerol (B35011) and free fatty acids. The glycerol is then phosphorylated and oxidized, producing hydrogen peroxide, which reacts with a chromogenic probe to produce a colored product. The absorbance of this product is directly proportional to the triglyceride concentration in the sample.[5][6][7]
Materials and Reagents
-
Tissues: Fresh or frozen tissue samples (e.g., liver, adipose, muscle).
-
Reagents for Homogenization:
-
Phosphate-buffered saline (PBS), ice-cold
-
Protease and phosphatase inhibitor cocktail
-
-
Reagents for Lipid Extraction:
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
Internal Standard Stock Solution: Glyceryl trinonadecanoate (TG 19:0/19:0/19:0) in chloroform (e.g., 1 mg/mL).
-
-
Reagents for Triglyceride Quantification:
-
Commercially available triglyceride quantification kit (e.g., colorimetric assay based on glycerol-3-phosphate oxidase).
-
Reagents typically include:
-
Triglyceride Assay Buffer
-
Lipase
-
Enzyme Mix (Glycerol Kinase, Glycerol Phosphate Oxidase, Peroxidase)
-
Probe (e.g., 4-aminoantipyrine (B1666024) and 3,5-dichloro-2-hydroxybenzenesulfonate)
-
Triglyceride Standard (e.g., Triolein)
-
-
-
Equipment:
-
Homogenizer (e.g., Dounce homogenizer, rotor-stator homogenizer, or bead beater)
-
Microcentrifuge
-
Vortex mixer
-
Nitrogen evaporator or vacuum concentrator
-
Spectrophotometer or microplate reader capable of measuring absorbance at ~540 nm
-
Glass test tubes with screw caps
-
Pipettes and tips
-
Experimental Protocols
Tissue Homogenization
-
Weigh approximately 50-100 mg of frozen tissue and record the weight.
-
Place the tissue in a pre-chilled homogenization tube.
-
Add 1 mL of ice-cold PBS containing protease and phosphatase inhibitors.
-
Homogenize the tissue on ice until no visible tissue fragments remain. The choice of homogenizer will depend on the tissue type; soft tissues like the liver can be homogenized with a Dounce homogenizer, while tougher tissues may require a rotor-stator homogenizer or bead beater.[8]
-
Transfer the homogenate to a clean microcentrifuge tube.
Lipid Extraction (Modified Folch Method)
-
To 200 µL of the tissue homogenate, add a known amount of the internal standard (e.g., 10 µL of 1 mg/mL Glyceryl Trinonadecanoate).
-
Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture.
-
Vortex vigorously for 1 minute.
-
Incubate at room temperature for 20 minutes with occasional vortexing.
-
Add 400 µL of 0.9% NaCl solution to induce phase separation.
-
Vortex for 30 seconds.
-
Centrifuge at 2,000 x g for 10 minutes at 4°C. Three layers will form: an upper aqueous phase, a protein disk at the interface, and a lower organic phase containing the lipids.
-
Carefully collect the lower organic phase using a glass pipette and transfer it to a new glass tube.
-
Evaporate the solvent to dryness under a stream of nitrogen or using a vacuum concentrator.
Triglyceride Quantification
-
Reconstitute the dried lipid extract in 200 µL of the Triglyceride Assay Buffer (or a suitable solvent as recommended by the kit manufacturer, such as a mixture of tert-butyl alcohol and Triton X-100/methanol).[9][10] Vortex thoroughly to ensure complete solubilization of the lipid pellet.
-
Prepare a standard curve using the triglyceride standard provided in the kit. A typical range would be from 0 to 200 mg/dL.
-
Follow the specific instructions of the commercial triglyceride quantification kit. A general procedure is as follows: a. Add 10 µL of the resuspended lipid extract and each standard to separate wells of a 96-well plate. b. Prepare a reaction mixture containing the lipase, enzyme mix, and probe according to the kit's protocol. c. Add the reaction mixture to each well. d. Incubate at 37°C for 5-20 minutes, protected from light.[7] e. Measure the absorbance at approximately 540 nm using a microplate reader.[6][7]
Data Analysis
-
Subtract the absorbance of the blank from all standard and sample readings.
-
Plot the absorbance of the standards versus their concentration to generate a standard curve.
-
Determine the concentration of triglycerides in the samples from the standard curve.
-
Calculate the total amount of triglycerides in the original tissue sample using the following formula:
Triglyceride (mg/g tissue) = (C x V_resus) / (V_homog x W)
Where:
-
C = Concentration of triglycerides from the standard curve (mg/dL)
-
V_resus = Resuspension volume of the lipid extract (dL)
-
V_homog = Volume of homogenate used for extraction (mL)
-
W = Weight of the tissue in the homogenate used for extraction (g)
Correction with Internal Standard: The recovery of the internal standard can be determined by a separate analytical method (e.g., GC-MS or LC-MS) if absolute quantification is required. For relative quantification, all samples should be processed with the same amount of internal standard.
-
Data Presentation
The efficiency of lipid extraction can vary depending on the solvent system and the tissue type. The following table summarizes data on the recovery of triglycerides and total lipids using different extraction methods.
| Extraction Method | Tissue/Sample Type | Analyte | Average Recovery/Yield | Reference |
| Folch (Chloroform:Methanol 2:1) | Pancreas | Triglycerides | 68.7% | [5] |
| Folch (Chloroform:Methanol 2:1) | Liver | Triglycerides | 82.4% | [5] |
| Hexane:Isopropanol | Human LDL | Total Lipids | Lowest yield among 5 methods | [8][11] |
| Folch (Chloroform:Methanol 2:1) | Human LDL | Total Lipids | Highest yield among 5 methods | [8][11] |
| Bligh-Dyer (Chloroform:Methanol 1:2) | Human LDL | Total Lipids | High yield, similar to Folch | [8][11] |
| Bead-based homogenization in H₂O/MeOH | Murine Liver | Total Lipids | Efficient recovery | [3][12] |
| Mortar homogenization in MeOH | Murine Liver | Triglycerides | Decreased recovery | [3][12] |
Mandatory Visualization
Below are diagrams illustrating the key experimental workflows.
Caption: Experimental workflow for triglyceride analysis.
Caption: Folch lipid extraction principle.
Conclusion
The protocol described in this application note provides a reliable and reproducible method for the quantification of triglycerides in tissue samples. The use of the Folch method for lipid extraction ensures high recovery of triglycerides, and the incorporation of an internal standard minimizes the impact of experimental variability. The colorimetric enzymatic assay offers a sensitive and straightforward method for the final quantification. This comprehensive protocol is a valuable tool for researchers in the fields of metabolic disease and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. Evaluation of Lipid Extraction Protocols for Untargeted Analysis of Mouse Tissue Lipidome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Accurate Lipid Quantification of Tissue Homogenates Requires Suitable Sample Concentration, Solvent Composition, and Homogenization Procedure-A Case Study in Murine Liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mmpc.org [mmpc.org]
- 8. Advances in Lipid Extraction Methods—A Review [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. A comprehensive comparison of four methods for extracting lipids from Arabidopsis tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A comparison of five lipid extraction solvent systems for lipidomic studies of human LDL - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Accurate Lipid Quantification of Tissue Homogenates Requires Suitable Sample Concentration, Solvent Composition, and Homogenization Procedure—A Case Study in Murine Liver - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocols for Lipidomics Sample Preparation Using Deuterated Standards
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipidomics, the comprehensive analysis of lipids in a biological system, is a rapidly growing field critical for understanding disease pathogenesis, identifying biomarkers, and accelerating drug development.[1] The accuracy and reliability of lipid quantification are paramount for generating high-quality, reproducible data. However, the inherent complexity of lipid structures and biological matrices presents significant analytical challenges, including sample loss during preparation and matrix effects during analysis.[2][3]
The use of stable isotope-labeled internal standards, particularly deuterated standards, has become the gold standard for quantitative lipidomics.[4] This application note provides a detailed overview of the principles, protocols, and best practices for utilizing deuterated standards in lipidomics sample preparation to ensure accurate and precise lipid quantification.
Core Principle: Isotope Dilution Mass Spectrometry
The foundational principle behind the use of deuterated internal standards is isotope dilution mass spectrometry.[2] A known quantity of a deuterated lipid standard, which is chemically identical to the endogenous lipid of interest (analyte) but has a higher mass due to the substitution of hydrogen atoms with deuterium (B1214612), is introduced into a biological sample at the very beginning of the sample preparation workflow.[2]
Because the deuterated standard and the endogenous analyte share nearly identical physicochemical properties, they behave similarly during extraction, derivatization, and chromatographic separation, and exhibit similar ionization efficiencies in the mass spectrometer.[3] The mass spectrometer can easily differentiate between the analyte and the deuterated standard based on their mass-to-charge (m/z) ratio.[2] By comparing the signal intensity of the endogenous lipid to that of the known amount of the deuterated internal standard, precise and accurate quantification of the analyte can be achieved, effectively correcting for variations in sample handling and instrument response.[2][4]
Advantages and Considerations of Using Deuterated Standards
The integration of deuterated standards into a lipidomics workflow offers several key advantages:
-
Correction for Matrix Effects: Biological samples are complex, and the matrix can significantly suppress or enhance the ionization of analytes. Since deuterated standards co-elute with their endogenous counterparts, they experience similar matrix effects, allowing for effective normalization and more accurate quantification.[2][3]
-
Compensation for Sample Loss: Lipid loss can occur at various stages of sample preparation. By adding the deuterated standard at the initial stage, any subsequent losses will proportionally affect both the standard and the analyte, ensuring the accuracy of the final concentration calculation.[2]
-
Improved Precision and Accuracy: Isotope dilution significantly enhances the precision and accuracy of quantification compared to methods that rely on external calibration or a single, non-isotopically labeled internal standard for all analytes.[2]
Despite their significant benefits, there are some considerations to keep in mind:
-
Potential for Isotopic Scrambling or Exchange: In some cases, deuterium atoms may exchange with hydrogen atoms from the surrounding environment, which could compromise quantification accuracy.[2]
-
Chromatographic Shift: Deuterated compounds can sometimes exhibit a slight shift in retention time compared to their non-deuterated counterparts, especially in chromatography.[5]
-
Cost and Availability: The synthesis of high-purity deuterated lipid standards can be expensive, and not all lipid species may be commercially available as deuterated analogs.[2]
Data Presentation: Comparison of Internal Standards
The choice of internal standard is a critical decision in quantitative lipidomics. While deuterated standards are widely used, other options like ¹³C-labeled and odd-chain lipids are also available.[2] The following table summarizes the key characteristics of these internal standards.
| Internal Standard Type | Principle | Advantages | Disadvantages |
| Deuterated Lipids | Hydrogen atoms are replaced by deuterium (²H).[2] | Co-elute closely with the endogenous analyte, effectively correcting for matrix effects. Generally more cost-effective than ¹³C-labeled standards.[2][4] | Potential for isotopic scrambling or exchange. May exhibit a slight retention time shift in liquid chromatography (LC).[2][4] |
| ¹³C-Labeled Lipids | Carbon-12 atoms are replaced by the stable isotope ¹³C.[2] | Negligible isotope effect on retention time, leading to perfect co-elution. Reduced risk of isotopic exchange compared to deuterium, offering higher accuracy and precision.[4] | Generally more expensive to synthesize than deuterated standards.[2][4] |
| Odd-Chain Lipids | Lipids with fatty acid chains containing an odd number of carbon atoms, which are not typically found in the sample.[2] | Cost-effective and commercially available for many lipid classes.[6] | Do not perfectly co-elute with all even-chain analytes. May not fully account for differences in ionization efficiency for all lipid species. |
Experimental Protocols
Rigorous and well-defined experimental protocols are crucial for obtaining high-quality lipidomics data. Below are detailed methodologies for common lipid extraction techniques from various biological matrices, incorporating the use of deuterated internal standards.
General Workflow for Lipidomics Sample Preparation
The following diagram illustrates the general workflow for lipidomics sample preparation incorporating deuterated internal standards.
Caption: General workflow for lipidomics sample preparation.
Protocol 1: Modified Folch Method for Lipid Extraction from Plasma
This protocol is a widely used method for extracting lipids from plasma or serum samples.[4]
Materials:
-
Plasma or serum samples
-
Deuterated internal standard mixture (e.g., SPLASH® II LIPIDOMIX®)
-
0.9% NaCl solution (or water)
-
Microcentrifuge tubes (1.5 mL)
-
Glass Pasteur pipettes
-
Nitrogen gas stream or vacuum concentrator
Procedure:
-
Sample Preparation: Thaw frozen plasma samples on ice.
-
Internal Standard Spiking: To a 1.5 mL microcentrifuge tube, add 50 µL of plasma. Add a known amount of the deuterated internal standard mixture in a small volume of solvent.
-
Solvent Addition: Add 1 mL of a 2:1 (v/v) mixture of chloroform and methanol.
-
Homogenization: Vortex the mixture thoroughly for 2 minutes to ensure complete mixing and protein precipitation.
-
Phase Separation: Add 200 µL of 0.9% NaCl solution to induce phase separation. Vortex for 1 minute.
-
Centrifugation: Centrifuge the sample at 2,000 x g for 10 minutes at 4°C to separate the aqueous and organic layers.
-
Lipid Collection: Carefully collect the lower organic layer containing the lipids using a glass Pasteur pipette and transfer it to a clean tube.
-
Drying: Dry the collected lipid extract under a gentle stream of nitrogen gas or using a vacuum concentrator.
-
Storage: Store the dried lipid extract at -80°C until analysis.
-
Reconstitution: Prior to LC-MS/MS analysis, reconstitute the dried extract in an appropriate solvent (e.g., 100 µL of isopropanol/acetonitrile/water 65:30:5 v/v/v).
Protocol 2: Bligh & Dyer Method for Lipid Extraction from Tissues
This technique is suitable for samples with higher water content, such as tissues.
Materials:
-
Tissue sample (e.g., 10-100 mg)
-
Deuterated internal standard mixture
-
Chloroform
-
Methanol
-
Water
-
Homogenizer (e.g., bead beater or probe sonicator)
-
Centrifuge tubes
Procedure:
-
Sample Preparation: Weigh the frozen tissue sample.
-
Internal Standard Spiking: Add the tissue to a homogenization tube and add a known amount of the deuterated internal standard mixture.
-
Homogenization: Add 1 mL of a 1:2 (v/v) mixture of chloroform and methanol. Homogenize the tissue thoroughly.
-
Solvent Addition: Add 250 µL of chloroform and vortex. Then add 250 µL of water and vortex again. The final solvent ratio should be approximately 1:1:0.9 chloroform:methanol:water.
-
Phase Separation and Centrifugation: Centrifuge the mixture at 3,000 x g for 15 minutes to achieve clear phase separation.
-
Lipid Collection: Collect the lower organic phase.
-
Drying and Storage: Dry the extract under nitrogen and store at -80°C.
-
Reconstitution: Reconstitute as described in the Folch method.
Protocol 3: Methyl-tert-butyl ether (MTBE) Method for Lipid Extraction
This method is a popular alternative that offers good recovery for a broad range of lipids and results in a cleaner extract.[7][8]
Materials:
-
Sample (e.g., 20 µL plasma or cell pellet)
-
Deuterated internal standard mixture
-
Methanol (cold)
-
MTBE (cold)
-
Water
Procedure:
-
Sample and Standard Addition: Place the sample in a microcentrifuge tube and add a known amount of the deuterated internal standard mixture.
-
Solvent Addition: Add 200 µL of cold methanol and 800 µL of cold MTBE.[7]
-
Vortexing: Vortex the mixture for 1 hour at 4°C.
-
Phase Separation: Add 200 µL of water to induce phase separation.[7]
-
Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.[7]
-
Lipid Collection: Carefully collect the upper organic phase.[7]
-
Drying and Storage: Dry the extract in a SpeedVac and store at -80°C until analysis.[7]
-
Reconstitution: For LC-MS analysis, reconstitute the samples in 20-40 µL of acetonitrile/isopropanol/water in a 65:30:5 ratio (v/v/v).[7]
Visualization of the Lipid Extraction Workflow
The following diagram provides a logical representation of the key steps in a typical lipid extraction process.
Caption: Key steps in the lipid extraction process.
Conclusion and Recommendations
The use of deuterated internal standards is an indispensable practice in modern lipidomics for achieving accurate and reproducible quantification of lipid species.[2] By carefully selecting the appropriate internal standards and implementing robust and validated sample preparation protocols, researchers, scientists, and drug development professionals can significantly enhance the quality and reliability of their lipidomics data. For applications demanding the highest level of accuracy, ¹³C-labeled internal standards are recommended, although deuterated standards provide a reliable and more cost-effective option for many applications.[4] Adherence to detailed protocols, such as the modified Folch, Bligh & Dyer, or MTBE methods, is critical for minimizing variability and ensuring the integrity of the final results.
References
- 1. Lipidomics: extraction protocols for biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Exploring the Lipidome: Current Lipid Extraction Techniques for Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Analytical Considerations of Stable Isotope Labelling in Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Lipid Extraction for Mass Spectrometry Lipidomics [protocols.io]
- 8. chromatographytoday.com [chromatographytoday.com]
Application Note: Quantification of Triglycerides in Serum by LC-MS/MS using 20:0-20:1-20:0 TG-d5 Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triglycerides (TGs) are a major class of lipids that serve as a primary energy source and are key indicators of metabolic health. Accurate quantification of specific TG molecular species in serum is crucial for understanding metabolic diseases such as atherosclerosis, diabetes, and obesity, as well as for monitoring the efficacy of therapeutic interventions. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a powerful analytical technique for the specific and sensitive quantification of individual lipid species.[1] The use of a stable isotope-labeled internal standard is critical for correcting for variations in sample preparation and instrument response, thereby ensuring high accuracy and precision.[1] This application note provides a detailed protocol for the quantification of triglycerides in human serum using 20:0-20:1-20:0 TG-d5 as an internal standard.
The internal standard, 1,3-dieicosanoyl-2-(11Z-eicosenoyl)-glycerol-d5 (this compound), is a deuterated triglyceride that closely mimics the chemical and physical properties of endogenous triglycerides.[2][3] Its use allows for robust and reliable quantification by isotope dilution mass spectrometry.
Experimental Protocols
Materials and Reagents
-
Solvents: HPLC-grade methanol (B129727), isopropanol, acetonitrile, chloroform (B151607), and water.
-
Additives: Ammonium (B1175870) formate (B1220265) and formic acid.
-
Internal Standard (IS): this compound (Avanti Polar Lipids or equivalent).
-
Triglyceride Standards: A certified triglyceride standard mix for calibration curve.
-
Human Serum: Collected from fasting individuals and stored at -80°C.
-
Glassware and Consumables: Borosilicate glass tubes, autosampler vials with inserts, and a 96-well plate for sample preparation.
Sample Preparation
A modified Bligh and Dyer extraction method is employed for the efficient extraction of triglycerides from the serum matrix.
-
Thawing: Thaw frozen serum samples on ice.
-
Aliquoting: In a glass tube, add 50 µL of serum.
-
Internal Standard Spiking: Add 10 µL of a 10 µg/mL solution of this compound in methanol to each serum sample.
-
Protein Precipitation and Lipid Extraction:
-
Add 375 µL of a cold chloroform:methanol (1:2, v/v) mixture.
-
Vortex vigorously for 1 minute.
-
Add 125 µL of chloroform and vortex for 1 minute.
-
Add 125 µL of water and vortex for 1 minute to induce phase separation.
-
-
Phase Separation: Centrifuge the samples at 2,000 x g for 10 minutes at 4°C.
-
Lipid Collection: Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette and transfer it to a new glass tube.
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried lipid extract in 100 µL of isopropanol:acetonitrile:water (2:1:1, v/v/v).
-
Sample Transfer: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
Liquid Chromatography (LC) Conditions:
-
LC System: A high-performance liquid chromatography system.
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).
-
Mobile Phase A: 60:40 acetonitrile:water with 10 mM ammonium formate and 0.1% formic acid.
-
Mobile Phase B: 90:10 isopropanol:acetonitrile with 10 mM ammonium formate and 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 50°C.
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: Linear gradient to 95% B
-
15-20 min: Hold at 95% B
-
20.1-25 min: Return to 30% B for re-equilibration.
-
Mass Spectrometry (MS) Conditions:
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Ion Source Temperature: 350°C.
-
Capillary Voltage: 3.5 kV.
-
Multiple Reaction Monitoring (MRM): Triglycerides are detected as their ammonium adducts ([M+NH₄]⁺). The product ions correspond to the neutral loss of one of the fatty acid chains.[4]
Data Analysis and Quantification
-
Calibration Curve: Prepare a series of calibration standards by spiking a surrogate matrix (e.g., stripped serum or a solvent mixture) with known concentrations of the triglyceride standard mix and a constant concentration of the this compound internal standard.
-
Quantification: The concentration of each triglyceride in the serum samples is determined by calculating the peak area ratio of the analyte to the internal standard and interpolating this ratio against the calibration curve.
Data Presentation
The following tables summarize the key quantitative data for the analysis of triglycerides in serum.
Table 1: MRM Transitions for Selected Triglycerides and Internal Standard
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| TG 48:1 (e.g., OPO) | 828.8 | 573.5 | 50 | 35 |
| TG 50:1 (e.g., PPO) | 856.8 | 601.5 | 50 | 35 |
| TG 50:2 (e.g., PLO) | 854.8 | 599.5 | 50 | 35 |
| TG 52:2 (e.g., OLO) | 882.8 | 627.5 | 50 | 35 |
| TG 52:3 (e.g., OLL) | 880.8 | 625.5 | 50 | 35 |
| TG 54:3 (e.g., OOO) | 910.9 | 627.5 | 50 | 35 |
| TG 54:4 (e.g., OOL) | 908.9 | 625.5 | 50 | 35 |
| This compound (IS) | 996.9 | 683.6 | 50 | 35 |
Note: The product ion for the internal standard is calculated based on the neutral loss of one of the 20:0 fatty acid chains (mass = 312.5 g/mol ) and the d5-glycerol backbone.
Table 2: Method Performance Characteristics
| Parameter | Result |
| Linearity Range | 0.1 - 100 µg/mL (r² > 0.99) |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL |
| Precision | |
| Intra-day CV (%) | < 10% |
| Inter-day CV (%) | < 15% |
| Accuracy | |
| Recovery (%) | 90 - 110% |
Visualizations
Caption: Experimental workflow for serum triglyceride quantification.
Caption: Logic of internal standard-based quantification.
Conclusion
This application note provides a comprehensive and robust method for the quantification of triglycerides in human serum using LC-MS/MS with a deuterated internal standard. The detailed protocol for sample preparation and the specific LC-MS/MS parameters ensure high sensitivity, specificity, and reproducibility. The use of this compound as an internal standard is essential for correcting for analytical variability, leading to accurate and reliable quantitative results. This method is well-suited for lipidomic research in academic, pharmaceutical, and clinical settings, aiding in the discovery and development of novel diagnostics and therapeutics for metabolic diseases.
References
Application Notes and Protocols for Quantitative Analysis using a 20:0-20:1-20:0 TG-d5 Calibration Curve
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of lipidomics, accurate and precise quantification of lipid species is crucial for understanding their roles in health and disease. Stable isotope-labeled internal standards are fundamental for achieving reliable results in mass spectrometry-based analyses.[1] Deuterated standards, where hydrogen atoms are replaced by deuterium, are particularly valuable as they are chemically identical to their endogenous counterparts but distinguishable by mass-to-charge ratio (m/z) in a mass spectrometer.[1] This allows for correction of sample loss during preparation and variations in instrument response.[1][2]
This document provides a detailed protocol for creating a calibration curve using 20:0-20:1-20:0 TG-d5 (1,3(d5)-dieicosanoyl-2-(11Z-eicosenoyl)-glycerol) for the quantitative analysis of its non-deuterated counterpart or structurally similar triglycerides (TGs) by Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Principle
The principle of this method is stable isotope dilution, where a known concentration of the deuterated internal standard (this compound) is spiked into both the calibration standards and the unknown samples.[1] A calibration curve is generated by plotting the ratio of the analyte (non-deuterated TG) peak area to the internal standard (deuterated TG-d5) peak area against the concentration of the analyte. The concentration of the analyte in unknown samples is then determined by interpolating their peak area ratios on this calibration curve.
Experimental Protocols
Materials and Reagents
-
Analytes: 20:0-20:1-20:0 TG (or a suitable non-deuterated TG analyte)
-
Internal Standard: this compound (Formula Weight: 978.654, Molecular Formula: C63H115D5O6)[3]
-
Solvents (LC-MS grade):
-
Chloroform
-
Isopropanol
-
Acetonitrile
-
Water
-
Additives:
-
Formic acid
-
Sample Matrix: Biological samples such as plasma, serum, or tissue homogenates.
Stock Solution Preparation
-
Analyte Stock Solution (1 mg/mL): Accurately weigh 1 mg of the non-deuterated TG analyte and dissolve it in 1 mL of chloroform:methanol (2:1, v/v).
-
Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of chloroform:methanol (2:1, v/v).
-
Analyte Working Solution (e.g., 10 µg/mL): Dilute the analyte stock solution with a suitable solvent like isopropanol.
-
Internal Standard Working Solution (e.g., 1 µg/mL): Dilute the IS stock solution with isopropanol. This will be the spiking solution.
Preparation of Calibration Standards
Prepare a series of calibration standards by spiking the analyte working solution into a matrix that mimics the study samples (e.g., stripped serum or a solvent mixture). A fixed amount of the internal standard working solution is added to each standard.
Table 1: Preparation of Calibration Curve Standards
| Calibration Standard | Concentration of Analyte (ng/mL) | Volume of Analyte Working Solution (10 µg/mL) | Volume of IS Working Solution (1 µg/mL) | Final Volume (with matrix) | Analyte/IS Ratio |
| Cal 1 | 10 | 1 µL | 10 µL | 1 mL | 0.1 |
| Cal 2 | 50 | 5 µL | 10 µL | 1 mL | 0.5 |
| Cal 3 | 100 | 10 µL | 10 µL | 1 mL | 1 |
| Cal 4 | 250 | 25 µL | 10 µL | 1 mL | 2.5 |
| Cal 5 | 500 | 50 µL | 10 µL | 1 mL | 5 |
| Cal 6 | 1000 | 100 µL | 10 µL | 1 mL | 10 |
| Cal 7 | 2000 | 200 µL | 10 µL | 1 mL | 20 |
Sample Preparation (Lipid Extraction)
A modified Bligh and Dyer or Folch extraction is recommended for total lipid extraction.[4][5]
-
To 100 µL of sample (plasma, serum, or tissue homogenate), add 10 µL of the Internal Standard Working Solution (1 µg/mL).
-
Add 2 mL of methanol and 1 mL of dichloromethane (B109758) (or chloroform).[4]
-
Vortex thoroughly for 1 minute.
-
Add 1 mL of dichloromethane and 1 mL of water, vortex again.[4]
-
Centrifuge at 2000 x g for 10 minutes to induce phase separation.
-
Carefully collect the lower organic layer containing the lipids.
-
Dry the extract under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in 100 µL of a solvent compatible with the LC mobile phase, such as isopropanol:acetonitrile (1:1, v/v).
LC-MS/MS Analysis
Table 2: Suggested LC-MS/MS Parameters
| Parameter | Recommended Setting |
| LC System | UPLC/HPLC system |
| Column | Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | Water with 10 mM ammonium formate and 0.1% formic acid |
| Mobile Phase B | Acetonitrile:Isopropanol (10:90, v/v) with 10 mM ammonium formate and 0.1% formic acid |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 50 °C |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Analysis Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions: The specific MRM transitions for the analyte and the internal standard need to be determined by direct infusion of the individual compounds. The precursor ion will be the ammoniated adduct [M+NH4]+. The product ions will correspond to the neutral loss of the fatty acid chains.
Table 3: Example MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 20:0-20:1-20:0 TG (Analyte) | To be determined | To be determined | To be optimized |
| This compound (IS) | To be determined | To be determined | To be optimized |
Data Presentation and Analysis
-
Integrate the peak areas for both the analyte and the internal standard in all calibration standards and samples.
-
Calculate the peak area ratio (Analyte Area / Internal Standard Area) for each injection.
-
Plot the peak area ratio against the known concentration of the analyte for the calibration standards.
-
Perform a linear regression analysis on the calibration curve. A good calibration curve should have a coefficient of determination (R²) > 0.99.
-
Use the regression equation to calculate the concentration of the analyte in the unknown samples based on their measured peak area ratios.
Table 4: Example Calibration Curve Data
| Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio |
| 10 | 5,500 | 50,000 | 0.11 |
| 50 | 26,000 | 51,000 | 0.51 |
| 100 | 52,000 | 50,500 | 1.03 |
| 250 | 130,000 | 51,500 | 2.52 |
| 500 | 255,000 | 50,000 | 5.10 |
| 1000 | 515,000 | 50,500 | 10.20 |
| 2000 | 1,050,000 | 51,000 | 20.59 |
Visualizations
Caption: Workflow for TG quantification using a deuterated internal standard.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. avantiresearch.com [avantiresearch.com]
- 4. Integrated Quantitative Targeted Lipidomics and Proteomics Reveal Unique Fingerprints of Multiple Metabolic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lipidomics from sample preparation to data analysis: a primer - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Triglycerides in Biological Samples using UPLC-MS/MS with a Deuterated Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the sensitive and accurate quantification of triglycerides (TGs) in biological matrices using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). The method employs a deuterated triglyceride internal standard, 20:0-20:1-20:0 TG-d5, to ensure high precision and accuracy. This document outlines the complete workflow from sample preparation and lipid extraction to UPLC separation and MS/MS detection. Representative data is presented in structured tables, and key experimental processes are visualized using diagrams to facilitate understanding and implementation in a research or drug development setting.
Introduction
Triglycerides are a major class of lipids that play a crucial role in energy storage and metabolism. The accurate quantification of specific TG species is vital in various research areas, including metabolic diseases, cardiovascular research, and drug development, to understand their physiological and pathological roles. UPLC-MS/MS has emerged as a powerful technique for lipidomic analysis due to its high sensitivity, selectivity, and speed.[1][2][3] The use of a stable isotope-labeled internal standard, such as this compound, is critical for correcting variations during sample preparation and analysis, thereby enabling reliable quantification.[4][5] This application note details a robust and reproducible UPLC-MS/MS method for the targeted quantification of triglycerides.
Experimental Protocols
Materials and Reagents
-
Solvents: Methanol (B129727) (LC-MS grade), Chloroform (HPLC grade), Isopropanol (LC-MS grade), Acetonitrile (LC-MS grade), Water (UPLC-MS grade)
-
Reagents: Ammonium formate, Formic acid, Butylated hydroxytoluene (BHT)
-
Internal Standard: this compound (Avanti Polar Lipids or other suppliers)[6][7][8]
-
Biological Sample: e.g., Plasma, serum, tissue homogenate, or cell lysate
Sample Preparation and Lipid Extraction (Modified Bligh & Dyer Method)
This protocol is a modified version of the Bligh and Dyer method, designed to minimize lipid oxidation.[9]
-
Sample Collection: For tissue samples, flash-freeze in liquid nitrogen immediately after collection to prevent enzymatic degradation.[9] For plasma or serum, use appropriate anticoagulant tubes and store at -80°C until analysis.
-
Internal Standard Spiking: To 100 µL of plasma or an equivalent amount of tissue homogenate or cell lysate, add a known amount of the this compound internal standard solution. The exact amount should be optimized based on the expected concentration of endogenous TGs.
-
Addition of Solvents:
-
Add 300 µL of methanol containing an antioxidant like BHT (e.g., 50 µg/mL).
-
Vortex for 30 seconds.
-
Add 600 µL of chloroform.
-
Vortex vigorously for 1 minute.
-
-
Phase Separation:
-
Add 200 µL of UPLC-grade water.
-
Vortex for 30 seconds.
-
Centrifuge at 3,000 x g for 10 minutes at 4°C to separate the aqueous and organic layers.[9]
-
-
Lipid Collection:
-
Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a clean glass tube.[9]
-
Repeat the extraction of the remaining aqueous phase with another 600 µL of chloroform.
-
Pool the organic phases.
-
-
Drying and Reconstitution:
-
Evaporate the pooled organic solvent to dryness under a gentle stream of nitrogen gas.
-
Reconstitute the dried lipid extract in 100 µL of a suitable solvent for UPLC injection, such as a mixture of isopropanol:acetonitrile (1:1, v/v).
-
UPLC-MS/MS Analysis
UPLC System: Waters ACQUITY UPLC I-Class System or equivalent.[10] Column: ACQUITY UPLC CSH C18, 1.7 µm, 2.1 x 100 mm or equivalent. Mobile Phase A: 60:40 Acetonitrile:Water with 10 mM Ammonium Formate and 0.1% Formic Acid. Mobile Phase B: 90:10 Isopropanol:Acetonitrile with 10 mM Ammonium Formate and 0.1% Formic Acid. Flow Rate: 0.4 mL/min. Column Temperature: 55°C. Injection Volume: 2 µL.
Gradient Elution:
| Time (min) | % Mobile Phase B |
|---|---|
| 0.0 | 40 |
| 2.0 | 43 |
| 2.1 | 50 |
| 12.0 | 54 |
| 12.1 | 70 |
| 18.0 | 99 |
| 20.0 | 40 |
Mass Spectrometer: Waters Xevo TQ-S or equivalent triple quadrupole mass spectrometer.[10] Ionization Mode: Positive Electrospray Ionization (ESI+).[10] Capillary Voltage: 3.0 kV.[10] Source Temperature: 150°C.[10] Desolvation Temperature: 500°C.[10] Cone Gas Flow: 150 L/hr. Desolvation Gas Flow: 1000 L/hr. Collision Gas: Argon.
Multiple Reaction Monitoring (MRM): MRM transitions are specific for each triglyceride species, typically involving the precursor ion ([M+NH4]+) and a product ion corresponding to the neutral loss of one of the fatty acid chains.[11]
Data Presentation
Table 1: Representative MRM Transitions for Selected Triglycerides and the Internal Standard.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| TG(50:1) | 858.8 | 577.6 | 0.02 | 40 | 35 |
| TG(52:2) | 884.8 | 603.6 | 0.02 | 40 | 35 |
| TG(54:3) | 910.8 | 629.6 | 0.02 | 40 | 35 |
| TG(56:4) | 936.8 | 655.6 | 0.02 | 40 | 35 |
| This compound (IS) | 983.9 | 660.6 | 0.02 | 45 | 40 |
Table 2: Example Calibration Curve Data for TG(52:2).
| Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |
| 1 | 1520 | 51000 | 0.0298 |
| 5 | 7850 | 52500 | 0.1495 |
| 10 | 16100 | 51800 | 0.3108 |
| 50 | 82300 | 52100 | 1.5797 |
| 100 | 165000 | 51500 | 3.2039 |
| 500 | 835000 | 52300 | 15.9656 |
| Linearity (R²) | 0.998 |
Table 3: Quantification of Triglycerides in a Human Plasma Sample.
| Triglyceride Species | Peak Area Ratio (Analyte/IS) | Calculated Concentration (ng/mL) | %CV (n=3) |
| TG(50:1) | 0.854 | 26.8 | 4.5 |
| TG(52:2) | 2.135 | 67.2 | 3.8 |
| TG(54:3) | 1.578 | 49.7 | 5.1 |
| TG(56:4) | 0.421 | 13.3 | 6.2 |
Visualizations
Caption: Experimental workflow for UPLC-MS/MS analysis of triglycerides.
References
- 1. UPLC-MS based lipidomics analysis on optimization of soybean phosphatidylethanolamine extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative analysis of lipids: a higher-throughput LC–MS/MS-based method and its comparison to ELISA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative analysis of lipids: a higher-throughput LC-MS/MS-based method and its comparison to ELISA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. research.rug.nl [research.rug.nl]
- 5. Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lipidmaps.org [lipidmaps.org]
- 7. sigmaaldrich.cn [sigmaaldrich.cn]
- 8. avantiresearch.com [avantiresearch.com]
- 9. Protocol for Untargeted Lipid ID via UHPLC-Tandem MS - Creative Proteomics [creative-proteomics.com]
- 10. waters.com [waters.com]
- 11. LC/MS/MS MRM Library for Triglycerides : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
Application Notes and Protocols for Lipidomics Data Processing with Deuterated Internal Standards
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the principles, experimental protocols, and data processing workflows for quantitative lipidomics using deuterated internal standards. The inclusion of stable isotope-labeled internal standards is a critical practice for achieving accurate and reproducible quantification of lipid species by correcting for variations that arise during sample preparation and instrumental analysis.[1][2][3]
Introduction to Deuterated Internal Standards in Lipidomics
In mass spectrometry-based lipidomics, the precise quantification of individual lipid species is essential for understanding their roles in health and disease.[4] Deuterated internal standards are lipid molecules in which one or more hydrogen atoms have been replaced by deuterium, a stable isotope of hydrogen.[1] These standards are considered the "gold standard" for quantification because they exhibit nearly identical physicochemical properties to their endogenous counterparts.[2][5][6] This similarity ensures they experience comparable extraction efficiencies, ionization responses, and fragmentation patterns in the mass spectrometer, allowing for reliable correction of analytical variability.[1][7] By adding a known amount of a deuterated standard to a sample at the beginning of the analytical workflow, variations due to sample loss during preparation and matrix effects during analysis can be effectively normalized.[1][3]
Experimental Protocols
Accurate quantification in lipidomics begins with robust and consistent experimental procedures. The following protocols detail widely accepted methods for lipid extraction and sample preparation for analysis by liquid chromatography-mass spectrometry (LC-MS).
Protocol 1: Lipid Extraction from Plasma/Serum using a Modified Folch Method
This protocol is a widely used method for extracting a broad range of lipids from plasma or serum samples.[6][8]
Materials:
-
Plasma or serum samples
-
Deuterated internal standard mixture (containing standards representative of the lipid classes of interest)
-
Methanol
-
0.9% NaCl solution
-
Glass centrifuge tubes with PTFE-lined caps
-
Pipettes
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator or vacuum concentrator (e.g., SpeedVac)
-
LC-MS grade reconstitution solvent (e.g., isopropanol:acetonitrile:water)
Procedure:
-
Sample Thawing: Thaw frozen plasma or serum samples on ice to prevent lipid degradation.
-
Internal Standard Spiking: In a glass centrifuge tube, add a known volume of the deuterated internal standard mixture to a measured volume of the plasma or serum sample (e.g., 50 µL). The amount of internal standard should be chosen to be within the linear dynamic range of the instrument.
-
Solvent Addition: Add a 2:1 (v/v) mixture of chloroform:methanol to the sample. For a 50 µL sample, a common volume is 1 mL.
-
Vortexing: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and protein precipitation.
-
Phase Separation: Add 0.2 volumes of 0.9% NaCl solution (e.g., 200 µL for a 1 mL solvent mixture). Vortex for another 30 seconds and then centrifuge at a low speed (e.g., 2000 x g) for 5 minutes to separate the aqueous and organic phases.[8]
-
Lipid Collection: Carefully collect the lower organic phase, which contains the lipids, using a glass Pasteur pipette and transfer it to a new clean glass tube.[8]
-
Drying: Dry the collected lipid extract under a gentle stream of nitrogen or using a vacuum concentrator.[6]
-
Reconstitution: Reconstitute the dried lipid extract in a specific volume of the reconstitution solvent appropriate for LC-MS analysis (e.g., 100 µL).[6] Vortex briefly and transfer to an autosampler vial for analysis.
Protocol 2: Lipid Extraction from Cells or Tissues using the Bligh & Dyer Method
This method is suitable for samples with higher water content, such as cells and tissues.[8]
Materials:
-
Cell pellet or tissue homogenate
-
Deuterated internal standard mixture
-
Chloroform
-
Methanol
-
Deionized water
-
Glass homogenizer (for tissues)
-
Glass centrifuge tubes with PTFE-lined caps
-
Pipettes
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator or vacuum concentrator
Procedure:
-
Sample Preparation: For cell pellets, record the cell number. For tissues, weigh the tissue and homogenize it in a suitable buffer (e.g., ice-cold phosphate-buffered saline).
-
Internal Standard Spiking: Add a known amount of the deuterated internal standard mixture to the cell suspension or tissue homogenate.
-
Initial Extraction: For each 1 mL of sample (cells in buffer or tissue homogenate), add 3.75 mL of a 1:2 (v/v) chloroform:methanol mixture and vortex thoroughly for 2 minutes.[8]
-
Phase Separation: To the single-phase mixture, add 1.25 mL of chloroform and vortex for 30 seconds. Then, add 1.25 mL of deionized water and vortex for another 30 seconds. Centrifuge at low speed (e.g., 2000 x g) for 10 minutes to induce phase separation.[8]
-
Lipid Collection: Collect the lower chloroform phase containing the lipids and transfer it to a new glass tube.
-
Drying: Dry the lipid extract under a stream of nitrogen or in a vacuum concentrator.
-
Reconstitution: Reconstitute the dried lipids in a known volume of a suitable solvent for LC-MS analysis.
Data Processing and Analysis Workflow
The processing of raw LC-MS data is a critical step in obtaining accurate quantitative results. The following workflow outlines the key stages of data processing.
Protocol 3: LC-MS Data Processing and Quantification
Software:
A variety of open-source and commercial software can be used for lipidomics data processing, including MS-DIAL, LipidSearch, MZmine, and LipidMatch Normalizer (LMN).[4][9][10][11] The general workflow is as follows:
Procedure:
-
Data Conversion: Convert the raw data files from the mass spectrometer vendor format to an open format like mzML or netCDF, if required by the processing software.[10]
-
Peak Picking and Deconvolution: The software identifies and integrates chromatographic peaks for both the endogenous lipids and the deuterated internal standards.[4][10]
-
Peak Alignment: Align the retention times of the detected peaks across all samples to correct for minor chromatographic shifts.[4][10]
-
Lipid Identification: Identify lipid species by matching their precursor m/z, retention time, and fragmentation patterns (MS/MS spectra) to a lipid database or spectral library (e.g., LIPID MAPS).[4][11]
-
Internal Standard-Based Normalization: The peak area or height of each identified endogenous lipid is normalized to the peak area or height of a corresponding deuterated internal standard. The selection of the most appropriate internal standard is crucial and is typically based on lipid class and, if possible, structural similarity.[9][12] Some software, like LMN, can automate the selection of the best internal standard based on criteria such as lipid class, adduct, and retention time proximity.[9][13][14]
-
Quantification:
-
Relative Quantification: The simplest approach where the ratio of the endogenous lipid peak area to the internal standard peak area is calculated and compared across different sample groups.
-
Absolute Quantification: Requires the generation of a calibration curve for each lipid class. A series of standard solutions with known concentrations of a non-endogenous lipid standard and a fixed concentration of the deuterated internal standard are analyzed.[3] A calibration curve is constructed by plotting the ratio of the standard's peak area to the internal standard's peak area against the standard's concentration. The concentration of the endogenous lipid in the samples can then be determined from this curve.[3]
-
-
Data Export: The final quantitative data is typically exported as a table for statistical analysis.
Quantitative Data Presentation
Summarizing the quantitative results in a clear and structured format is essential for interpretation and comparison.
Table 1: Example of Relative Quantification Data for Phosphatidylcholine (PC) Species
| Lipid Species | Control Group (Normalized Peak Area Ratio) | Treatment Group (Normalized Peak Area Ratio) | Fold Change | p-value |
| PC(16:0/18:1) | 1.23 ± 0.15 | 2.45 ± 0.21 | 1.99 | <0.01 |
| PC(18:0/20:4) | 0.87 ± 0.09 | 0.45 ± 0.05 | 0.52 | <0.05 |
| PC(16:0/16:0) | 1.54 ± 0.20 | 1.60 ± 0.18 | 1.04 | >0.05 |
Data are presented as mean ± standard deviation. The normalized peak area ratio is the peak area of the endogenous lipid divided by the peak area of the corresponding deuterated internal standard.
Table 2: Example of Absolute Quantification Data for Free Fatty Acids (FFA)
| Fatty Acid | Control Group (µM) | Treatment Group (µM) | Fold Change | p-value |
| Palmitic Acid (16:0) | 150.5 ± 25.2 | 275.8 ± 40.1 | 1.83 | <0.01 |
| Stearic Acid (18:0) | 80.3 ± 12.5 | 75.1 ± 10.9 | 0.94 | >0.05 |
| Oleic Acid (18:1) | 210.9 ± 35.8 | 350.2 ± 55.6 | 1.66 | <0.05 |
| Arachidonic Acid (20:4) | 55.2 ± 9.8 | 30.1 ± 6.2 | 0.55 | <0.05 |
Concentrations are determined from a calibration curve and are presented as mean ± standard deviation.
Visualizations
Diagrams are provided to illustrate the experimental and data processing workflows.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Comprehensive Analysis of Lipidomics Using Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
- 5. lipidomicstandards.org [lipidomicstandards.org]
- 6. benchchem.com [benchchem.com]
- 7. Analytical Considerations of Stable Isotope Labelling in Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Software tool for internal standard based normalization of lipids, and effect of data-processing strategies on resulting values - PMC [pmc.ncbi.nlm.nih.gov]
- 10. LIPID MAPS [lipidmaps.org]
- 11. Common Lipidomics Databases and Software - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 12. researchgate.net [researchgate.net]
- 13. Software tool for internal standard based normalization of lipids, and effect of data-processing strategies on resulting values - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Metabolic Flux Analysis Using 20:0-20:1-20:0 TG-d5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic flux analysis is a powerful tool for understanding the dynamic processes of metabolic pathways in health and disease. The use of stable isotope-labeled internal standards is a cornerstone of accurate and precise quantification in mass spectrometry-based lipidomics.[1] This document provides detailed application notes and protocols for the use of the deuterated triglyceride internal standard, 1,3(d5)-dieicosanoyl-2-(11Z-eicosenoyl)-glycerol (20:0-20:1-20:0 TG-d5), in metabolic flux analysis. This standard is instrumental for the quantitative evaluation of major pathways of fatty acid and triglyceride metabolism.[2]
The principle behind using deuterated standards lies in isotope dilution mass spectrometry. A known amount of the deuterated lipid, which is chemically identical to the endogenous lipid of interest but has a higher mass, is introduced into a biological sample.[1] Because the deuterated standard and the endogenous analyte have nearly identical physicochemical properties, they experience similar effects during sample preparation and analysis, allowing for accurate quantification.[1]
Stable isotope tracing with compounds like this compound enables researchers to track the metabolic fate of precursors through various pathways, providing insights into biosynthesis, transport, and degradation of lipids.[3] This has significant applications in drug development, from understanding the metabolic and pharmacokinetic fate of a drug to investigating its potential toxicity and adverse effects.[4][5]
Applications
The use of this compound as an internal standard in metabolic flux analysis is applicable to a wide range of research areas:
-
Drug Discovery and Development: To study the effects of drug candidates on lipid metabolism and to understand the absorption, distribution, metabolism, and excretion (ADME) of new therapeutic agents.[4][6]
-
Disease Biomarker Research: To identify and quantify changes in triglyceride metabolism associated with diseases such as cancer, metabolic disorders, and cardiovascular disease.[6]
-
Nutritional Science: To investigate the impact of dietary components on lipid metabolism and energy storage.
-
Basic Research: To elucidate the complex pathways of triglyceride synthesis, transport, and catabolism in various biological systems.
Experimental Protocols
This section details the key experimental protocols for a typical metabolic flux analysis experiment using this compound.
I. Experimental Workflow
The overall workflow for a metabolic flux experiment using a deuterated triglyceride standard involves several key stages, from sample preparation to data analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Isotopic labeling of metabolites in drug discovery applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Applications of stable isotopes in clinical pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. moravek.com [moravek.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Signal for 20:0-20:1-20:0 TG-d5
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when using the internal standard 20:0-20:1-20:0 TG-d5 in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a deuterated triglyceride used as an internal standard in mass spectrometry-based lipidomics. Its full name is 1,3(d5)-dieicosanoyl-2-(11Z-eicosenoyl)-glycerol.[1] It is structurally similar to endogenous triglycerides, allowing it to mimic the behavior of these lipids during sample extraction, chromatography, and ionization. This helps to correct for variability in sample preparation and analysis, leading to more accurate quantification of triglyceride species.
Q2: What are the most common adducts observed for this compound in positive ion mode ESI-LC-MS?
A2: In positive ion mode electrospray ionization (ESI), triglycerides typically form ammonium (B1175870) adducts ([M+NH4]+).[2] However, for this compound, the formation of other adducts, such as sodium ([M+Na]+), potassium ([M+K]+), and even ethylamine (B1201723) ([M+C2H8N]+), has been observed, particularly when using acetonitrile (B52724) in the mobile phase.[3][4] The formation of multiple adducts can split the ion signal, leading to a lower intensity for the desired ammonium adduct.
Q3: Can the deuterium (B1214612) labels on this compound exchange back for hydrogens?
A3: The deuterium atoms in this compound are located on the glycerol (B35011) backbone, which are generally stable positions. However, prolonged exposure to highly acidic or basic conditions, or high temperatures, can potentially lead to H/D exchange, although this is less common for labels on a carbon backbone compared to those on heteroatoms.
Troubleshooting Guide for Low Signal Intensity
A low signal for your this compound internal standard can compromise the accuracy and precision of your quantitative data. This guide provides a systematic approach to identifying and resolving the root cause of this issue.
Step 1: Investigate Adduct Formation
Unintended or multiple adduct formation is a common reason for a diminished signal of the target ion.
-
Problem: The signal for the expected [M+NH4]+ adduct is low, but other signals that could correspond to the internal standard are present.
-
Solution:
-
Full Scan Analysis: Acquire a full scan mass spectrum of a standard solution of this compound to identify all present adducts.
-
Check for Common Adducts: Look for the m/z values corresponding to [M+Na]+, [M+K]+, and the less common but reported [M+C2H8N]+ adduct.[3][4]
-
Optimize Mobile Phase:
-
To enhance the [M+NH4]+ adduct, ensure sufficient concentration of an ammonium salt (e.g., 10 mM ammonium formate) in your mobile phase.[2][5]
-
If the [M+C2H8N]+ adduct is observed, consider replacing acetonitrile with methanol (B129727) in your mobile phase, as acetonitrile has been implicated in its formation.[4]
-
-
Quantify the Correct Adduct: If multiple adducts are unavoidable, ensure you are extracting the ion chromatogram for the most abundant and consistent adduct for quantification.
-
| Adduct Form | Molecular Formula | Approximate m/z |
| [M+NH4]+ | C63H115D5O6 + NH4+ | 996.0 |
| [M+Na]+ | C63H115D5O6 + Na+ | 1001.0 |
| [M+K]+ | C63H115D5O6 + K+ | 1017.0 |
| [M+C2H8N]+ | C63H115D5O6 + C2H8N+ | 1023.0 |
Note: The exact m/z will depend on the instrument's mass accuracy.
Step 2: Evaluate Chromatographic Conditions
Poor chromatography can lead to broad peaks and, consequently, lower apparent signal intensity.
-
Problem: The peak for this compound is broad, tailing, or splitting.
-
Solution:
-
Column Selection: A C18 reversed-phase column is commonly used for triglyceride analysis.[2]
-
Mobile Phase Composition: A typical mobile phase system consists of:
-
Gradient Optimization: Ensure your gradient is optimized for the separation of triglycerides. A shallow gradient may be necessary to properly resolve different triglyceride species.
-
Flow Rate and Temperature: Maintain a consistent flow rate (e.g., 0.3-0.5 mL/min) and column temperature.[2] Elevated temperatures can sometimes improve peak shape for lipids.
-
Step 3: Assess Mass Spectrometer Settings
Suboptimal mass spectrometer parameters can significantly reduce signal intensity.
-
Problem: The signal is consistently low even with good chromatography and expected adduct formation.
-
Solution:
-
Ion Source Tuning: Infuse a standard solution of this compound and optimize ion source parameters such as capillary voltage, source temperature, and gas flows to maximize the signal for the desired adduct.
-
MS/MS Fragmentation: If using Multiple Reaction Monitoring (MRM), ensure you are using the optimal precursor/product ion pair and collision energy.
-
The precursor ion will be the m/z of the chosen adduct (e.g., [M+NH4]+).
-
Product ions for triglycerides typically correspond to the neutral loss of one of the fatty acid chains. For this compound, this would involve the loss of eicosanoic acid (20:0) or eicosenoic acid (20:1).
-
-
Collision Energy: Optimize the collision energy to maximize the intensity of the desired product ion. Note that ethylamine adducts of this standard have been reported to produce uninformative MS/MS spectra.[3]
-
Experimental Protocols
Protocol 1: Lipid Extraction from Plasma using the Folch Method
This protocol is a standard method for extracting lipids from biological samples.
-
Internal Standard Spiking: To a 50 µL plasma sample, add a known amount of this compound in a suitable solvent (e.g., chloroform:methanol 1:1, v/v).
-
Solvent Addition: Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture.
-
Homogenization: Vortex the mixture vigorously for 2 minutes.
-
Phase Separation: Add 400 µL of 0.9% NaCl solution and vortex again.
-
Centrifugation: Centrifuge the sample at 2000 x g for 5 minutes to separate the aqueous and organic phases.
-
Lipid Collection: Carefully collect the lower organic phase containing the lipids.
-
Solvent Evaporation: Dry the collected organic phase under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried lipid extract in a solvent compatible with your LC-MS analysis (e.g., 100 µL of the initial mobile phase).[2]
Protocol 2: Representative LC-MS/MS Method for Triglyceride Analysis
This protocol provides a starting point for the analysis of triglycerides.
-
Chromatographic Separation:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM ammonium formate.[2][5]
-
Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate.[2][5]
-
Gradient: A typical gradient starts at a low percentage of mobile phase B and gradually increases.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Precursor Ion: m/z of the [M+NH4]+ adduct of this compound (~996.0).
-
Product Ion(s): Monitor for the neutral loss of the fatty acid chains.
-
Visualizations
References
Technical Support Center: Optimizing Triglyceride Extraction Recovery
Welcome to the technical support center for optimizing lipid extraction recovery for triglycerides. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to common questions and step-by-step troubleshooting for issues that may arise during triglyceride extraction.
Q1: I am experiencing low recovery of triglycerides. What are the potential causes and how can I improve my yield?
A1: Low triglyceride recovery can stem from several factors, from the choice of extraction method to the specifics of your protocol execution.
Troubleshooting Steps:
-
Method Selection: Ensure the chosen extraction method is suitable for your sample type. For tissues with high lipid content, the Folch method is often more accurate than the Bligh-Dyer method, which can underestimate lipid content in samples with over 2% lipids. Non-polar solvents are generally efficient at extracting triglycerides (TAGs).
-
Solvent-to-Sample Ratio: An insufficient solvent volume can lead to incomplete extraction. For the Folch method, a 20-fold excess of chloroform (B151607):methanol (2:1, v/v) is recommended. For plasma, a sample-to-solvent ratio of 1:20 (v/v) for Folch and Bligh-Dyer, and at least 1:100 (v/v) for the Matyash method, is suggested for optimal results.
-
Homogenization: Inadequate tissue disruption will result in poor solvent penetration and incomplete lipid extraction. Ensure thorough homogenization of the sample in the solvent mixture. Sonication or longer shaking times can improve recovery.
-
Phase Separation: Incomplete phase separation can lead to the loss of the lipid-containing organic phase. Centrifugation is crucial to achieve a clear separation between the aqueous and organic layers. If phases fail to separate, adding a small amount of water can help induce a biphasic system.
-
Solvent Quality: Use high-purity, fresh solvents. Contaminants or degradation products in solvents, such as phosgene (B1210022) from chloroform exposed to light, can react with lipids and affect recovery.
Q2: An emulsion has formed during my liquid-liquid extraction. How can I break it and prevent it from happening in the future?
A2: Emulsion formation is a common issue, especially with samples rich in phospholipids, free fatty acids, and proteins, which can act as surfactants.
Troubleshooting Steps to Break an Emulsion:
-
Centrifugation: Spinning the sample at a higher speed or for a longer duration can help break the emulsion.
-
Addition of a Different Organic Solvent: Adding a small amount of a different organic solvent can alter the polarity and help to resolve the emulsion.
-
Gentle Agitation: Instead of vigorous shaking, gently swirl the separatory funnel to minimize emulsion formation while still allowing for extraction.
Prevention:
-
Gentle Mixing: As mentioned, gentle swirling instead of vigorous shaking is a key preventative measure.
-
Supported Liquid Extraction (SLE): For samples prone to emulsion formation, consider using SLE as an alternative to traditional liquid-liquid extraction.
Q3: Which extraction method is best for my sample?
A3: The optimal method depends on your specific sample type, the lipid classes of interest, and considerations for solvent toxicity.
-
Folch Method: Considered a "gold standard" and is highly effective for a broad range of lipid classes, including triglycerides, from various tissues. It is particularly recommended for samples with high lipid content.
-
Bligh-Dyer Method: A modification of the Folch method using a lower solvent-to-sample ratio. It is suitable for samples with lower lipid content but may underestimate lipids in fatty samples.
-
Matyash (MTBE) Method: Uses methyl-tert-butyl ether (MTBE) as a safer alternative to chloroform. The lipid-containing organic phase forms the upper layer, which can simplify collection. It may require a higher solvent-to-sample ratio for comparable results to Folch and Bligh-Dyer.
Data Presentation: Comparison of Lipid Extraction Methods
The following tables summarize the general performance and characteristics of common lipid extraction methods for triglyceride analysis.
Table 1: Qualitative Comparison of Liquid-Liquid Extraction Methods for Triglyceride (TG) Analysis
| Feature | Folch Method | Bligh and Dyer Method | Matyash (MTBE) Method |
| Principle | Liquid-liquid extraction using a chloroform/methanol/water solvent system to partition lipids into a chloroform-rich lower phase. | A modification of the Folch method using a lower solvent-to-sample ratio, also based on a chloroform/methanol/water system. | Liquid-liquid extraction using methyl-tert-butyl ether/methanol/water, where the lipid-containing organic phase is the upper layer. |
| **Safety Profile |
Technical Support Center: Minimizing Ion Suppression for 20:0-20:1-20:0 TG-d5 Analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize ion suppression during the analysis of 20:0-20:1-20:0 TG-d5 by liquid chromatography-mass spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for this compound analysis?
Ion suppression is a phenomenon in mass spectrometry where the ionization efficiency of a target analyte, in this case, this compound, is reduced by the presence of co-eluting compounds from the sample matrix.[1][2] This leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of quantification.[2] For triglycerides like this compound, which are often analyzed in complex biological matrices such as plasma or serum, ion suppression is a significant challenge.
Q2: What are the primary causes of ion suppression for triglycerides?
The primary culprits for ion suppression in the analysis of triglycerides from biological samples are phospholipids (B1166683).[3] These highly abundant molecules have similar solubility to triglycerides and can co-extract and co-elute during chromatographic separation, competing for ionization in the MS source.[3] Other sources of ion suppression can include salts, proteins, and other endogenous metabolites present in the sample extract.
Q3: How can I determine if my this compound analysis is affected by ion suppression?
Two common methods to assess ion suppression are:
-
Post-Column Infusion: A continuous flow of a standard solution of this compound is introduced into the mass spectrometer after the analytical column. A blank matrix extract is then injected. A dip in the constant signal of the TG-d5 standard indicates a region of ion suppression.
-
Post-Extraction Spiking: The peak area of this compound in a standard solution (A) is compared to the peak area of the same standard spiked into a blank matrix extract after the extraction process (B). The matrix effect can be calculated as: Matrix Effect (%) = (B / A) * 100 . A value below 100% indicates ion suppression.[4]
Q4: Is this compound an appropriate internal standard?
Yes, as a deuterated analog of the endogenous triglyceride, this compound is an excellent internal standard. It will have nearly identical chemical and physical properties to its non-deuterated counterpart, meaning it will behave similarly during sample preparation and chromatographic separation, and experience similar ion suppression effects. This allows for accurate normalization and quantification of the target analyte.
Troubleshooting Guide: Minimizing Ion Suppression
Significant ion suppression for this compound is often observed as a reduced signal-to-noise ratio, poor peak shape, and inconsistent quantification. This guide provides a systematic approach to troubleshoot and mitigate these issues.
Step 1: Optimize Sample Preparation to Remove Phospholipids
Effective sample preparation is the most critical step to reduce ion suppression. The primary goal is to remove interfering phospholipids while maximizing the recovery of this compound.
Recommended Techniques:
-
Liquid-Liquid Extraction (LLE): Methods like the Bligh & Dyer or Folch extraction are effective at separating lipids from other cellular components.[5][6]
-
Solid-Phase Extraction (SPE): SPE with aminopropyl-bonded silica (B1680970) columns can effectively separate neutral lipids (including triglycerides) from more polar phospholipids.[7][8]
Data Presentation: Comparison of Sample Preparation Techniques
| Technique | Principle | Phospholipid Removal Efficiency | Triglyceride Recovery | Advantages | Disadvantages |
| Protein Precipitation (PPT) | Proteins are precipitated with an organic solvent (e.g., acetonitrile, methanol). | Low to Moderate | Good | Simple and fast. | Ineffective at removing phospholipids, leading to significant ion suppression.[9] |
| Liquid-Liquid Extraction (LLE) | Lipids are partitioned into an organic phase, separating them from aqueous components. | Good | Good to Excellent[10] | Effective for a broad range of lipids. | Can be labor-intensive and may form emulsions.[9][11] |
| Solid-Phase Extraction (SPE) | Lipids are selectively retained on a solid sorbent and then eluted. | Excellent | Good to Excellent[7][12] | High selectivity and can be automated. | Requires method development for optimal recovery. |
Step 2: Optimize Chromatographic Separation
If ion suppression persists after optimizing sample preparation, further improvements can be made by enhancing the chromatographic separation of this compound from any remaining interfering compounds.
Troubleshooting Chromatographic Issues:
| Problem | Possible Cause | Solution |
| Poor peak shape (tailing or fronting) | Column overload, inappropriate mobile phase, or column degradation. | - Reduce injection volume.- Ensure mobile phase is compatible with the analyte and column.- Use a new or thoroughly cleaned column. |
| Retention time shifts | Inconsistent mobile phase preparation, insufficient column equilibration, or temperature fluctuations. | - Prepare fresh mobile phase and ensure proper mixing.- Increase equilibration time between injections.- Use a column oven to maintain a stable temperature. |
| Co-elution with interfering peaks | Inadequate separation. | - Optimize the gradient profile (slower gradient).- Try a different column chemistry (e.g., a longer C18 column or a different stationary phase). |
Step 3: Optimize Mass Spectrometer Parameters
Fine-tuning the mass spectrometer settings can help to enhance the signal of this compound and reduce the impact of background noise.
Key Parameters to Optimize:
-
Ionization Source: Electrospray ionization (ESI) is commonly used for triglycerides. Optimize the spray voltage, gas flows (nebulizer and drying gas), and source temperature.
-
Adduct Formation: Triglycerides are often detected as ammonium (B1175870) adducts ([M+NH₄]⁺) in positive ion mode. Ensure the mobile phase contains a source of ammonium ions (e.g., ammonium formate (B1220265) or ammonium acetate) to promote the formation of this adduct.[13][14]
-
Collision Energy: In tandem MS (MS/MS), optimize the collision energy to achieve efficient fragmentation of the precursor ion and generate characteristic product ions for sensitive and specific detection.
Experimental Protocols
Detailed Protocol 1: Liquid-Liquid Extraction (Bligh & Dyer Method) for Plasma Samples
This protocol is a widely used method for the extraction of total lipids from biological fluids.[5][6]
-
Sample Preparation: To a 1 mL plasma sample in a glass centrifuge tube, add the internal standard this compound.
-
Solvent Addition: Add 3.75 mL of a chloroform (B151607):methanol (1:2, v/v) mixture. Vortex vigorously for 1 minute.
-
Phase Separation: Add 1.25 mL of chloroform and vortex for 30 seconds. Then, add 1.25 mL of deionized water and vortex for another 30 seconds.
-
Centrifugation: Centrifuge the mixture at 1,000 x g for 10 minutes at 4°C to separate the phases.
-
Lipid Collection: Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette, avoiding the protein interface.
-
Drying and Reconstitution: Dry the collected organic phase under a gentle stream of nitrogen. Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., isopropanol:acetonitrile:water, 2:1:1, v/v).
Detailed Protocol 2: Solid-Phase Extraction (SPE) for Triglyceride Isolation
This protocol utilizes an aminopropyl-bonded silica SPE column to separate neutral lipids from phospholipids.[7][8]
-
Sample Preparation: Spike the plasma/serum sample with the this compound internal standard.
-
Column Conditioning: Condition an aminopropyl SPE cartridge (e.g., 500 mg) by sequentially passing 5 mL of hexane (B92381), 5 mL of chloroform, and 5 mL of hexane through the column. Do not let the column dry out.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE column.
-
Washing (Phospholipid Removal): Wash the column with 5 mL of a chloroform:isopropanol (2:1, v/v) mixture to elute phospholipids and other polar lipids.
-
Elution of Triglycerides: Elute the triglycerides with 10 mL of hexane containing 1% (v/v) ethyl acetate.
-
Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the sample in a suitable solvent for LC-MS analysis.
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting workflow for ion suppression issues.
References
- 1. Lipidomics Sample Preparation FAQ | MetwareBio [metwarebio.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. benchchem.com [benchchem.com]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. Liquid samples (bligh and dyer) | Cyberlipid [cyberlipid.gerli.com]
- 6. tabaslab.com [tabaslab.com]
- 7. researchgate.net [researchgate.net]
- 8. Rapid separation of serum lipids for fatty acid analysis by a single aminopropyl column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sample Preparation Methods for Lipidomics Approaches Used in Studies of Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimization of Folch, Bligh-Dyer, and Matyash Sample-to-Extraction Solvent Ratios for Human Plasma-Based Lipidomics Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biocompare.com [biocompare.com]
- 12. A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. lcms.cz [lcms.cz]
- 14. An Overview of Lipidomic Analysis of Triglyceride Molecular Species in Biological Lipid Extracts - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Isotopic Exchange in Deuterated Lipid Standards
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing isotopic exchange in deuterated lipid standards. Find answers to frequently asked questions and troubleshoot common experimental issues to ensure the accuracy and reliability of your quantitative lipidomics data.
Frequently Asked Questions (FAQs)
Q1: What is isotopic exchange and why is it a concern for deuterated lipid standards?
Isotopic exchange, often referred to as back-exchange, is a chemical reaction where deuterium (B1214612) (²H) atoms on a deuterated standard are replaced by hydrogen (¹H) atoms from the surrounding environment.[1] This environment can include protic solvents like water and methanol, buffers, or the biological matrix itself. This process compromises the isotopic purity of the standard, leading to significant analytical problems, including a decreased signal for the internal standard and an artificially inflated signal for the unlabeled analyte, ultimately resulting in inaccurate quantification.[1]
Q2: What are the primary factors that influence the rate of isotopic exchange?
The rate and extent of isotopic exchange are influenced by several key factors:
-
Position of the Deuterium Label: The stability of the deuterium label is highly dependent on its location within the molecule.[1] Labels on heteroatoms (e.g., -OD, -ND, -SD) are highly susceptible to rapid exchange.[1] Deuterium atoms on carbons alpha to a carbonyl group can also be labile due to keto-enol tautomerism.[1] Labels on aromatic or aliphatic carbons are generally more stable under typical analytical conditions.[1][2]
-
pH: The exchange rate is highly dependent on pH. Both acidic and basic conditions can catalyze the exchange, with the minimum rate for many compounds occurring around pH 2.5-3.0.[1][2]
-
Temperature: Higher temperatures accelerate the rate of chemical reactions, including isotopic exchange.[1][2] It is often recommended to work at low temperatures (e.g., 0-4°C) to minimize this effect.[2]
-
Solvent: Protic solvents, such as water and methanol, contain exchangeable protons and can facilitate the loss of deuterium.[1][2] Aprotic solvents like acetonitrile (B52724), chloroform, and tetrahydrofuran (B95107) are preferred when possible.[1][2]
Q3: How can I detect if my deuterated standard is undergoing back-exchange?
A common indicator of back-exchange is a time-dependent change in the analytical signals. You will typically observe a decrease in the peak area or signal intensity of your deuterated internal standard, accompanied by a corresponding increase in the signal for the unlabeled analyte.[1] This can be confirmed by incubating the deuterated standard in your sample matrix or solvent over a time course (e.g., 0, 4, 24 hours) and monitoring the mass spectra.[1]
Q4: Are there more stable alternatives to deuterium labeling for lipid standards?
Yes, ¹³C-labeled lipid standards are a more stable alternative.[3][4] Carbon-13 labels are not susceptible to back-exchange and do not exhibit the isotopic scrambling issues that can sometimes occur with deuterium labels.[3][4] However, ¹³C-labeled standards are generally more expensive to synthesize.[3] Odd-chain lipids can also be used as internal standards as they are not naturally abundant in most mammalian systems, which minimizes interference with endogenous lipids.[3]
Troubleshooting Guides
Problem 1: I'm observing a decreasing signal for my deuterated internal standard and an increasing signal for the unlabeled analyte over time. What's happening?
This is a classic symptom of deuterium back-exchange.[1] The deuterium atoms on your standard are being replaced by hydrogen atoms from your solvent or matrix.
Solution Workflow:
-
Review Label Position: Check the Certificate of Analysis for your standard to confirm the location of the deuterium labels. If they are on heteroatoms or alpha to a carbonyl group, they are more likely to be labile.[1]
-
Optimize pH: If your experimental conditions permit, adjust the pH of your samples and solvents to a range of 2.5 to 7 to minimize acid/base-catalyzed exchange.[2]
-
Control Temperature: Perform all sample preparation steps at low temperatures (e.g., on ice or at 4°C) to slow the rate of exchange.[2]
-
Switch to Aprotic Solvents: If your analytes are soluble, consider using aprotic solvents like acetonitrile for sample preparation and storage.[1]
Problem 2: My quantitative results are inconsistent and show poor reproducibility.
Inconsistent results can be a consequence of uncontrolled isotopic exchange occurring at different rates across your samples.
Solution Workflow:
-
Standardize Sample Handling: Ensure that all samples, standards, and quality controls are processed with identical procedures and for the same duration to normalize the extent of any back-exchange.
-
Evaluate Storage Conditions: Deuterated lipid standards should be stored at or below -16°C, and ideally at -20°C ± 4°C when dissolved in an organic solvent.[5] For powdered unsaturated lipids, promptly dissolve them in a suitable organic solvent for storage.[5] Use glass containers with Teflon-lined closures for organic solutions to prevent contamination from plasticizers.[5]
-
Perform a Stability Test: Prepare a set of quality control samples and analyze them at the beginning, middle, and end of your analytical run to assess the stability of the internal standard over the course of the analysis.
Data Presentation
Table 1: Impact of Experimental Conditions on the Rate of Hydrogen-Deuterium Exchange
| Parameter | Condition | Rate of Exchange | Recommended Practice |
| pH | Highly Acidic (<2.5) or Basic (>7) | High | Maintain pH between 2.5 and 7.[2] |
| Temperature | High | High | Store and analyze samples at low temperatures (e.g., 4°C).[2] |
| Solvent | Protic (e.g., H₂O, CH₃OH) | Higher | Use aprotic solvents (e.g., acetonitrile, THF) when possible.[2] |
| Label Position | On Heteroatoms (O, N, S) | High | Choose standards with labels on stable carbon positions.[2] |
| Alpha to Carbonyl | Moderate | Be cautious with pH and temperature.[2] | |
| Aromatic/Aliphatic C-H | Low | Generally stable under typical analytical conditions.[2] |
Experimental Protocols
Protocol 1: Evaluation of Deuterated Standard Stability in a Biological Matrix
This protocol is designed to assess the stability of a deuterated lipid standard by monitoring for back-exchange over time.
Methodology:
-
Sample Preparation:
-
Prepare two sets of samples in triplicate.
-
Set A (Time Zero): To a blank biological matrix (e.g., plasma), add the deuterated internal standard at its working concentration. Immediately proceed to lipid extraction.
-
Set B (Time X): To a blank biological matrix, add the deuterated internal standard at its working concentration. Incubate this mixture under your typical experimental conditions (e.g., room temperature) for a defined period (e.g., 4, 8, or 24 hours).
-
-
Lipid Extraction:
-
Perform a standard lipid extraction procedure (e.g., Folch or Bligh-Dyer) on all samples.[6]
-
Briefly, homogenize the sample with an ice-cold saline solution.[6]
-
Add 20 volumes of chloroform:methanol (2:1, v/v) and vortex vigorously.[6]
-
Add 0.2 volumes of 0.9% NaCl solution, vortex, and centrifuge to separate the phases.[6]
-
Carefully collect the lower organic phase containing the lipids.[6]
-
-
Sample Analysis:
-
Dry the lipid extracts under a stream of nitrogen gas and reconstitute in an appropriate solvent for LC-MS analysis.[6]
-
Analyze the samples by mass spectrometry, monitoring the peak areas of both the deuterated standard and the corresponding unlabeled analyte.
-
-
Data Interpretation:
-
Compare the peak area response of the deuterated standard between Set A and Set B. A significant decrease in the response of the deuterated standard in Set B, or a significant increase in the response of the unlabeled analyte, indicates instability and back-exchange under the tested conditions.[2]
-
Mandatory Visualizations
Caption: A diagram illustrating the general mechanism of hydrogen-deuterium back-exchange.
Caption: A decision tree for troubleshooting the loss of an isotopic label.
Caption: An experimental workflow designed to evaluate the stability of a deuterated standard.
References
Technical Support Center: Improving Peak Shape for Triglycerides in LC-MS
Welcome to the technical support center for triglyceride analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address common challenges and improve the peak shape in your Liquid Chromatography-Mass Spectrometry (LC-MS) experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of poor peak shape for triglycerides in LC-MS?
Poor peak shape for triglycerides, including peak tailing, fronting, or broadening, can stem from several factors. These can be broadly categorized into issues related to the sample, chromatography conditions, and the LC-MS system itself. Common causes include column overload, interactions with active sites on the column, solvent mismatch between the sample and mobile phase, and extra-column effects.[1][2][3]
Q2: Why are my triglyceride peaks tailing?
Peak tailing is a common issue in triglyceride analysis and can significantly affect quantification and resolution.[4] The primary causes include:
-
Secondary Interactions: Triglycerides can interact with active sites on the stationary phase, such as residual silanol (B1196071) groups on silica-based columns.[2]
-
Column Overload: Injecting too much sample can lead to tailing as the stationary phase becomes saturated.[1][2]
-
Column Contamination: Accumulation of matrix components from the sample on the column can create active sites and cause tailing.[4]
Q3: What causes my triglyceride peaks to show fronting?
Peak fronting is often observed when there is a mismatch between the injection solvent and the initial mobile phase. If the sample is dissolved in a solvent that is stronger than the mobile phase, the analytes can travel faster at the beginning of the column, leading to a fronting peak shape.[2] Increasing the injection volume can exacerbate this effect.[5]
Q4: How does the mobile phase composition affect triglyceride peak shape?
The mobile phase plays a critical role in the separation and elution of triglycerides. For reversed-phase chromatography, a typical mobile phase consists of a mixture of solvents like acetonitrile, isopropanol (B130326), and water, often with additives like ammonium (B1175870) formate (B1220265) or formic acid to improve ionization and peak shape.[6][7] The addition of ammonium formate helps in the formation of stable ammonium adducts, which can lead to better peak shapes compared to protonated species.[8]
Q5: Can the column temperature influence the peak shape of triglycerides?
Yes, column temperature is an important parameter in triglyceride analysis. Maintaining a consistent and optimized temperature can improve peak shape and resolution. For some applications, especially with silver-ion HPLC, higher temperatures can unexpectedly lead to slower elution of unsaturated triglycerides.[9] In reversed-phase HPLC, lower temperatures can sometimes improve the resolution of certain triglyceride molecular species.[10]
Troubleshooting Guides
Troubleshooting Workflow for Poor Peak Shape
This workflow provides a systematic approach to diagnosing and resolving common peak shape issues in triglyceride LC-MS analysis.
Caption: A logical workflow for troubleshooting common peak shape issues in LC-MS.
Impact of Mobile Phase Composition
The choice of mobile phase and additives significantly impacts the ionization and separation of triglycerides, thereby affecting peak shape.
Caption: Relationship between mobile phase components and analytical outcomes.
Quantitative Data Summary
| Parameter | Condition 1 | Condition 2 | Expected Outcome on Peak Shape |
| Injection Volume | 2 µL | 10 µL | Increasing volume may lead to peak fronting or broadening, especially with solvent mismatch.[5] |
| Sample Solvent | Matches initial mobile phase | Stronger than initial mobile phase | A stronger solvent can cause significant peak distortion.[2][11] |
| Mobile Phase Additive | No additive | 10 mM Ammonium Formate | Addition of ammonium formate generally improves peak shape by forming stable adducts.[8][12] |
| Column Temperature | 25 °C | 60 °C | Higher temperatures can sometimes improve peak symmetry, but the effect can be compound-dependent.[13] |
Experimental Protocols
Protocol 1: Sample Preparation of Human Serum for Triglyceride Analysis
This protocol outlines a common protein precipitation method for extracting triglycerides from serum.[13]
-
Protein Precipitation:
-
Add 4 parts of isopropanol to 1 part of human serum in a microcentrifuge tube.
-
Vortex the mixture thoroughly to ensure complete mixing and protein precipitation.
-
-
Centrifugation:
-
Centrifuge the mixture at high speed (e.g., 25,000 x g) for 3 minutes to pellet the precipitated proteins.[13]
-
-
Supernatant Collection:
-
Carefully collect the supernatant containing the lipids.
-
-
Dilution:
-
Dilute the supernatant 1:1 with deionized water and mix well.
-
-
Injection:
-
Inject an appropriate volume (e.g., 2 µL) of the diluted supernatant onto the LC-MS system.[13]
-
Protocol 2: General LC-MS Method for Triglyceride Analysis
This protocol provides a starting point for developing an LC-MS method for triglyceride separation.
-
LC System: A UPLC or HPLC system capable of handling the required pressures and flow rates.
-
Column: A reversed-phase C18 or C8 column is commonly used for triglyceride analysis.[6]
-
Mobile Phase A: 60:40 Acetonitrile:Water with 10 mM ammonium formate and 0.1% formic acid.[7]
-
Mobile Phase B: 90:10 Isopropanol:Acetonitrile with 10 mM ammonium formate and 0.1% formic acid.[7]
-
Gradient: A typical gradient might start at a high percentage of mobile phase A and ramp up to a high percentage of mobile phase B to elute the highly nonpolar triglycerides.[13]
-
Flow Rate: A flow rate of 0.2 to 0.6 mL/min is typical for analytical scale columns.
-
Column Temperature: Maintain the column at a constant temperature, for example, 60 °C.[13]
-
MS Detector: A triple quadrupole mass spectrometer is often used for its sensitivity and specificity in MRM mode.[14]
-
Ionization Mode: Positive electrospray ionization (ESI+) is commonly used for detecting ammonium adducts of triglycerides.[13]
References
- 1. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 2. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. benchchem.com [benchchem.com]
- 5. Effects of Sample Solvents on Peak Shape : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 6. benchchem.com [benchchem.com]
- 7. Serum Lipidomics Profiling using LC-MS and High Energy Collisional Dissociation Fragmentation: Focus on Triglyceride Detection and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. Analysis of triglyceride isomers by silver-ion high-performance liquid chromatography. Effect of column temperature on retention times - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. waters.com [waters.com]
- 14. shimadzu.com [shimadzu.com]
Technical Support Center: Troubleshooting Common Contaminants in Lipidomics Analysis
This technical support center is designed for researchers, scientists, and drug development professionals to identify, troubleshoot, and mitigate common sources of contamination in lipidomics workflows.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of contamination in lipidomics analysis?
A1: Contamination in lipidomics can originate from multiple sources throughout the experimental workflow. The most prevalent culprits include:
-
Plasticware: Laboratory consumables such as microcentrifuge tubes, pipette tips, and collection plates can leach plasticizers (e.g., phthalates), slip agents (e.g., oleamide, erucamide), and other polymer additives into your samples.[1] Polypropylene tubes, for instance, have been shown to introduce hundreds of contaminant features.
-
Solvents and Reagents: Even high-purity solvents can contain trace levels of contaminants that become significant in sensitive lipidomics analyses. Water from purification systems can also be a source, especially if plastic tubing is used.
-
Laboratory Environment: The air in the laboratory can contain volatile organic compounds and plasticizers that have off-gassed from building materials, furniture, and equipment. These can settle on surfaces and contaminate samples.
-
Personal Care Products: Cosmetics, lotions, and deodorants often contain compounds like siloxanes and polyethylene (B3416737) glycols (PEGs) that can be introduced into samples through handling.
-
Instrumentation: Components within the LC-MS system, such as tubing, seals, and pump components, can leach contaminants over time. The injection port can also accumulate residues from previous analyses.
-
Human-derived contaminants: Keratins from skin, hair, and clothing are common protein contaminants that can interfere with analysis.[2][3]
Q2: I am seeing unexpected peaks in my blank injections. What does this indicate?
A2: Unexpected peaks in blank injections are a classic sign of contamination originating from your workflow components rather than your biological sample.[1] These peaks can be contributed by solvents, plasticware, or carryover from the LC-MS system. Analyzing a series of blank injections at the beginning of an analytical run is a crucial quality control step to assess the cleanliness of your system.
Q3: How can I differentiate between a true lipid peak and a contaminant?
A3: Differentiating between endogenous lipids and contaminants can be challenging. Here are a few strategies:
-
Compare with a contaminant database: The m/z values of many common contaminants are well-documented. Comparing the m/z of your unexpected peaks against a known contaminant list is a good first step.
-
Analyze procedural blanks: Peaks that are present in your procedural blanks (which have gone through the entire sample preparation process without the biological matrix) but absent in your true samples are likely contaminants.
-
Isotopic pattern analysis: Some contaminants, particularly those containing silicon (e.g., polysiloxanes), have characteristic isotopic patterns that can aid in their identification.
-
Tandem Mass Spectrometry (MS/MS): Fragmentation patterns of lipids are often well-characterized. Contaminants may produce non-lipid-like fragmentation patterns or no fragmentation at all.
Troubleshooting Guides
Problem: I have identified polymer contamination (e.g., PEG, Polysiloxanes) in my C18 column.
Solution: Polymer contamination can be persistent. The following column cleaning protocol can be effective.
Experimental Protocol: C18 Column Cleaning for Polymer Removal
Objective: To remove strongly retained polymer contaminants from a C18 reversed-phase column.
Materials:
-
HPLC-grade water
-
HPLC-grade isopropanol (B130326) (IPA)
-
HPLC-grade methanol (B129727)
-
HPLC-grade acetonitrile (B52724)
-
HPLC-grade methylene (B1212753) chloride (optional, for highly non-polar contaminants)
-
HPLC-grade hexane (B92381) (optional, for highly non-polar contaminants)
Procedure:
-
Disconnect the column from the detector to avoid contamination of the mass spectrometer.
-
Reverse the column direction to flush contaminants from the inlet frit.
-
Wash with 100% Isopropanol: Flush the column with at least 25 mL of isopropanol at a low flow rate (e.g., 0.5 mL/min).
-
Methylene Chloride Wash (Optional): For very persistent, non-polar contaminants, flush the column with 25 mL of methylene chloride.
-
Hexane Wash (Optional): Following the methylene chloride wash, flush with 25 mL of hexane.
-
Return to Isopropanol: Flush the column again with 25 mL of isopropanol to remove the methylene chloride or hexane.
-
Re-equilibrate the Column:
-
Flush with 100% acetonitrile for at least 15 minutes.
-
Flush with 100% methanol for at least 15 minutes.
-
Gradually re-introduce your mobile phase, starting with the organic phase and slowly increasing the aqueous phase to avoid shocking the column.
-
-
Reconnect the column to the detector and equilibrate with your initial mobile phase conditions until a stable baseline is achieved.
Problem: I suspect my samples are contaminated with phthalates from plasticware.
Solution: Solid-phase extraction (SPE) can be used to remove phthalates from your lipid extract.
Experimental Protocol: Phthalate (B1215562) Removal using Solid-Phase Extraction (SPE)
Objective: To remove phthalate contaminants from a lipid extract prior to LC-MS analysis.
Materials:
-
C18 SPE cartridges
-
HPLC-grade methanol
-
HPLC-grade water
-
HPLC-grade acetonitrile
-
Sample collection tubes (glass)
Procedure:
-
Condition the SPE Cartridge:
-
Pass 5 mL of methanol through the C18 cartridge.
-
Pass 5 mL of HPLC-grade water through the cartridge. Do not let the cartridge run dry.
-
-
Load the Sample:
-
Reconstitute your dried lipid extract in a small volume of a solvent that is miscible with the SPE mobile phase (e.g., a low percentage of organic solvent in water).
-
Load the sample onto the conditioned SPE cartridge.
-
-
Wash the Cartridge:
-
Wash the cartridge with a weak solvent mixture to remove polar impurities while retaining the lipids and phthalates. A common wash solution is 5-10 mL of 5-10% methanol in water.
-
-
Elute the Lipids and Phthalates:
-
Elute the retained compounds with a non-polar solvent. A common elution solvent is acetonitrile or ethyl acetate. Collect the eluate.
-
-
Phthalate Removal (Fractionation):
-
This protocol can be further optimized to fractionate the lipids from the phthalates by using a series of elution solvents with increasing polarity. Phthalates are generally more polar than many lipid classes and may elute with a less non-polar solvent than the bulk of the lipids. Method development and validation are required for your specific lipid classes of interest.
-
-
Dry and Reconstitute:
-
Dry the collected eluate under a stream of nitrogen.
-
Reconstitute the sample in a solvent appropriate for your LC-MS analysis.
-
Problem: I have a high background of keratin (B1170402) peaks in my mass spectra.
Solution: Keratin contamination is primarily introduced from the environment and handling. Implementing strict cleaning and handling protocols is essential.
Experimental Protocol: Minimizing Keratin Contamination
Objective: To reduce the introduction of keratin into samples during preparation.
Materials:
-
Lint-free wipes
-
70% ethanol (B145695) or methanol
-
Powder-free nitrile gloves
-
Lab coat, hairnet, and face mask
Procedure:
-
Prepare the Workspace:
-
Personal Protective Equipment (PPE):
-
Handling of Reagents and Consumables:
-
Sample Handling:
-
Avoid leaning over your samples.
-
Use pre-cast gels and pre-mixed buffers for electrophoresis to minimize dust introduction.
-
Quantitative Data on Common Contaminants
The following table summarizes common contaminants, their typical adducts, and their common sources. The concentration of these contaminants can be highly variable depending on the laboratory environment and the specific consumables used.
| Contaminant Class | Compound Name | [M+H]⁺ (m/z) | [M+Na]⁺ (m/z) | Typical Concentration Range in Blanks | Common Sources |
| Plasticizers | Di(2-ethylhexyl) phthalate (DEHP) | 391.2848 | 413.2668 | ng/mL to low µg/mL | Plastic tubing, vial caps, lab gloves |
| Dibutyl phthalate (DBP) | 279.1596 | 301.1416 | ng/mL range | Plastic containers, floor tiles, adhesives | |
| Slip Agents | Oleamide | 282.2797 | 304.2616 | Low to high ng/mL | Polypropylene tubes, pipette tips |
| Erucamide | 338.3423 | 360.3242 | Low to high ng/mL | Polyethylene films, plastic bags | |
| Polymers | Polyethylene Glycol (PEG) | Varies (repeating unit of 44.0262 Da) | Varies | Highly variable | Detergents, personal care products, some industrial lubricants |
| Polydimethylsiloxane (PDMS) | Varies (repeating unit of 74.0188 Da) | Varies | Highly variable | Septa, vial caps, personal care products, vacuum pump oil |
Visualizing the Troubleshooting Workflow
The following diagram illustrates a systematic approach to identifying the source of contamination when unexpected peaks are observed in blank injections.
Caption: A decision tree for systematically identifying the source of contamination in a lipidomics workflow.
References
- 1. home.pavlab.msl.ubc.ca [home.pavlab.msl.ubc.ca]
- 2. Top 10 Things Users Can Do to Minimize Contamination of LC/MS Systems [sciex.com]
- 3. Elimination of Systematic Mass Measurement Errors in Liquid Chromatography-Mass Spectrometry Based Proteomics using Regression Models and a priori Partial Knowledge of the Sample Content - PMC [pmc.ncbi.nlm.nih.gov]
- 4. zefsci.com [zefsci.com]
Technical Support Center: Quantitative Lipidomics
Welcome to the technical support center for quantitative lipidomics. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help reduce variability and enhance data quality in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of variability in quantitative lipidomics?
A1: Variability in quantitative lipidomics can be introduced at multiple stages of the experimental workflow. These sources can be broadly categorized as technical, within-individual, and between-individual variances.[1][2] Key sources include:
-
Sample Collection and Handling: Factors such as fasting status, time of day, and sample storage conditions (e.g., temperature, freeze-thaw cycles) can introduce significant variability.[2][3][4] Rapid sample acquisition and processing at low temperatures are crucial to minimize enzymatic and chemical modifications.[5]
-
Sample Preparation: The choice of lipid extraction method (e.g., Folch, Bligh & Dyer) and the consistency of its execution are critical.[6][7] Incomplete extraction, lipid degradation, or contamination during this stage can lead to errors.[4][8]
-
Instrumental Analysis: Variability can arise from the performance of the mass spectrometer and chromatography system.[9][10] Signal drift and changes in instrument properties over time can introduce systematic errors, often observed as batch effects.[11][12]
-
Data Processing and Analysis: How data is preprocessed (e.g., noise reduction, normalization) and the statistical methods used can significantly impact the final results.[3][13]
Q2: Why are internal standards essential for quantitative lipidomics?
A2: Internal standards (IS) are crucial for accurate and reproducible lipid quantification.[14] They are compounds of a known concentration added to a sample at the beginning of the analytical process to correct for variations that occur during sample preparation, extraction, and instrumental analysis.[11][14] An ideal internal standard should mimic the physicochemical properties of the endogenous lipids of interest but be clearly distinguishable by the mass spectrometer.[11][15] By tracking the signal of the internal standard, researchers can normalize the data, compensating for lipid losses during extraction and fluctuations in instrument response.[6][11]
Q3: What is the role of Quality Control (QC) samples in a lipidomics study?
A3: Quality control (QC) samples are essential for monitoring the stability and performance of the analytical system throughout a study.[11] Typically, a pooled QC sample is created by combining small aliquots from every biological sample in the study.[16] These QC samples are then injected periodically (e.g., every 10 samples) throughout the analytical run.[17] Analyzing the data from these identical samples allows researchers to assess the analytical repeatability, monitor for signal drift, and correct for batch effects, ensuring that observed differences are due to biological variation rather than technical inconsistencies.[16][18][19]
Q4: What are "batch effects" and how can they be managed?
A4: Batch effects are systematic variations in data that arise when samples are processed or analyzed in different groups or "batches" over time.[20] These effects can be caused by changes in instrument performance, reagent stability, or environmental conditions.[12] If not addressed, batch effects can obscure true biological trends or create false associations.[9] Strategies to manage batch effects include:
-
Randomization: Randomizing the order of sample analysis is a critical first step to prevent systematic bias.[11]
-
Use of QC Samples: As described above, QC samples can be used to model and correct for systematic variation.[19]
-
Statistical Correction: Various algorithms, such as Locally Estimated Scatterplot Smoothing (LOESS), can use QC sample data to correct for time-related systematic errors.[19]
Troubleshooting Guides
Issue 1: High Variability Between Technical Replicates
Q: I'm observing a high coefficient of variation (CV) in my pooled QC samples or between my technical replicates. What are the potential causes and how can I fix this?
A: High variability between technical replicates points to issues with the analytical workflow's precision.
Potential Causes & Solutions
| Potential Cause | Recommended Solution(s) | Source(s) |
|---|---|---|
| Inconsistent Sample Preparation | Ensure precise and consistent execution of the lipid extraction protocol for every sample. Use automated liquid handlers if available to minimize human error. | [10][13] |
| Instrument Instability | Condition the LC-MS system before starting the analytical run to ensure it has reached a stable state. Monitor system suitability by injecting a standard mixture at the beginning of the run. | [21] |
| Variable Injection Volumes | Check the autosampler for air bubbles and ensure the syringe is functioning correctly. Use an internal standard to normalize for variations in injected volume. | [14] |
| Inadequate Data Processing | Review your peak integration parameters to ensure they are being applied consistently across all samples. Manually inspect poorly integrated peaks. |[13] |
A logical workflow for troubleshooting high variability is outlined below.
Issue 2: Low Recovery of Lipids
Q: My quantitative results show consistently low lipid concentrations, and I suspect poor recovery during sample preparation. How can I troubleshoot this?
A: Low recovery can significantly impact quantification. The issue often lies within the extraction and cleanup steps.
Potential Causes & Solutions | Potential Cause | Recommended Solution(s) | Source(s) | | :--- | :--- | :--- | | Incomplete Cell Lysis/Homogenization | Ensure tissue or cells are thoroughly homogenized to allow solvents access to all lipids. Methods include grinding frozen tissue or using bead-based milling. |[5] | | Incorrect Extraction Solvent Polarity | The solvent system must be appropriate for the lipids of interest. For non-polar lipids in a high-fat matrix, a less polar solvent like acetonitrile (B52724) may improve extraction compared to pure methanol. |[22] | | Lipid Degradation | Lipids, especially polyunsaturated species, are prone to oxidation.[8] Perform extractions on ice, process samples quickly, and consider adding an antioxidant like butylated hydroxytoluene (BHT) to your solvents.[4][8] Avoid repeated freeze-thaw cycles.[4] | | Losses During Phase Separation | An emulsion can form between the aqueous and organic layers during liquid-liquid extraction, trapping lipids. This can often be resolved by centrifugation or adding a salt solution to break the emulsion. |[23] | | Analyte Loss During Cleanup (SPE) | If using Solid-Phase Extraction (SPE), ensure the loading, washing, and elution solvents are optimized. The analyte may be breaking through during loading or being prematurely eluted during washing.[24] |
The choice of extraction method can significantly impact lipid recovery. Different solvent systems have varying efficiencies for different lipid classes.
Table 1: Comparison of Lipid Extraction Method Yields from Microalgae
| Extraction Method | Mean Lipid Content (% Dry Weight) | Total Fatty Acid Content (% Dry Weight) |
|---|---|---|
| Dichloromethane:Methanol (Dic:Met) | 15.05% | 8.64% |
| Chloroform:Methanol (Chl:Met) | 13.51% | 8.33% |
| Propan-2-ol:Cyclohexane (Pro:Hex) | 13.11% | 8.18% |
| Supercritical-CO₂ (ScCO₂) | 9.40% | 10.00% |
| Ethanol:KOH (Eth:KOH) | 9.40% | 6.06% |
Data adapted from a study on the microalga Tetraselmis sp. M8. Note that while Dic:Met yielded the highest total lipid extract, ScCO₂ yielded the highest total fatty acids.[25][26]
Experimental Protocols
Protocol 1: Modified Bligh & Dyer Liquid-Liquid Extraction
This protocol is a widely used method for extracting total lipids from biological samples.
Materials:
-
Chloroform
-
Methanol
-
0.9% NaCl solution (or 0.88% KCl)
-
Internal Standard (IS) mixture
-
Glass tubes with Teflon-lined caps
-
Glass Pasteur pipettes
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Sample Preparation: To a glass tube, add your sample (e.g., 100 µL of plasma or homogenized tissue). Add a known amount of your internal standard mixture.
-
Solvent Addition: Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture to the sample.
-
Homogenization: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and extraction. This creates a single-phase system.[23]
-
Phase Separation: Add 0.5 mL of 0.9% NaCl solution to the tube. Vortex for another 30 seconds. The addition of water creates a two-phase system.[23]
-
Centrifugation: Centrifuge the sample at low speed (e.g., 2000 x g) for 10 minutes to achieve clear separation of the layers.[6]
-
Lipid Collection: Three layers will be visible: an upper aqueous layer (methanol/water), a lower organic layer (chloroform), and a protein disk at the interface. Carefully collect the lower organic phase, which contains the lipids, using a glass Pasteur pipette and transfer it to a clean glass tube.[6]
-
Drying: Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas.[6]
-
Reconstitution: Reconstitute the dried lipid extract in a solvent suitable for your LC-MS analysis (e.g., isopropanol:acetonitrile:water 2:1:1 v/v/v).[6]
Protocol 2: Selection and Use of Internal Standards
The choice of internal standard is critical for accurate quantification.[14] The main classes used are stable isotope-labeled lipids, odd-chain lipids, and other non-endogenous structural analogs.[14]
Table 2: Comparison of Internal Standard Types
| Parameter | ¹³C-Labeled IS | Deuterated (²H) IS | Odd-Chain Lipid IS |
|---|---|---|---|
| Chemical Properties | Nearly identical to the analyte, providing the most accurate correction. | Chemically identical but can have slightly different physicochemical properties. | Structurally similar but not identical to endogenous even-chain lipids. |
| Chromatographic Co-elution | Typically co-elutes perfectly with the non-labeled analyte. | Often elutes slightly earlier than the non-labeled analyte in reverse-phase LC. | Elution time differs from even-chain analytes. |
| Mass Spectrometry | Provides a distinct mass shift with no isotopic overlap. | Can have isotopic overlap with the analyte's M+2 peak. | Mass is distinct from endogenous lipids. |
| Ionization Efficiency | Identical to the analyte. | Very similar to the analyte. | May differ from the analyte, requiring careful validation. |
This table summarizes key findings on different internal standard types. ¹³C-labeled standards generally provide the most accurate normalization.[6]
Procedure for Use:
-
Selection: Choose an internal standard that best matches the lipid class(es) you are quantifying. For absolute quantification, a stable-isotope labeled standard for each target lipid is ideal, though often impractical.[11] A common approach is to use one or two representative standards per lipid class.[11]
-
Spiking: Prepare a stock solution of your internal standard(s) at a known concentration. Add a fixed volume of this IS mix to every sample, blank, and calibration standard at the very beginning of the sample preparation process (before extraction).[14]
-
Quantification: After data acquisition, calculate the peak area ratio of the endogenous lipid to its corresponding internal standard.[2] This ratio is then used to determine the concentration of the analyte, either through interpolation from a calibration curve or by comparison across sample groups for relative quantification.[6][17]
References
- 1. Sources of Variability in Serum Lipidomic Measurements and Implications for Epidemiologic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sources of Variability in Serum Lipidomic Measurements and Implications for Epidemiologic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Steps Required to Interpret Lipidomics Data - MetwareBio [metwarebio.com]
- 4. Lipidomics Sample Preparation FAQ | MetwareBio [metwarebio.com]
- 5. biocompare.com [biocompare.com]
- 6. benchchem.com [benchchem.com]
- 7. Sample Preparation Methods for Lipidomics Approaches Used in Studies of Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. books.rsc.org [books.rsc.org]
- 10. The Role of Mass Spectrometry and Chromatography in Lipidomics - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 11. mdpi.com [mdpi.com]
- 12. Assessing and mitigating batch effects in large-scale omics studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. How to Interpret Lipidomics Data: A Step-by-Step Guide - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 14. benchchem.com [benchchem.com]
- 15. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
- 17. Quality Control of Targeted Plasma Lipids in a Large-Scale Cohort Study Using Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Analytical quality control in targeted lipidomics: Evaluating the performance of commercial plasma as a surrogate for pooled study samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. laboratory-of-lipid-metabolism-a.gitbook.io [laboratory-of-lipid-metabolism-a.gitbook.io]
- 20. Metabolomics Batch Effects: Causes, Detection, and Correction Strategies-MetwareBio [metwarebio.com]
- 21. research.monash.edu [research.monash.edu]
- 22. welchlab.com [welchlab.com]
- 23. benchchem.com [benchchem.com]
- 24. benchchem.com [benchchem.com]
- 25. A comparative study: the impact of different lipid extraction methods on current microalgal lipid research - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
Technical Support Center: Matrix Effects in Triglyceride Quantification
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to help you troubleshoot and navigate the challenges of matrix effects in the quantification of triglycerides using internal standards.
Frequently Asked questions (FAQs)
Q1: What are matrix effects and why are they a significant issue in triglyceride quantification?
A1: The "matrix effect" in liquid chromatography-mass spectrometry (LC-MS) refers to the alteration of an analyte's ionization efficiency due to co-eluting, undetected components from the sample matrix.[1] This can lead to ion suppression (a decrease in signal) or ion enhancement (an increase in signal), which compromises the accuracy, precision, and sensitivity of quantitative analysis.[1][2] In biological samples, complex matrices containing salts, proteins, and other lipids like phospholipids (B1166683) are common sources of these interferences.[1] Phospholipids, in particular, are a major cause of ion suppression in electrospray ionization (ESI).[1][3]
Q2: How can I determine if my triglyceride analysis is being affected by matrix effects?
A2: There are two primary methods to assess the presence and impact of matrix effects: the post-extraction spike method and the post-column infusion method.[2] The post-extraction spike method is a quantitative approach where the signal response of an analyte spiked into a blank matrix extract is compared to the response of the same analyte in a neat solvent.[1][2] A value less than 100% indicates ion suppression, while a value greater than 100% indicates ion enhancement.[1] The post-column infusion method provides a qualitative assessment by continuously infusing the analyte into the mass spectrometer post-column while a blank matrix extract is injected.[4][5] Dips or rises in the baseline signal at the retention time of the analyte indicate the presence of matrix effects.[1][4]
Q3: What are the best practices for selecting an internal standard for triglyceride quantification to minimize matrix effects?
A3: The ideal internal standard should not be naturally present in the sample, should exhibit similar chemical and physical properties to the analytes of interest, and should ionize efficiently and reproducibly.[6] For triglyceride analysis, odd-chain triglycerides (e.g., TG 17:0/17:0/17:0 or TG 19:0/19:0/19:0) are frequently used as they are not typically found in biological systems.[6][7] Stable isotope-labeled internal standards (e.g., 13C-labeled triolein) are considered the gold standard as they have nearly identical chemical and physical properties to their endogenous counterparts and will be affected by matrix effects in a similar manner.[7][8][9]
Q4: Can adjusting my sample preparation method help reduce matrix effects?
A4: Yes, optimizing sample preparation is a crucial step in mitigating matrix effects. The goal is to remove interfering components from the matrix while efficiently extracting the target triglycerides. Techniques like liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are commonly used to clean up samples and remove phospholipids, which are a major source of matrix effects.[1][3][10] Protein precipitation is a simpler method but may be less effective at removing interfering substances.[2]
Troubleshooting Guides
Issue 1: Low and Inconsistent Signal Intensity for Triglycerides
-
Symptom: You observe a low and highly variable signal for your target triglycerides, even at concentrations that should be easily detectable.
-
Possible Cause: This is a classic indicator of ion suppression caused by matrix effects.[1][3] Co-eluting matrix components are likely interfering with the ionization of your target analytes.[3]
-
Troubleshooting Steps:
-
Assess Matrix Effects: Quantify the extent of ion suppression using the post-extraction spike method outlined in the experimental protocols below.
-
Improve Sample Cleanup: If significant suppression is observed, consider a more rigorous sample preparation technique. If you are using protein precipitation, switching to a liquid-liquid extraction or a solid-phase extraction method can be more effective at removing interfering phospholipids.[3]
-
Optimize Chromatography: Modify your LC method to improve the separation of your target triglycerides from co-eluting matrix components.[1][5] This can involve adjusting the mobile phase gradient, changing the mobile phase composition, or trying a different column chemistry.[1][3]
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components.[5] However, ensure that your triglyceride concentration remains above the instrument's limit of detection.[1]
-
Issue 2: Poor Reproducibility and Accuracy in Quantitative Results
-
Symptom: Your quantitative results show poor reproducibility between replicate injections and inaccurate measurements when compared to known concentrations.
-
Possible Cause: Inconsistent signal intensity due to matrix effects is a primary cause of poor reproducibility and accuracy.[3]
-
Troubleshooting Steps:
-
Use an Appropriate Internal Standard: Ensure you are using a suitable internal standard, such as an odd-chain or stable isotope-labeled triglyceride. This will help to normalize the signal and correct for variations in ionization efficiency.[3][4]
-
Matrix-Matched Calibrants: Prepare your calibration standards in a blank matrix extract that is similar to your samples.[3] This ensures that the calibration standards and the samples experience similar matrix effects, improving accuracy.[4]
-
Method of Standard Addition: For particularly complex matrices where a suitable blank matrix is unavailable, the method of standard addition can be used.[3][8] This involves creating a calibration curve within each sample to correct for matrix effects.[3]
-
Data Presentation
Table 1: Comparison of Internal Standards for Triglyceride Quantification
| Internal Standard Type | Advantages | Disadvantages | Typical Application |
| Odd-Chain Triglycerides | Not naturally present in most biological samples.[6][7] Behave similarly to even-chain triglycerides during extraction and chromatography.[6] More cost-effective than stable isotope-labeled standards. | May not perfectly mimic the ionization behavior of all endogenous triglycerides. | Routine quantitative analysis of even-chain triglycerides in biological matrices.[6] |
| Stable Isotope-Labeled Triglycerides | Considered the "gold standard."[9] Nearly identical chemical and physical properties to the analyte.[11] Co-elute with the analyte, providing the best correction for matrix effects.[8] | Can be expensive.[7] Limited commercial availability for all triglyceride species. | High-accuracy quantitative studies, clinical assays, and when matrix effects are severe. |
| Even-Chain Triglycerides | Readily available and inexpensive. | Can be endogenous in mammalian samples, leading to inaccurate quantification.[7] | Not generally recommended for samples of mammalian origin.[7] |
Note: Specific quantitative data for linearity range, LOD, and LOQ are typically determined during in-house method validation.[6]
Experimental Protocols
Protocol 1: Quantification of Matrix Effects using the Post-Extraction Spike Method
This protocol provides a quantitative assessment of ion suppression or enhancement.[3]
Materials:
-
Blank biological matrix (e.g., plasma from a control group)
-
Analyte stock solution
-
Internal standard (IS) stock solution
-
Reconstitution solvent (e.g., initial mobile phase)
-
Sample preparation materials (e.g., for protein precipitation, LLE, or SPE)
Procedure:
-
Prepare Three Sets of Samples:
-
Set A (Neat Standard): In a clean tube, add a known amount of the analyte and internal standard stock solutions to the reconstitution solvent.[1][3]
-
Set B (Blank Matrix Extract): Process the blank biological matrix through your entire sample preparation workflow.[1]
-
Set C (Post-Spiked Matrix): To the final, clean extract from Set B, add the same known amount of the analyte and internal standard stock solutions as in Set A.[1][3]
-
-
LC-MS/MS Analysis: Analyze all three sets of samples using your established LC-MS/MS method.[1]
-
Calculate Matrix Effect:
Protocol 2: General Methodology for Triglyceride Quantification in Plasma
This protocol outlines a general workflow for quantifying triglycerides using an odd-chain internal standard.[6]
-
Sample Preparation and Lipid Extraction:
-
Internal Standard Spiking: To 50 µL of plasma, add a known amount of an odd-chain triglyceride internal standard (e.g., Glyceryl Trinonadecanoate) in a suitable solvent.[6]
-
Lipid Extraction (Folch Method): Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture to the sample.[6] Vortex thoroughly.
-
Phase Separation: Add 0.5 mL of 0.9% NaCl solution and centrifuge to separate the layers.
-
Collection and Evaporation: Collect the lower organic layer containing the lipids and evaporate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried lipid extract in 100 µL of the initial mobile phase.[6]
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Column: C18 reversed-phase column.[6]
-
Mobile Phase A: Acetonitrile/Water (e.g., 60:40) with 10 mM ammonium (B1175870) formate.[6]
-
Mobile Phase B: Isopropanol/Acetonitrile (e.g., 90:10) with 10 mM ammonium formate.[6]
-
Gradient: A typical gradient starts with a lower percentage of Mobile Phase B, gradually increasing to elute the triglycerides.[6]
-
Flow Rate: 0.3-0.5 mL/min.[6]
-
Injection Volume: 5-10 µL.[6]
-
-
Mass Spectrometry Detection:
-
-
Data Analysis and Quantification:
-
Calibration Curve: Prepare a series of calibration standards with known concentrations of a representative even-chain triglyceride and a fixed concentration of the internal standard.[6]
-
Quantification: Determine the concentration of the target triglycerides in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.[6]
-
Visualizations
Caption: Experimental workflow for triglyceride quantification.
Caption: Troubleshooting flowchart for addressing matrix effects.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. nebiolab.com [nebiolab.com]
- 11. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Assessing the Isotopic Purity of 20:0-20:1-20:0 TG-d5
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 20:0-20:1-20:0 TG-d5. Our aim is to help you address common challenges encountered during the experimental assessment of its isotopic purity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its isotopic purity important?
A1: this compound, or 1,3-dieicosanoyl-2-eicosenoyl-sn-glycerol-d5, is a deuterated triglyceride commonly used as an internal standard in mass spectrometry-based lipidomics.[1][2][3] The five deuterium (B1214612) atoms on the glycerol (B35011) backbone make it heavier than its natural counterpart, allowing for its distinction in a complex biological sample.[2] Assessing its isotopic purity is crucial to ensure accurate quantification of endogenous triglycerides.[4][5] Impurities in the form of isotopologues (molecules with fewer than five deuterium atoms) can lead to analytical errors.[6]
Q2: What is the difference between isotopic enrichment and isotopic purity/species abundance?
A2: It is critical to distinguish between these two terms.[6]
-
Isotopic Enrichment refers to the percentage of deuterium at a specific labeled position in the molecule.[6][7] For instance, a 99% isotopic enrichment means that at any given labeled position, there is a 99% chance of finding a deuterium atom and a 1% chance of finding a hydrogen atom.[6]
-
Isotopic Purity (or Species Abundance) refers to the percentage of molecules that contain the exact desired number of deuterium atoms.[6][7] Due to the statistical nature of deuterium incorporation during synthesis, a 99% isotopic enrichment will not result in 99% of the molecules being the d5 species.[6] There will be a distribution of d4, d3, etc., isotopologues.[6]
Q3: Which analytical techniques are most suitable for determining the isotopic purity of this compound?
A3: High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) is the primary technique for this purpose.[4][8][9][10] LC-HRMS allows for the separation of the triglyceride from other sample components and the accurate mass measurement needed to resolve the different isotopologues.[4][11] Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H-NMR, can also be used to quantify the residual protons and thus determine the overall isotopic enrichment with high accuracy.[4][6]
Q4: What are the expected ions for this compound in mass spectrometry?
A4: Due to the non-polar nature of triglycerides, atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) with an ammonium (B1175870) salt additive are commonly used.[12] Therefore, you should primarily look for the ammonium adduct, [M+NH₄]⁺. The protonated molecule, [M+H]⁺, may also be observed but can be less stable.[12] For this compound (Molecular Formula: C₆₃H₁₁₅D₅O₆, Formula Weight: 978.654), the expected m/z for the ammonium adduct would be around 996.9.
Troubleshooting Guide
| Problem | Symptom | Potential Cause | Troubleshooting Steps |
| Inaccurate Isotopic Purity Calculation | The calculated isotopic purity is lower than specified by the manufacturer, or varies significantly between runs. | 1. Isotopic Interference: Overlap of isotopic peaks from co-eluting lipids.[13] 2. In-source Fragmentation: The precursor ion is fragmenting in the ion source before mass analysis. 3. Incorrect Data Analysis: Integration of noise or incorrect peak picking. | 1. Optimize Chromatography: Improve the separation of your TG-d5 from other lipids.[13] 2. Use High-Resolution MS: Ensure your instrument has sufficient resolution to separate the d5 isotopologue from interfering species.[13] 3. Adjust Ion Source Parameters: Lower the fragmentor/collision energy to minimize premature fragmentation. 4. Refine Integration Parameters: Manually inspect and adjust the peak integration for each isotopologue. |
| Poor Signal Intensity | The signal for the [M+NH₄]⁺ ion of this compound is weak or undetectable. | 1. Suboptimal Ionization: The chosen ionization method or mobile phase modifier is not efficient for triglycerides. 2. Sample Degradation: The TG-d5 may have degraded during storage or sample preparation. | 1. Add Ammonium Formate (B1220265): Ensure your mobile phase contains an ammonium salt (e.g., 10 mM ammonium formate) to promote the formation of stable [M+NH₄]⁺ adducts.[12] 2. Check Storage Conditions: Store the standard at -20°C as recommended and avoid repeated freeze-thaw cycles.[3] |
| Non-linear Calibration Curve | When using TG-d5 as an internal standard, the calibration curve for the analyte is non-linear. | 1. Isotopic Overlap: At high analyte concentrations, the M+n peak of the analyte can contribute to the signal of the TG-d5 internal standard.[13] 2. Saturation of Detector: The detector response is no longer linear at high concentrations. | 1. Apply Mathematical Correction: Use software to correct for the natural isotopic contribution of the analyte to the internal standard's signal.[13] 2. Adjust Analyte to Internal Standard Ratio: Optimize the concentration ratio to minimize interference.[13] 3. Dilute Samples: Ensure that both the analyte and the internal standard are within the linear dynamic range of the instrument. |
Data Presentation
Table 1: Illustrative Isotopic Distribution for a Batch of this compound with 99% Isotopic Enrichment
This table shows a theoretical calculation of the species abundance for a d5 compound, assuming a 99% isotopic enrichment at each of the five labeling sites. The species abundance is calculated using a binomial expansion.[7]
| Isotopologue | Mass Difference from d0 | Theoretical Species Abundance (%) |
| d5 (C₆₃H₁₁₅D₅O₆) | +5 | 95.10% |
| d4 (C₆₃H₁₁₆D₄O₆) | +4 | 4.80% |
| d3 (C₆₃H₁₁₇D₃O₆) | +3 | 0.10% |
| d2 (C₆₃H₁₁₈D₂O₆) | +2 | <0.01% |
| d1 (C₆₃H₁₁₉D₁O₆) | +1 | <0.01% |
| d0 (C₆₃H₁₂₀O₆) | 0 | <0.01% |
Experimental Protocols
Protocol: Assessing Isotopic Purity of this compound by LC-HRMS
-
Standard Preparation: Prepare a stock solution of this compound in a 1:1 (v/v) toluene:methanol mixture.[1] From this, prepare a working solution at a suitable concentration (e.g., 1-10 µM) in the initial mobile phase.
-
Chromatographic Separation:
-
LC System: An ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column suitable for lipid analysis.
-
Mobile Phase A: 60:40 acetonitrile:water with 10 mM ammonium formate and 0.1% formic acid.
-
Mobile Phase B: 90:10 isopropanol:acetonitrile with 10 mM ammonium formate and 0.1% formic acid.
-
Gradient: A suitable gradient to elute the triglyceride (e.g., start with 30% B, ramp to 100% B over 15 minutes, hold for 5 minutes).
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 50°C.
-
-
Mass Spectrometry Analysis:
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., Orbitrap, TOF).
-
Ionization Source: ESI or APCI in positive ion mode.
-
Scan Mode: Full scan MS from m/z 300-1200.
-
Resolution: Set to >60,000 to resolve isotopic peaks.
-
Key Ions to Monitor: The [M+NH₄]⁺ adducts for each isotopologue (d0 to d5).
-
-
Data Analysis:
-
Extract the ion chromatograms for the [M+NH₄]⁺ adduct of each isotopologue (d0 to d5).
-
Integrate the peak area for each extracted ion chromatogram.
-
Calculate the percentage of each isotopologue relative to the sum of all isotopologue peak areas to determine the species abundance.
-
Visualizations
Caption: Workflow for assessing the isotopic purity of TG-d5.
Caption: Plausible MS/MS fragmentation of this compound.
References
- 1. avantiresearch.com [avantiresearch.com]
- 2. lipidmaps.org [lipidmaps.org]
- 3. avantiresearch.com [avantiresearch.com]
- 4. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. Beyond Purity: Understanding the Isotopologue Profile in Deuterated APIs [isotope.com]
- 7. Enrichment â Cambridge Isotope Laboratories, Inc. [isotope.com]
- 8. An Overview of Lipidomic Analysis of Triglyceride Molecular Species in Biological Lipid Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. agilent.com [agilent.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Enhancing Reproducibility in Lipidomics
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues that lead to poor reproducibility in lipidomics experiments.
Frequently Asked Questions (FAQs)
Pre-Analytical Stage: Sample Handling and Collection
Q1: What are the most critical pre-analytical factors that affect the reproducibility of lipidomics data?
A1: The pre-analytical phase is a major source of variability in lipidomics. Key factors include sample collection methods, storage conditions, and freeze-thaw cycles.[1] Inconsistent sample handling can lead to significant alterations in the lipidome before analysis even begins. For instance, the stability of many lipids is compromised at room temperature, leading to enzymatic and non-enzymatic degradation.[1]
Q2: What are the best practices for collecting and storing plasma or serum samples for lipidomics?
A2: For optimal reproducibility, it is crucial to standardize the collection and storage protocol. Blood samples should be processed promptly, ideally within an hour of collection, to minimize ex vivo alterations of lipids.[1] After collection, samples should be centrifuged at low temperatures (e.g., 4°C) to separate plasma or serum, which should then be immediately frozen and stored at -80°C.[1] Repeated freeze-thaw cycles should be strictly avoided as they can significantly alter lipid profiles.
Q3: How can I minimize enzymatic activity and degradation of lipids during sample collection and processing?
A3: To minimize enzymatic activity, all sample processing steps should be performed at low temperatures (e.g., on ice or at 4°C). Rapid processing from collection to storage is critical.[1] For particularly unstable lipids like oxylipins, the addition of antioxidants such as butylated hydroxytoluene (BHT) to the extraction solvent can prevent oxidation.
Analytical Stage: Lipid Extraction and Mass Spectrometry
Q4: Which lipid extraction method should I use for my samples?
A4: The choice of extraction method depends on the lipid classes of interest and the sample matrix. The Folch and Bligh-Dyer methods are classic liquid-liquid extraction techniques that are widely used for a broad range of lipids.[2] The Bligh-Dyer method is particularly suitable for samples with high water content.[3] An alternative is the methyl-tert-butyl ether (MTBE) based extraction, which is often easier to perform as it results in the lipid-containing organic phase being the upper layer.[2]
Q5: Why are internal standards crucial, and how do I select the appropriate ones?
A5: Internal standards (IS) are essential for correcting for variations in sample extraction, processing, and instrument response.[4] An ideal internal standard is a lipid that is structurally similar to the analyte of interest but isotopically labeled (e.g., with ¹³C or ²H) or has an odd-chain fatty acid, making it distinguishable by the mass spectrometer.[4] At least one internal standard should be used for each lipid class being quantified to ensure the highest accuracy.[5]
Q6: What are Quality Control (QC) samples, and how should they be used?
A6: Quality control (QC) samples are pooled aliquots of all experimental samples and are crucial for monitoring the stability and performance of the analytical system throughout the entire run.[6] They should be injected periodically (e.g., every 5-10 experimental samples) to assess system conditioning, signal drift, and the overall reproducibility of the data. A low coefficient of variation (CV) for lipid signals in the QC samples indicates a stable and reproducible analysis.[6]
Post-Analytical Stage: Data Processing and Analysis
Q7: How can data processing introduce variability, and how can I mitigate this?
A7: Different data processing software and parameters can lead to inconsistent lipid identification and quantification.[7] It is critical to use a standardized and well-documented data processing workflow. This includes consistent peak picking, integration, and normalization strategies.[8] Manual curation of identified lipids is often necessary to avoid false positives and misidentifications.[7]
Q8: What are common issues in lipid identification, and how can they be avoided?
A8: Misidentification of lipids is a common pitfall. Relying solely on accurate mass for identification is insufficient due to the presence of isomers and isobars.[9] Tandem mass spectrometry (MS/MS) data is crucial for structural elucidation and confident lipid identification. Comparing retention times with authentic standards is the gold standard for confirming lipid identity.[9]
Troubleshooting Guides
Guide 1: Poor Lipid Extraction Efficiency
If you are experiencing low lipid yields, consider the following troubleshooting steps:
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incomplete cell/tissue disruption | Ensure thorough homogenization of the sample. For tough tissues, consider using bead beating or cryogenic grinding. | Increased surface area will lead to better solvent penetration and improved extraction efficiency. |
| Incorrect solvent-to-sample ratio | Follow the recommended solvent-to-sample volume ratios for the chosen extraction method (e.g., 20:1 for Folch). | Optimal solvent ratios ensure efficient partitioning of lipids into the organic phase. |
| Insufficient mixing/vortexing | Vortex samples vigorously at each step of the extraction process to ensure thorough mixing of phases. | Proper mixing maximizes the interaction between the sample and the extraction solvents. |
| Phase separation issues | If phases do not separate cleanly, add a small amount of water or saline and centrifuge again. | Clear phase separation is essential for isolating the lipid-containing organic layer without contamination. |
Guide 2: Common LC-MS/MS Issues
For problems encountered during the mass spectrometry analysis, refer to the following guide:
| Symptom | Potential Cause(s) | Troubleshooting Step(s) |
| Poor Signal Intensity / No Peaks | - Sample concentration too low/high- Inefficient ionization- Contaminated ion source- Leaks in the system | - Concentrate or dilute the sample.- Optimize ionization source parameters (e.g., temperature, gas flow).- Clean the ion source.- Check for leaks using a leak detector.[10] |
| Peak Tailing or Broadening | - Column contamination or degradation- Sample solvent incompatible with mobile phase- Column overload | - Wash the column with a strong solvent or replace it.- Reconstitute the sample in the initial mobile phase.- Inject a smaller sample volume or dilute the sample. |
| Retention Time Shifts | - Inconsistent mobile phase preparation- Insufficient column equilibration- Fluctuations in column temperature- Leaks in the LC system | - Prepare fresh mobile phases accurately.- Ensure adequate column equilibration time between injections.- Use a column oven to maintain a stable temperature.- Check all fittings for leaks. |
| High Background Noise | - Contaminated solvents or reagents- Column bleed- Contaminated sample | - Use high-purity LC-MS grade solvents.- Condition the column or replace it if bleed is excessive.- Include a sample cleanup step (e.g., solid-phase extraction). |
Data Presentation: Quantitative Performance of Internal Standards
The use of appropriate internal standards is critical for achieving high precision in lipid quantification. The following table provides a selection of commonly used internal standards for major lipid classes and their expected analytical precision.
| Lipid Class | Recommended Internal Standard(s) | Expected Coefficient of Variation (%CV) |
| Glycerophospholipids | ||
| Phosphatidylcholine (PC) | PC(15:0/18:1-d7) | < 15% |
| Phosphatidylethanolamine (PE) | PE(15:0/18:1-d7) | < 15% |
| Phosphatidylserine (PS) | PS(15:0/18:1-d7) | < 20% |
| Phosphatidylinositol (PI) | PI(15:0/18:1-d7) | < 20% |
| Sphingolipids | ||
| Ceramide (Cer) | Cer(d18:1/17:0) | < 15% |
| Sphingomyelin (SM) | SM(d18:1/17:0) | < 15% |
| Glucosylceramide (GlcCer) | GlcCer(d18:1/12:0) | < 20% |
| Neutral Lipids | ||
| Diacylglycerol (DAG) | DAG(17:0/17:0) | < 20% |
| Triacylglycerol (TAG) | TAG(17:0/17:0/17:0) | < 15% |
| Cholesterol Ester (CE) | CE(17:0) | < 15% |
Note: The expected %CV can vary depending on the sample matrix, concentration, and analytical platform.
Experimental Protocols
Protocol 1: Bligh & Dyer Lipid Extraction
This method is suitable for a wide range of biological samples, particularly those with high water content.
Materials:
-
Methanol
-
Deionized Water
-
Vortex mixer
-
Centrifuge
Procedure:
-
To 1 mL of aqueous sample (e.g., cell homogenate, plasma), add 3.75 mL of a 1:2 (v/v) chloroform:methanol mixture. Vortex thoroughly for 1 minute.
-
Add 1.25 mL of chloroform and vortex for 1 minute.
-
Add 1.25 mL of deionized water and vortex for 1 minute.
-
Centrifuge the mixture at 1000 x g for 10 minutes at room temperature to induce phase separation.
-
Carefully collect the lower organic phase (chloroform layer), which contains the lipids, using a glass Pasteur pipette. Avoid disturbing the protein interface.
Protocol 2: Folch Lipid Extraction
This is a classic method for the extraction of total lipids from tissues.
Materials:
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
Homogenizer
-
Centrifuge
Procedure:
-
Homogenize the tissue sample in a 20-fold volume of a 2:1 (v/v) chloroform:methanol mixture.
-
Filter the homogenate to remove solid debris.
-
To the filtrate, add 0.2 volumes of 0.9% NaCl solution and vortex thoroughly.
-
Centrifuge at low speed (e.g., 2000 rpm) for 5 minutes to separate the phases.
-
Carefully remove the upper aqueous phase by siphoning.
-
The lower organic phase contains the total lipid extract.
Mandatory Visualizations
Caption: A generalized workflow for a lipidomics experiment.
Caption: A simplified diagram of the sphingolipid signaling pathway.
References
- 1. avantiresearch.com [avantiresearch.com]
- 2. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry-What, how and why? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MS-based lipidomics of human blood plasma: a community-initiated position paper to develop accepted guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A rapid and quantitative LC-MS/MS method to profile sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medium.com [medium.com]
- 9. caymanchem.com [caymanchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: The Impact of Solvent Quality on Lipid Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during lipid analysis that are related to solvent quality. Maintaining the purity of solvents is critical for accurate and reproducible results in lipidomics.
Frequently Asked Questions (FAQs)
Q1: Why is solvent quality so crucial in lipid analysis?
A1: Solvent quality is a critical factor in lipid analysis, directly influencing accuracy, sensitivity, and reproducibility. High-purity solvents, often designated as "LC-MS grade," are manufactured through additional purification steps and stringent quality control to minimize contaminants.[1] Even trace amounts of impurities can lead to significant issues such as the formation of adducts with lipids, ion suppression in the mass spectrometer, and the appearance of ghost peaks in chromatograms, all of which can lead to misidentification and inaccurate quantification of lipids.[1][2]
Q2: What are the most common types of contaminants found in solvents used for lipid analysis?
A2: Common contaminants include:
-
Plasticizers: Substances like phthalates (e.g., dioctyl phthalate) and other polymer additives can leach from plastic containers and tubing.[3][4]
-
Slip agents: Oleamide and erucamide (B86657) are often found as contaminants from plasticware.[3]
-
Alkylated amines: These can be present in solvents like methanol (B129727) and isopropanol (B130326) and are known to form adducts with neutral lipids.[5][6]
-
Solvent degradation products: For example, chloroform (B151607) stored improperly can degrade to form phosgene, a highly reactive molecule.[2]
-
Other manufacturing residues: A variety of other compounds can be introduced during the solvent manufacturing and packaging process.
Q3: How can I minimize contamination from solvents and labware?
A3: To minimize contamination, a multi-pronged approach is recommended:
-
Use high-purity solvents: Always use solvents of the highest possible purity (e.g., LC-MS or HPLC grade).
-
Use fresh solvents: Whenever possible, use freshly opened bottles of solvents, as contaminants can be introduced during storage and handling.[2]
-
Proper storage: Store solvents in appropriate containers (preferably glass or solvent-rinsed containers) and in a clean, controlled environment. Avoid exposure to light and air, which can cause degradation of some solvents like chloroform.[2]
-
Minimize the use of plasticware: Opt for borosilicate glassware whenever possible to avoid leaching of plasticizers.[4] If plasticware is necessary, use high-quality polypropylene (B1209903) and pre-rinse with a high-purity solvent.[3]
-
Thoroughly clean glassware: Implement a rigorous glassware cleaning protocol to remove any residual lipids or detergents.
-
Run solvent blanks: Regularly run blank injections (containing only the solvent) to monitor for systemic contamination.[3]
Q4: What are "ghost peaks" and how are they related to solvent quality?
A4: Ghost peaks are unexpected peaks that appear in a chromatogram, even in blank injections.[7][8] They are often caused by contaminants in the mobile phase, the LC system itself, or from carryover from previous injections.[9] Poor quality solvents can be a significant source of the compounds that cause ghost peaks, which can interfere with the detection and quantification of target analytes.[7]
Troubleshooting Guides
Issue 1: Unexpected Peaks (Ghost Peaks) in Blank Injections
Symptoms: You observe peaks in your chromatogram when injecting only the mobile phase or a solvent blank.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for ghost peaks.
Issue 2: Formation of Unexpected Adducts
Symptoms: You observe ions in your mass spectra that correspond to your target lipid plus an unexpected mass, leading to potential misidentification.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected adducts.
Issue 3: Poor Signal Intensity and Ion Suppression
Symptoms: The signal intensity for your target lipids is lower than expected, or you observe a dip in the baseline of your chromatogram.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for ion suppression.
Quantitative Data Summary
The quality of solvents and the choice of extraction method can have a quantifiable impact on lipid analysis results.
Table 1: Impact of Solvent Vendor on Lipid Analysis
| Observation | Vendor A | Vendor B | Reference |
| Increase in Lipid Annotations | +36.5% | +27.4% | [5][6] |
| Increase in Peak Area for Neutral Lipids | >2.5-fold | >2.5-fold | [5][6] |
Data from a study comparing different vendors of LC-MS grade methanol and isopropanol. Vendors A and B had lower levels of alkyl amine contamination compared to a third, more contaminated vendor.
Table 2: Common Contaminants and their Observed m/z Values
| Contaminant Class | Compound Name | [M+H]⁺ | [M+Na]⁺ | [M+NH₄]⁺ | Reference |
| Plasticizer | Dioctyl phthalate (B1215562) (DOP) | 391.284 | 413.266 | 408.311 | [1] |
| Slip Agent | Erucamide | 338.342 | 360.324 | 355.369 | [1] |
| Antioxidant | Tris(2,4-di-tert-butylphenyl)phosphate | 647.465 | 669.447 | 664.492 | [1] |
| Amine | C₅H₁₃N | 88.112 | - | - | [1] |
| Amine | C₆H₁₅N | 102.128 | - | - | [1] |
| Amine | C₇H₁₇N | 116.143 | - | - | [1] |
Table 3: Comparison of Common Lipid Extraction Methods
| Feature | Bligh-Dyer Method | Folch Method | Reference |
| Principle | Liquid-liquid extraction using a chloroform/methanol/water solvent system. | Liquid-liquid extraction with a higher ratio of chloroform/methanol to sample. | [10] |
| Typical Recovery | Generally high, but can be lower for high-fat samples (>2% lipid) compared to the Folch method. | Considered to provide exhaustive extraction with high recovery rates for a broad range of lipids. | [10] |
| Solvent Consumption | Lower solvent-to-sample ratio. | High solvent-to-sample ratio (typically 20:1). | [10] |
| Throughput | Relatively rapid. | More time-consuming. | [10] |
Experimental Protocols
Protocol 1: Bligh-Dyer Lipid Extraction
This protocol is a widely used method for the extraction of total lipids from biological samples.
Materials:
-
Chloroform
-
Methanol
-
Deionized water
-
Glass centrifuge tubes
Procedure:
-
To 1 volume of aqueous sample (e.g., 1 mL of cell suspension or homogenate), add 3.75 volumes of a 1:2 (v/v) mixture of chloroform:methanol. Vortex thoroughly.
-
Add 1.25 volumes of chloroform and vortex.
-
Add 1.25 volumes of deionized water and vortex.
-
Centrifuge the mixture to separate the phases (e.g., 1000 x g for 10 minutes).
-
The lower chloroform phase contains the lipids. Carefully collect this layer, avoiding the upper aqueous layer and the protein interface.
Protocol 2: Folch Lipid Extraction
This method is considered a "gold standard" for exhaustive lipid extraction.
Materials:
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
Glass homogenizer and centrifuge tubes
Procedure:
-
Homogenize the tissue sample in a 2:1 (v/v) chloroform:methanol mixture. The total volume of the solvent mixture should be 20 times the volume of the tissue sample (e.g., 1 g of tissue in 20 mL of solvent).
-
Agitate the homogenate for 15-20 minutes.
-
Filter or centrifuge the homogenate to recover the liquid phase.
-
Wash the extract by adding 0.2 volumes of 0.9% NaCl solution.
-
Vortex the mixture and centrifuge to separate the phases.
-
The lower chloroform phase contains the lipids. Carefully collect this layer for further analysis.
Visualization of Potential for Misinterpretation in Lipid Signaling
Caption: Conceptual diagram of artifact misinterpretation.
References
- 1. mdpi.com [mdpi.com]
- 2. avantiresearch.com [avantiresearch.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Mobile Phase Contaminants Affect Neutral Lipid Analysis in LC-MS-Based Lipidomics Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. wyatt.com [wyatt.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to Quantitative Lipidomics: Method Validation Using 20:0-20:1-20:0 TG-d5
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of lipids is crucial for advancing research in biomarker discovery, disease pathology, and drug development. In mass spectrometry-based lipidomics, the use of stable isotope-labeled internal standards is the gold standard for achieving reliable and reproducible results.[1][2] This guide provides an objective comparison of quantitative lipidomics method validation, with a specific focus on the performance of the deuterated triglyceride internal standard 20:0-20:1-20:0 TG-d5 against other common alternatives.
The Critical Role of Internal Standards in Lipid Quantification
Internal standards are essential for correcting variations that can occur during sample preparation, extraction, and analysis.[3] An ideal internal standard should be chemically similar to the analytes of interest but distinguishable by the analytical instrument.[3] By adding a known amount of the internal standard to the sample at the beginning of the workflow, it is possible to account for sample loss and variations in ionization efficiency in the mass spectrometer.[1]
Stable isotope-labeled internal standards, such as deuterated lipids, are considered the gold standard because their physicochemical properties are nearly identical to their endogenous counterparts.[3] This ensures they behave similarly throughout the analytical process, providing the most accurate correction for matrix effects and improving overall precision and accuracy.[1]
Performance Comparison: this compound vs. Alternative Internal Standards
The choice of internal standard significantly impacts the quality of quantitative data. While various types of internal standards are available, deuterated triglycerides like this compound offer a robust option for the quantification of a broad range of lipid species. Below is a comparison of its expected performance characteristics against other common types of internal standards.
| Parameter | This compound (Deuterated) | Odd-Chain Triglycerides (e.g., 17:0/17:0/17:0 TG) | ¹³C-Labeled Triglycerides |
| Accuracy (%) | High (typically within 85-115% of the true value) | Good (can be affected by differences in extraction efficiency and ionization) | Very High (considered the most accurate due to minimal isotopic effects)[4] |
| Precision (%CV) | Excellent (Intra-day <15%, Inter-day <15-20%)[3] | Good (Typically <15-20%)[3] | Excellent (Intra-day <10%, Inter-day <15%)[4] |
| Linearity (r²) | Excellent (typically >0.99)[3] | Excellent (typically >0.99)[3] | Excellent (typically >0.99)[4] |
| Limit of Detection (LOD) | Low (fmol to pmol range) | Low to moderate | Low (fmol to pmol range) |
| Limit of Quantification (LOQ) | Low (fmol to pmol range) | Low to moderate | Low (fmol to pmol range) |
| Matrix Effect Correction | Excellent (co-elutes closely with analytes)[1] | Good (structural similarity helps, but differences can exist) | Excellent (nearly identical behavior to analyte)[4] |
| Endogenous Interference | None | Negligible in most biological systems | None |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable quantitative lipidomics. The following protocols are representative of a typical workflow for the validation of a quantitative lipidomics method using this compound as an internal standard.
Lipid Extraction (Modified Folch Method)
-
Sample Preparation: Thaw frozen plasma or tissue homogenate samples on ice.
-
Internal Standard Spiking: Add a known amount of this compound solution in chloroform/methanol (1:1, v/v) to each sample.
-
Solvent Addition: Add a 2:1 (v/v) mixture of chloroform:methanol to the sample.
-
Homogenization/Vortexing: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and lipid extraction.
-
Phase Separation: Add 0.9% NaCl solution and vortex again. Centrifuge at 2000 x g for 10 minutes to induce phase separation.
-
Lipid Phase Collection: Carefully collect the lower organic phase containing the lipids.
-
Drying: Evaporate the solvent under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried lipid extract in the initial mobile phase for LC-MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
-
Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 or other suitable reversed-phase column for lipid separation.
-
Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM ammonium (B1175870) formate.
-
Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate.
-
Gradient: A typical gradient starts with a high percentage of mobile phase A, with a gradual increase in mobile phase B to elute the more nonpolar lipids like triglycerides.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
Data Acquisition: Multiple Reaction Monitoring (MRM) for targeted quantification. The MRM transition for this compound would be a precursor ion corresponding to its [M+NH4]+ adduct and a product ion resulting from the neutral loss of one of the fatty acyl chains.
Method Validation Parameters
A comprehensive validation of the quantitative method should be performed to ensure its reliability. The following parameters are typically assessed:
-
Linearity: A calibration curve is generated by analyzing a series of standards at different concentrations. A linear regression analysis is performed, and the coefficient of determination (r²) should be >0.99.
-
Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations on the same day (intra-day) and on different days (inter-day). Accuracy should be within 85-115% of the nominal value, and the coefficient of variation (CV) for precision should be <15-20%.[3]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of analyte that can be reliably detected, typically with a signal-to-noise ratio of 3:1. The LOQ is the lowest concentration that can be quantified with acceptable accuracy and precision, typically with a signal-to-noise ratio of 10:1.[5][6]
-
Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. This is assessed by analyzing blank matrix samples.
-
Matrix Effect: The effect of co-eluting substances from the sample matrix on the ionization of the analyte. This can be evaluated by comparing the response of the analyte in a neat solution versus a post-extraction spiked matrix sample.
-
Stability: The stability of the analyte in the biological matrix under different storage conditions (e.g., freeze-thaw cycles, short-term and long-term storage).
Visualizing the Workflow and Logic
To better illustrate the processes involved in quantitative lipidomics and the rationale behind internal standard selection, the following diagrams are provided.
Experimental workflow for quantitative lipidomics.
Logical flow for selecting an internal standard.
References
- 1. benchchem.com [benchchem.com]
- 2. joe.bioscientifica.com [joe.bioscientifica.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve | Separation Science [sepscience.com]
A Comparative Guide to Triglyceride Standards: 20:0-20:1-20:0 TG-d5 in Focus
For researchers, scientists, and drug development professionals engaged in lipid analysis, the precise and accurate quantification of triglycerides is of paramount importance. The selection of an appropriate internal standard is a critical determinant of data quality and reliability. This guide provides an objective comparison of the deuterated triglyceride standard 20:0-20:1-20:0 TG-d5 against other common triglyceride standards, supported by experimental data and detailed methodologies.
Internal standards are indispensable in analytical chemistry for correcting variations that can occur during sample preparation, extraction, and analysis. In the field of lipidomics, particularly for the quantification of triglycerides (TGs) by methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of a suitable internal standard is non-negotiable for achieving accurate and reproducible results. An ideal internal standard should be chemically similar to the analytes of interest but distinguishable by the analytical instrument. It is added to a sample in a known quantity at the earliest stage of the workflow, preferably before lipid extraction, to account for sample loss during processing and variations in ionization efficiency in the mass spectrometer.
The two primary categories of internal standards used for triglyceride analysis are stable isotope-labeled triglycerides and odd-chain triglycerides.
Performance Comparison of Triglyceride Internal Standards
Stable isotope-labeled internal standards, such as this compound, are often considered the "gold standard" in quantitative mass spectrometry.[1] By replacing hydrogen atoms with deuterium, the mass of the standard is increased, allowing for its differentiation from the endogenous analyte by the mass spectrometer. Crucially, their physicochemical properties are nearly identical to their non-labeled counterparts, ensuring they behave similarly throughout the entire analytical process, from extraction to ionization.[1] This close mimicry generally leads to higher precision and accuracy.
Odd-chain triglycerides, such as tridecanoin (C13:0) or trinonadecanoin (B52907) (C19:0), serve as another class of internal standards. Since most naturally occurring triglycerides in biological samples contain even-numbered carbon chains, odd-chain triglycerides are present at negligible endogenous levels, minimizing interference. While a cost-effective and robust alternative, their chemical and physical properties can differ slightly from the even-chain triglycerides being quantified, which may influence extraction efficiency and ionization response.
The following table summarizes the key performance characteristics of deuterated triglyceride standards compared to odd-chain triglyceride standards.
| Performance Characteristic | Deuterated Triglyceride Standard (e.g., this compound) | Odd-Chain Triglyceride Standard (e.g., Trinonadecanoin) |
| Chemical Similarity to Analyte | Nearly Identical | Similar, but with different chain length |
| Co-elution with Analyte | Yes | No, typically chromatographically resolved |
| Correction for Matrix Effects | Excellent | Good |
| Precision (%RSD) | < 10% | < 15%[2] |
| **Linearity (R²) ** | > 0.998[2] | > 0.995[2] |
| Recovery (%) | 90 - 110[2] | 85 - 105[2] |
| Endogenous Interference | Minimal to None | Minimal to None[2] |
| Cost | Higher | Lower[2] |
Experimental Protocol: Quantification of Triglycerides in Plasma using LC-MS/MS with this compound
This protocol outlines a typical workflow for the quantification of triglycerides in human plasma using a deuterated internal standard.
1. Sample Preparation and Lipid Extraction (Modified Folch Method)
-
To 10 µL of plasma, add 10 µL of a working solution of this compound in methanol.
-
Add 200 µL of a 2:1 (v/v) chloroform:methanol mixture and vortex thoroughly.
-
Add 50 µL of 0.9% NaCl solution and vortex again.
-
Centrifuge at 10,000 x g for 5 minutes to induce phase separation.
-
Carefully collect the lower organic phase containing the lipids into a new tube.
-
Dry the lipid extract under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC) System: A high-performance liquid chromatography system.
-
Column: A suitable C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 60:40 acetonitrile:water with 10 mM ammonium (B1175870) formate.[3]
-
Mobile Phase B: 90:10 isopropanol:acetonitrile with 10 mM ammonium formate.
-
Gradient:
-
0-1 min: 30% B
-
1-8 min: Linear gradient to 100% B
-
8-12 min: Hold at 100% B
-
12.1-15 min: Return to 30% B and equilibrate.
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer (MS): A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for each triglyceride species and for this compound will be monitored.
3. Data Analysis
-
The peak areas of the endogenous triglycerides and the this compound internal standard are integrated.
-
A response ratio (analyte peak area / internal standard peak area) is calculated for each triglyceride.
-
Quantification is achieved by comparing the response ratios of the unknown samples to a calibration curve constructed using known concentrations of non-labeled triglyceride standards and a fixed concentration of the internal standard.
Visualizing the Workflow and a Relevant Biological Pathway
To better illustrate the experimental process and the biological context of triglycerides, the following diagrams have been generated.
Conclusion
The choice of an internal standard is a critical decision in quantitative lipidomics. Stable isotope-labeled standards like this compound are considered the gold standard due to their near-identical physicochemical properties to the endogenous analytes, which allows for highly accurate and precise quantification. While odd-chain triglyceride standards offer a robust and cost-effective alternative, deuterated standards provide the highest level of confidence in the data by most effectively correcting for analytical variability. The selection of the most appropriate standard will ultimately depend on the specific requirements of the analytical method, the desired level of accuracy, and budgetary considerations.
References
A Comparative Guide to Triglyceride Internal Standards: 20:0-20:1-20:0 TG-d5 vs. 13C-Labeled Alternatives
In the precise world of quantitative lipidomics, the choice of an appropriate internal standard is paramount to achieving accurate and reproducible results. This guide provides a detailed comparison between a specific deuterated triglyceride (TG) internal standard, 20:0-20:1-20:0 TG-d5, and the general class of 13C-labeled TG internal standards. This comparison is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry-based platforms for lipid analysis.
The primary role of an internal standard in mass spectrometry is to correct for variability during sample preparation and analysis, such as extraction efficiency, injection volume, and instrument response. An ideal internal standard mimics the analyte's chemical and physical behavior but is isotopically distinct to be distinguishable by the mass spectrometer. Both deuterium (B1214612) (d) and carbon-13 (¹³C) labeling are common strategies to achieve this, but they possess distinct characteristics that can influence experimental outcomes.
Quantitative Performance Comparison
| Feature | This compound (Deuterated) | 13C-Labeled Triglyceride Standards |
| Mass Difference | Moderate (e.g., +5 Da) | Potentially larger and more easily defined (e.g., +3 to +50 Da or more) |
| Chromatographic Co-elution | Nearly identical to the unlabeled analyte, but a slight shift in retention time can occur in some chromatographic systems (isotopic effect). | Co-elutes perfectly with the unlabeled analyte as the ¹³C label does not typically alter chromatographic behavior. |
| Potential for Isotopic Overlap | The natural abundance of heavy isotopes in the analyte can sometimes interfere with the signal of the deuterated standard, especially for low-abundance lipids. | Lower risk of overlap from the analyte's natural isotopologue distribution, particularly with a higher number of ¹³C labels. |
| Chemical Stability | C-D bonds are stronger than C-H bonds, making the standard generally stable. However, in certain biological systems or under specific chemical conditions, back-exchange of deuterium for hydrogen is a possibility, though rare for non-labile positions. | Very high chemical and isotopic stability. The ¹³C atoms are integral to the carbon skeleton and are not subject to exchange. |
| Synthesis & Cost | Generally less complex and more cost-effective to synthesize compared to extensively labeled ¹³C compounds. | Synthesis can be more complex and expensive, especially for standards with a high degree of ¹³C incorporation. |
| Fragmentation in MS/MS | Fragmentation patterns can sometimes differ slightly from the unlabeled analyte, potentially affecting the choice of SRM transitions. | Fragmentation is generally identical to the unlabeled analyte, simplifying method development for MRM/SRM assays. |
Experimental Protocol: Quantification of Triglycerides in Plasma
This section outlines a representative workflow for the quantification of a specific triglyceride in human plasma using an internal standard.
1. Sample Preparation & Lipid Extraction:
-
Thaw plasma samples on ice.
-
To 50 µL of plasma, add 10 µL of the internal standard solution (e.g., this compound at 10 µg/mL in methanol/chloroform 1:1).
-
Add 500 µL of a 2:1 methanol/chloroform solvent mixture.
-
Vortex for 1 minute to mix thoroughly.
-
Incubate on a shaker at 4°C for 30 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet proteins.
-
Transfer the supernatant to a new tube.
-
Dry the lipid extract under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 90:10 acetonitrile/water with 10 mM ammonium (B1175870) acetate).
2. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 10 mM ammonium acetate (B1210297) in water.
-
Mobile Phase B: 10 mM ammonium acetate in acetonitrile/isopropanol (90:10).
-
Gradient: Start at 30% B, ramp to 100% B over 15 minutes, hold for 5 minutes, then re-equilibrate.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Analysis Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).
-
Transitions: Monitor for specific precursor-to-product ion transitions for both the analyte and the internal standard. For example:
-
Analyte (e.g., a specific TG): [M+NH₄]⁺ → [Fragment Ion]⁺
-
Internal Standard (this compound): [M+d5+NH₄]⁺ → [Fragment Ion+d5]⁺
-
-
3. Data Processing:
-
Integrate the peak areas for both the analyte and the internal standard.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Quantify the analyte concentration using a calibration curve prepared with known concentrations of the unlabeled standard and a fixed concentration of the internal standard.
Visualizing Workflows and Concepts
To better illustrate the processes and logic discussed, the following diagrams are provided.
Caption: Experimental workflow for TG quantification.
A Researcher's Guide to Inter-Laboratory Lipid Quantification: A Comparative Overview
For researchers, scientists, and drug development professionals, achieving reproducible and comparable lipid quantification across different laboratories is a significant challenge. This guide provides an objective comparison of common lipid quantification methods, supported by experimental data from inter-laboratory studies, to aid in the selection and standardization of analytical approaches.
The field of lipidomics, the large-scale study of lipids, holds immense promise for biomarker discovery and understanding disease mechanisms. However, the lack of standardized methodologies can lead to inconsistencies in results, making cross-study comparisons difficult.[1] This guide aims to address this issue by presenting a clear comparison of widely used lipid extraction and quantification techniques, highlighting their performance based on published inter-laboratory comparison data.
Comparison of Lipid Extraction Methods
The initial and often most critical step in lipid analysis is the extraction of lipids from a biological matrix. The choice of extraction method can significantly influence the classes of lipids recovered and, consequently, the quantitative results. Three of the most common methods are the Folch, Bligh and Dyer, and Methyl-tert-butyl ether (MTBE) extractions.
A study comparing the practical methyl-tert-butyl ether (MTBE) extraction with the classic Bligh and Dyer method provided evidence that the MTBE approach outperforms the latter.[2] Another study evaluating six extraction methods for total lipid content in meat products found that the Folch et al. method and Soxhlet with previous acid hydrolysis were the most effective.[3] The Bligh and Dyer method, in this particular study, yielded the lowest lipid contents.[3]
| Feature | Folch Method | Bligh and Dyer Method | MTBE Method |
| Principle | A two-step extraction using a chloroform (B151607):methanol mixture, followed by a wash with an aqueous salt solution to remove non-lipid contaminants.[4][5] | A single-phase extraction with a chloroform:methanol:water mixture, which is then partitioned into two phases by adding more water and chloroform.[1][3][6] | A two-phase extraction where lipids partition into the upper MTBE layer, simplifying collection.[7][8][9] |
| Advantages | Considered a "gold standard" with high recovery for a broad range of lipids.[10] | Rapid and suitable for small sample volumes.[1] | Safer (avoids chloroform), faster, and amenable to automation. The upper organic phase is easier to collect.[9] |
| Disadvantages | Uses chloroform, a toxic solvent. Can be time-consuming. | Also uses chloroform. The lower organic phase can be more difficult to collect without contamination. | MTBE is volatile.[11] |
| Typical Applications | Widely used for tissues and other complex biological samples. | Suitable for tissue homogenates, cell suspensions, and biofluids.[3] | High-throughput lipidomics studies, plasma and serum samples.[8][9] |
Inter-Laboratory Quantification Variability
Mass spectrometry (MS) coupled with chromatography is the cornerstone of modern lipidomics.[12] However, significant quantitative differences can arise between laboratories even when analyzing the same sample. Inter-laboratory comparison studies, often called "ring trials," are crucial for assessing the reproducibility of lipidomics platforms.
One of the most extensive inter-laboratory comparisons was organized by the National Institute of Standards and Technology (NIST) using the Standard Reference Material (SRM) 1950, a pooled human plasma sample.[12][13][14][15][16] This study involved 31 laboratories, each using their own workflow, and provided consensus concentration estimates for 339 lipids.[13][14][15]
The following table summarizes the inter-laboratory coefficients of variation (CVs) for major lipid classes from a ring trial using a standardized kit-based approach on NIST SRM 1950.[11][17]
| Lipid Class | Median Inter-Laboratory CV (%) |
| Amino Acids | 10 |
| Biogenic Amines | 24 |
| Acylcarnitines | 38 |
| Glycerolipids | 25 |
| Glycerophospholipids | 23 |
| Cholesteryl Esters | 16 |
| Sphingolipids | 15 |
| Hexoses | 9 |
Another study investigating sources of variability in serum lipidomic measurements reported a median inter-batch coefficient of variation of 14% across 918 lipid species.[18] A separate cross-laboratory study using a standardized platform with MTBE extraction on NIST SRM 1950 reported that for 704 lipid species, the CV was at or below 20%, with the average CV across 13 lipid classes below 15%.[19]
These results highlight that while standardized platforms can achieve good reproducibility, significant variability can still exist, particularly for certain lipid classes.
Experimental Protocols
Detailed experimental protocols are essential for reproducibility. Below are generalized protocols for the three discussed lipid extraction methods.
Folch Lipid Extraction Protocol
-
Homogenization: Homogenize the sample in a chloroform:methanol (2:1, v/v) solution. The total volume should be 20 times the sample volume (e.g., 1g of tissue in 20 mL of solvent).[4]
-
Agitation: Agitate the mixture for 15-20 minutes at room temperature.[4]
-
Filtration/Centrifugation: Separate the liquid phase from the solid residue by filtration or centrifugation.[4][5]
-
Washing: Add 0.2 volumes of a 0.9% NaCl solution to the collected liquid phase.[4][5]
-
Phase Separation: Vortex the mixture and centrifuge at low speed (e.g., 2000 rpm) to separate the mixture into two phases.[4][5]
-
Lipid Collection: The lower chloroform phase contains the lipids. Carefully collect this phase, avoiding the upper aqueous phase and the protein interface.
-
Drying: Evaporate the chloroform under a stream of nitrogen or in a vacuum concentrator to obtain the dried lipid extract.
Bligh and Dyer Lipid Extraction Protocol
-
Initial Mixture: For each 1 mL of aqueous sample, add 3.75 mL of a 1:2 (v/v) chloroform:methanol mixture and vortex thoroughly.[1]
-
Chloroform Addition: Add 1.25 mL of chloroform and vortex well.[1]
-
Water Addition: Add 1.25 mL of deionized water and vortex again to induce phase separation.[1]
-
Centrifugation: Centrifuge the mixture at approximately 1000 rpm for 5 minutes to clearly separate the two phases.[1]
-
Lipid Collection: The lipids are in the lower chloroform phase. Carefully aspirate the bottom layer with a Pasteur pipette, passing through the upper aqueous layer with gentle positive pressure to avoid contamination.[1]
-
Drying: Evaporate the solvent from the collected organic phase to yield the lipid extract.
References
- 1. tabaslab.com [tabaslab.com]
- 2. benchchem.com [benchchem.com]
- 3. Liquid samples (bligh and dyer) | Cyberlipid [cyberlipid.gerli.com]
- 4. General procedure | Cyberlipid [cyberlipid.gerli.com]
- 5. Lipid extraction by folch method | PPTX [slideshare.net]
- 6. biochem.wustl.edu [biochem.wustl.edu]
- 7. Extraction of Lipid from Tissue Sample by MTBE —Bio-101 [bio-protocol.org]
- 8. MTBE Lipid Extraction - Protocol - OneLab [onelab.andrewalliance.com]
- 9. Lipid extraction by methyl-tert-butyl ether for high-throughput lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. “Bligh and Dyer” and Folch Methods for Solid–Liquid–Liquid Extraction of Lipids from Microorganisms. Comprehension of Solvatation Mechanisms and towards Substitution with Alternative Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 13. Harmonizing lipidomics: NIST interlaboratory comparison exercise for lipidomics using SRM 1950-Metabolites in Frozen Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. elmi.hbku.edu.qa [elmi.hbku.edu.qa]
- 15. Harmonizing lipidomics: NIST interlaboratory comparison exercise for lipidomics using SRM 1950-Metabolites in Frozen Human Plasma. [sites.einsteinmed.edu]
- 16. Harmonizing lipidomics: NIST interlaboratory comparison exercise for lipidomics using SRM 1950–Metabolites in Frozen Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Item - International Ring Trial of a High Resolution Targeted Metabolomics and Lipidomics Platform for Serum and Plasma Analysis - American Chemical Society - Figshare [acs.figshare.com]
- 18. Sources of Variability in Serum Lipidomic Measurements and Implications for Epidemiologic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Cross-Laboratory Standardization of Preclinical Lipidomics Using Differential Mobility Spectrometry and Multiple Reaction Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Accuracy and Precision of 20:0-20:1-20:0 TG-d5 for Triglyceride Quantification
For researchers, scientists, and drug development professionals engaged in the field of lipidomics, the accurate and precise quantification of triglycerides (TG) is crucial for understanding metabolic pathways and identifying potential biomarkers. The use of a stable isotope-labeled internal standard is a cornerstone of robust quantitative mass spectrometry-based methods. This guide provides a comprehensive comparison of 20:0-20:1-20:0 TG-d5, a deuterated internal standard, with other common alternatives for triglyceride quantification.
The Gold Standard: Stable Isotope-Labeled Internal Standards
In quantitative mass spectrometry, an ideal internal standard should mimic the analyte's behavior throughout sample preparation and analysis to correct for variability. Stable isotope-labeled standards, such as deuterated compounds, are considered the "gold standard" because their physicochemical properties are nearly identical to their endogenous counterparts.[1] This ensures they experience similar extraction efficiencies, chromatographic retention times, and ionization responses, leading to more accurate and precise results.[1]
The this compound is a deuterated triglyceride containing two eicosanoic acid (20:0) chains and one eicosenoic acid (20:1) chain, with five deuterium (B1214612) atoms on the glycerol (B35011) backbone. This labeling makes it distinguishable from endogenous triglycerides by mass spectrometry while maintaining very similar chemical and physical properties.
Performance Comparison: this compound vs. Alternative Internal Standards
Table 1: Comparison of Triglyceride Internal Standards
| Parameter | This compound (Deuterated) | Odd-Chain Triglycerides (e.g., TG 17:0/17:0/17:0) |
| Principle | Co-elutes and co-ionizes with endogenous TGs, distinguished by mass. | Chemically similar to endogenous TGs but not naturally abundant. |
| Accuracy | High (Excellent correction for matrix effects and extraction loss). | Good to High (Generally good correction, but may differ slightly from even-chain TGs). |
| Precision (%CV) | Typically very low (<15%).[1] | Generally low (<15-20%).[1] |
| Matrix Effects | Experiences nearly identical matrix effects as the analyte, providing the best correction.[1] | Can experience different matrix effects than even-chain TGs, though generally minimal.[1] |
| Endogenous Interference | None. | Negligible in most biological samples.[1] |
| Cost | Higher. | Lower. |
Experimental Protocols
Detailed experimental protocols for the validation of this compound are not explicitly available. However, a general workflow for its use in a lipidomics experiment can be constructed based on common practices in the field.
Lipid Extraction from Plasma (Modified Folch Method)
-
Sample Preparation: Thaw frozen plasma samples on ice.
-
Internal Standard Spiking: To a known volume of plasma (e.g., 50 µL), add a precise amount of this compound solution in a suitable solvent (e.g., methanol).
-
Lipid Extraction: Add a 2:1 (v/v) mixture of chloroform (B151607) and methanol (B129727) to the plasma sample. Vortex thoroughly to ensure complete mixing.
-
Phase Separation: Add a saline solution (e.g., 0.9% NaCl) to induce phase separation. Centrifuge to separate the organic (lower) and aqueous (upper) phases.
-
Collection: Carefully collect the lower organic phase containing the lipids.
-
Drying and Reconstitution: Evaporate the solvent under a stream of nitrogen and reconstitute the lipid extract in a suitable solvent for LC-MS analysis (e.g., methanol/isopropanol).
LC-MS/MS Analysis
-
Chromatography: Use a C18 reversed-phase column for separation of triglyceride species. A typical mobile phase system would consist of a gradient of acetonitrile/water and isopropanol/acetonitrile with an ammonium (B1175870) salt additive (e.g., ammonium formate) to promote the formation of [M+NH4]+ adducts.
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Use Multiple Reaction Monitoring (MRM) for quantification, monitoring specific precursor-to-product ion transitions for both the endogenous triglycerides and the this compound internal standard.
Visualizing the Workflow
The following diagrams illustrate the key processes in a typical lipidomics workflow utilizing an internal standard.
Conclusion
The use of the deuterated internal standard this compound is a robust approach for the accurate and precise quantification of triglycerides in complex biological matrices. Its near-identical chemical and physical properties to endogenous triglycerides allow for effective correction of analytical variability. While direct comparative data on its performance is limited in the public domain, the well-established principles of stable isotope dilution mass spectrometry strongly support its superiority over non-isotopically labeled standards, particularly for minimizing matrix effects and improving data reliability. For researchers aiming for the highest quality quantitative lipidomics data, this compound represents an excellent choice as an internal standard.
References
Performance Showdown: A Comparative Guide to Triglyceride Internal Standards in Mass Spectrometry
For researchers, scientists, and drug development professionals engaged in lipidomics, the precise and accurate quantification of triglycerides (TGs) is paramount. The choice of an appropriate internal standard is a critical determinant of data quality and reliability. This guide provides an objective comparison of 20:0-20:1-20:0 TG-d5 and other common triglyceride internal standards used in mass spectrometry-based lipid analysis.
The Gold Standard: Deuterated Internal Standards
Deuterated internal standards, like this compound, are considered a gold standard in quantitative mass spectrometry. In these standards, several hydrogen atoms are replaced by their heavier isotope, deuterium. This substitution results in a compound that is chemically almost identical to the endogenous analyte but has a different mass, allowing it to be distinguished by a mass spectrometer. Their close physicochemical properties to their endogenous counterparts allow them to effectively compensate for variations during sample extraction, derivatization, and instrument analysis.
Performance Comparison of Triglyceride Internal Standards
The selection of an appropriate internal standard is a critical step in developing robust quantitative lipidomics assays. The ideal internal standard should not be naturally present in the sample, should exhibit similar chemical and physical properties to the analytes of interest, and should ionize efficiently and reproducibly under the chosen MS conditions.
The following table summarizes the key performance characteristics of different classes of triglyceride internal standards.
| Feature | Deuterated TGs (e.g., this compound) | ¹³C-Labeled TGs | Odd-Chain TGs (e.g., Glyceryl Trinonadecanoate) |
| Chemical Similarity | Very high, minimal difference from endogenous analyte. | Extremely high, virtually identical to endogenous analyte. | High, but differs in acyl chain length from common even-chain TGs. |
| Co-elution with Analyte | Very close, though a slight retention time shift (isotope effect) can occur in chromatography. | Nearly identical co-elution with the native analyte. | Elutes close to even-chain TGs of similar total carbon number, but not identical. |
| Correction for Matrix Effects | Excellent, as it experiences nearly identical matrix effects as the analyte. | Superior, provides the best correction for matrix effects. | Good, but may experience slightly different matrix effects than even-chain TGs. |
| Endogenous Interference | None. | None. | Negligible in most biological samples. |
| Linearity (Typical R²) | Excellent (typically >0.99).[1] | Excellent (typically >0.99). | Excellent (typically >0.99).[1] |
| Precision (%RSD) | Generally the lowest (<10-15%).[1] | Potentially the lowest, offering the highest precision. | Good to excellent, typically <15-20%. |
| Cost | Moderate to high. | High. | Low to moderate. |
Experimental Protocols
A detailed and validated experimental protocol is crucial for achieving reproducible and reliable quantitative results. Below is a general methodology for the quantification of triglycerides in a biological matrix (e.g., plasma) using a deuterated triglyceride internal standard like this compound with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Sample Preparation and Lipid Extraction (Modified Folch Method)
-
Internal Standard Spiking: To 50 µL of plasma in a glass tube, add a known amount of this compound internal standard solution in a suitable solvent (e.g., chloroform:methanol 1:1, v/v).
-
Lipid Extraction:
-
Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture to the sample.
-
Vortex thoroughly for 2 minutes to ensure complete mixing and protein denaturation.
-
Add 0.5 mL of 0.9% NaCl solution to induce phase separation.
-
Vortex for another 1 minute.
-
Centrifuge at 2,000 x g for 10 minutes to separate the layers.
-
-
Collection of Organic Phase: Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a clean tube.
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried lipid extract in 100 µL of the initial mobile phase (e.g., a mixture of acetonitrile (B52724) and isopropanol).
LC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: A C18 or C30 reversed-phase column is commonly used for triglyceride analysis.
-
Mobile Phase A: Acetonitrile/Water (e.g., 60:40 v/v) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.
-
Mobile Phase B: Isopropanol/Acetonitrile (e.g., 90:10 v/v) with 10 mM ammonium formate and 0.1% formic acid.
-
Gradient: A typical gradient would start with a lower percentage of Mobile Phase B, gradually increasing to elute the triglycerides based on their hydrophobicity.
-
Flow Rate: A flow rate of 0.3-0.5 mL/min is common.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is typically used for triglyceride analysis, often detecting ammonium adducts ([M+NH₄]⁺).
-
Scan Type: Multiple Reaction Monitoring (MRM) is employed for quantification. This involves selecting a specific precursor ion for the internal standard and the target triglycerides and monitoring a specific product ion for each.
-
MRM Transition for this compound: The specific precursor and product ions would be determined during method development. For example, the precursor ion would be the m/z of the [M+NH₄]⁺ adduct of this compound, and the product ion would correspond to the neutral loss of one of the fatty acyl chains.
-
Data Analysis and Quantification
-
Calibration Curve: Prepare a series of calibration standards with known concentrations of a representative non-deuterated triglyceride standard and a fixed concentration of the this compound internal standard.
-
Quantification: The concentration of the target triglycerides in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Visualizing the Workflow
To visually represent the logical flow of the analytical process, the following diagrams are provided in Graphviz DOT language.
Caption: Experimental workflow for triglyceride quantification.
Caption: Principle of internal standard-based quantification.
References
A Comparative Guide to Triglyceride Quantification: Focusing on LC-MS/MS with 20:0-20:1-20:0 TG-d5 Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the analytical performance of liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the quantification of triglycerides (TGs) using the deuterated internal standard 20:0-20:1-20:0 TG-d5, alongside other common analytical techniques. The selection of an appropriate analytical method and internal standard is critical for achieving accurate and reproducible quantification of triglycerides in various biological matrices, which is essential for metabolic research and the development of therapeutics.
Performance Comparison of Triglyceride Quantification Methods
The accurate measurement of triglycerides is paramount in numerous research and clinical applications. While various methods are available, they differ significantly in their sensitivity, specificity, and workflow complexity. Stable isotope-labeled internal standards, such as this compound, are considered the gold standard for mass spectrometry-based quantification as they closely mimic the physicochemical properties of endogenous triglycerides, thus effectively compensating for variations in sample preparation and instrument response.[1]
While a specific limit of detection (LOD) for triglycerides using this compound is not consistently reported across the literature, the high sensitivity of modern LC-MS/MS instrumentation allows for detection in the low nanomolar to picomolar range. One study demonstrated a linearity of over four orders of magnitude for triglyceride analysis using LC-MS, highlighting the wide quantitative range of this technique. For comparison, enzymatic colorimetric assays offer a simpler workflow but generally have higher limits of detection.
Herein, we summarize the performance characteristics of common triglyceride analysis methods.
| Analytical Method | Internal Standard Principle | Typical Limit of Detection (LOD) | Throughput | Information Obtained |
| LC-MS/MS with this compound | Stable Isotope Dilution | Expected in the low nM to pM range | High | Intact triglyceride profile, including different fatty acid combinations[2] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Odd-chain or Stable Isotope Labeled Fatty Acid Methyl Esters | High for derivatized fatty acids | Lower | Fatty acid profile of triglycerides (requires derivatization)[2] |
| Enzymatic Colorimetric Assay | N/A | ~1 mg/dL (~10 µM)[3] | High | Total triglyceride concentration |
| HPLC with Evaporative Light Scattering Detection (HPLC-ELSD) | N/A | Low nanogram levels | Moderate | Intact triglyceride profile (less specific than MS) |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for accurate triglyceride quantification. Below are representative methodologies for LC-MS/MS analysis using a deuterated internal standard and a common alternative, the enzymatic colorimetric assay.
LC-MS/MS Quantification of Triglycerides using this compound Internal Standard
This method is suitable for the specific and sensitive quantification of individual triglyceride species in biological samples such as plasma or serum.[4][5]
1. Sample Preparation and Lipid Extraction:
-
Internal Standard Spiking: To 10 µL of plasma, add a known amount of this compound internal standard solution.[4]
-
Lipid Extraction (Methyl Tert-Butyl Ether - MTBE Method):
-
Add methanol (B129727) to the sample.
-
Add MTBE and vortex thoroughly.
-
Add water to induce phase separation.
-
Centrifuge to separate the layers and collect the upper organic phase containing the lipids.[4]
-
Dry the lipid extract under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent mixture (e.g., acetonitrile/isopropanol).
-
2. LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Column: A C8 or C18 reversed-phase column is commonly used (e.g., Kinetex C8, 100 x 2.1 mm).[4]
-
Mobile Phase A: Acetonitrile/Water (e.g., 60:40 v/v) with 10 mmol/L ammonium (B1175870) formate.[4]
-
Mobile Phase B: Isopropanol/Acetonitrile (e.g., 90:10 v/v) with 10 mmol/L ammonium formate.[4]
-
Gradient Elution: A typical gradient starts with a lower percentage of mobile phase B, which is gradually increased to elute the triglycerides based on their hydrophobicity.[4]
-
Flow Rate: 0.5 mL/min.[4]
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is typically used, often detecting ammonium adducts ([M+NH4]+).
-
Scan Type: Dynamic Multiple Reaction Monitoring (MRM) is employed for quantification.[4] This involves selecting the precursor ion for the this compound internal standard and the target triglyceride species, and monitoring their specific product ions.
-
3. Data Analysis and Quantification:
-
Calibration Curve: A calibration curve is constructed by analyzing a series of standards containing known concentrations of a representative triglyceride and a fixed concentration of the this compound internal standard.
-
Quantification: The concentration of the target triglycerides in the samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to the calibration curve.
Enzymatic Colorimetric Assay for Total Triglycerides
This method provides a measure of the total triglyceride content in a sample and is widely used in clinical settings.[3]
1. Sample Preparation:
-
Serum or plasma samples can often be used directly, though dilution may be required to fall within the assay's linear range.[6]
2. Assay Procedure:
-
Standard Curve Preparation: Prepare a series of triglyceride standards with known concentrations.[3]
-
Reaction Setup:
-
Add standards and samples to a 96-well plate.
-
Add a reaction mix containing lipase (B570770) to each well. Lipase hydrolyzes triglycerides into glycerol (B35011) and free fatty acids.
-
For samples that may contain free glycerol, a background control without lipase should be included.[3]
-
-
Enzymatic Cascade: The glycerol produced is then acted upon by a series of enzymes in the reaction mix, ultimately leading to the production of a colored product.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes), protected from light.[7]
-
Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.[3]
3. Data Analysis:
-
Subtract the absorbance of the blank from all readings.
-
If a background control was used, subtract the absorbance of the background control from the corresponding sample readings.
-
Plot the absorbance of the standards against their concentrations to generate a standard curve.
-
Determine the triglyceride concentration in the samples from the standard curve.
Visualizing the Workflow and Principles
To further clarify the methodologies, the following diagrams illustrate the experimental workflow for LC-MS/MS analysis and the fundamental principle of internal standard-based quantification.
Caption: Experimental workflow for triglyceride quantification by LC-MS/MS.
Caption: Principle of internal standard-based quantification.
References
- 1. scribd.com [scribd.com]
- 2. benchchem.com [benchchem.com]
- 3. resources.novusbio.com [resources.novusbio.com]
- 4. Lipidomics identified novel cholesterol-independent predictors for risk of incident coronary heart disease: Mediation of risk from diabetes and aggravation of risk by ambient air pollution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. sciencellonline.com [sciencellonline.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Ensuring Accuracy in Lipidomics: A Guide to Cross-Validation with Certified Reference Materials
For researchers, scientists, and drug development professionals, the accuracy and reproducibility of lipidomics data are paramount for advancing scientific discovery and therapeutic innovation. This guide provides an objective comparison of methodologies for the cross-validation of lipidomics data, with a focus on the use of Certified Reference Materials (CRMs). By leveraging well-characterized CRMs and robust experimental protocols, researchers can significantly enhance the quality and reliability of their lipid biomarker data.
The complexity of the lipidome and the analytical challenges inherent in lipid analysis necessitate the use of well-characterized reference materials.[1] CRMs serve as a benchmark for method validation, instrument calibration, and ongoing quality control, ultimately leading to more reliable and comparable results across different laboratories and studies.[1] This guide delves into the performance of a widely recognized CRM, details essential experimental protocols, and illustrates key workflows to support your analytical endeavors.
The Role of Certified Reference Materials in Lipidomics
Certified Reference Materials are highly characterized, homogeneous, and stable materials with property values certified by a metrologically valid procedure. In lipidomics, CRMs are crucial for:
-
Method Validation: Assessing the accuracy and precision of an analytical method.
-
Inter-laboratory Comparison: Harmonizing data across different laboratories and analytical platforms.[2][3][4][5]
-
Quality Control: Monitoring the performance of an analytical workflow over time.
-
Troubleshooting: Identifying and resolving issues in the analytical process.
One of the most widely used CRMs in metabolomics and lipidomics is the NIST Standard Reference Material (SRM) 1950 , "Metabolites in Frozen Human Plasma".[1][6] This material has been extensively characterized through interlaboratory comparison exercises, providing consensus concentration values for a wide range of lipids.[2][3][4][5]
Quantitative Data Presentation: Benchmarking with NIST SRM 1950
The consensus values for lipids in NIST SRM 1950 provide a valuable benchmark against which laboratories can compare their own measurements. The following table summarizes the consensus median concentrations for a selection of lipid species from key lipid classes, as determined by the NIST interlaboratory comparison exercise.[2][3][4]
Table 1: Consensus Median Concentrations of Selected Lipids in NIST SRM 1950
| Lipid Class | Lipid Species (Sum Composition) | Consensus Median Concentration (nmol/mL) |
| Cholesteryl Esters | CE(18:2) | 586.5 |
| CE(20:4) | 269.5 | |
| Phosphatidylcholines | PC(34:1) | 338.5 |
| PC(34:2) | 283.5 | |
| PC(36:2) | 215.5 | |
| Sphingomyelins | SM(d18:1/16:0) | 103.5 |
| SM(d18:1/24:1) | 68.9 | |
| Triacylglycerols | TG(52:2) | 143.5 |
| TG(50:1) | 108.5 | |
| TG(52:3) | 105.5 | |
| Lysophosphatidylcholines | LPC(16:0) | 136.5 |
| LPC(18:0) | 104.5 |
Note: This table presents a selection of lipids for illustrative purposes. For a complete list of consensus values, researchers should refer to the official NIST publications.[2][7]
Comparison of Lipid Extraction Methods
The choice of lipid extraction method can significantly impact the quantitative results of a lipidomics analysis. Different methods exhibit varying efficiencies for different lipid classes. The following table compares three commonly used lipid extraction methods.
Table 2: Comparison of Common Lipid Extraction Methods
| Feature | Folch Method | Bligh & Dyer Method | Methyl-tert-butyl ether (MTBE) Method |
| Solvent System | Chloroform:Methanol (2:1, v/v) | Chloroform:Methanol:Water (1:2:0.8, v/v/v) | MTBE:Methanol:Water (10:3:2.5, v/v/v) |
| Principle | Liquid-liquid extraction creating a biphasic system. | Liquid-liquid extraction creating a biphasic system. | Liquid-liquid extraction creating a biphasic system. |
| Advantages | Well-established and widely used; good recovery for a broad range of lipids.[8] | Requires less solvent than the Folch method; good recovery for many lipid classes.[8] | Less toxic than chloroform; efficient for a wide range of lipids, including sphingolipids.[8] |
| Disadvantages | Uses toxic chloroform; can be labor-intensive. | Uses toxic chloroform. | Can have lower recovery for some very polar lipids compared to other methods. |
| Reported Recovery | Generally high for most lipid classes. | Similar recoveries to the Folch method for major phospholipid classes.[8] | Comparable results to the Bligh & Dyer method for human plasma profiles.[8] |
A study benchmarking one-phase lipid extractions found that the recovery of nonpolar lipids like triglycerides and cholesteryl esters was low in polar solvents, while the recovery of polar lysophospholipids was sufficient across various solvents.[9] This highlights the importance of selecting an extraction method appropriate for the lipid classes of interest.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining reproducible lipidomics data. Below are representative protocols for lipid extraction and LC-MS analysis.
Protocol 1: Modified Folch Lipid Extraction
This protocol is a widely used method for extracting lipids from plasma samples.
-
Sample Preparation: Thaw a 100 µL aliquot of plasma (e.g., NIST SRM 1950) on ice.
-
Internal Standard Spiking: Add a known amount of an appropriate internal standard mixture to the plasma sample.
-
Solvent Addition: Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture to the sample in a glass tube.
-
Homogenization: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and protein precipitation.
-
Phase Separation: Add 0.5 mL of 0.9% NaCl solution to induce phase separation. Vortex for 1 minute and then centrifuge at 2000 x g for 10 minutes.
-
Lipid Phase Collection: Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette and transfer it to a new glass tube.
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried lipid extract in a suitable solvent (e.g., 100 µL of methanol:chloroform 1:1, v/v) for LC-MS analysis.
Protocol 2: Reversed-Phase LC-MS/MS Analysis
This protocol provides a general framework for the analysis of a broad range of lipid classes.
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).[1]
-
Chromatographic Column: A C18 reversed-phase column suitable for lipid analysis (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).[1]
-
Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate.[1]
-
Mobile Phase B: Isopropanol:acetonitrile (90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 2-5 µL.
-
Gradient Elution: A typical gradient starts with a higher proportion of mobile phase A and gradually increases the proportion of mobile phase B to elute lipids based on their hydrophobicity.
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in both positive and negative ion modes to cover a wide range of lipid classes.
-
Acquisition Mode: Data-dependent acquisition (DDA) or data-independent acquisition (DIA) for untargeted lipidomics.
-
Mass Range: Typically m/z 100-1500.
-
Visualizing the Workflow: From Sample to Data
The following diagrams illustrate the key stages in the cross-validation of lipidomics data and a typical analytical workflow.
Caption: A logical workflow for cross-validating lipidomics data using a certified reference material.
Caption: A detailed experimental workflow for LC-MS-based lipidomics analysis.
By implementing these standardized protocols and cross-validating data with certified reference materials like NIST SRM 1950, the lipidomics community can move towards greater harmonization and ensure the generation of high-quality, reproducible data essential for advancing research and clinical applications.
References
- 1. benchchem.com [benchchem.com]
- 2. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 3. Harmonizing lipidomics: NIST interlaboratory comparison exercise for lipidomics using SRM 1950-Metabolites in Frozen Human Plasma. [sites.einsteinmed.edu]
- 4. Harmonizing lipidomics: NIST interlaboratory comparison exercise for lipidomics using SRM 1950–Metabolites in Frozen Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. elmi.hbku.edu.qa [elmi.hbku.edu.qa]
- 6. biospec.net [biospec.net]
- 7. Lipid Concentrations in Standard Reference Material (SRM) 1950: Results from an Interlaboratory Comparison Exercise for Lipidomics | NIST [nist.gov]
- 8. A comparison of five lipid extraction solvent systems for lipidomic studies of human LDL - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Performance of 20:0-20:1-20:0 TG-d5 in Biological Matrices
For researchers, scientists, and drug development professionals engaged in quantitative lipidomics, the selection of an appropriate internal standard is paramount for achieving accurate and reproducible results. This guide provides an objective comparison of the performance of the deuterated triglyceride internal standard, 20:0-20:1-20:0 TG-d5, against other common alternatives in various biological matrices. The information presented is supported by experimental data and detailed methodologies to aid in the optimization of analytical workflows.
The Critical Role of Internal Standards in Lipidomics
Internal standards are essential in mass spectrometry-based lipidomics to correct for variations that can occur during sample preparation, extraction, and instrumental analysis.[1] An ideal internal standard should be chemically and physically similar to the analytes of interest, not naturally present in the biological sample, and clearly distinguishable by the mass spectrometer.[1] Stable isotope-labeled lipids, such as this compound, are often considered the gold standard as they closely mimic the behavior of their endogenous counterparts.
Performance Comparison of Triglyceride Internal Standards
The selection of an internal standard can significantly impact data quality. While various classes of internal standards are utilized, this guide focuses on the comparison between the deuterated standard this compound and other alternatives used for triglyceride quantification.
| Internal Standard Type | Analyte(s) | Biological Matrix | Key Performance Metrics | Reference |
| Deuterated Triglyceride (this compound) | Triglycerides | Human Serum | Used to control for instrument drift in lipidomic profiling. | [2] |
| Deuterated Triglyceride (this compound) | Triglycerides | Mouse Tissue Homogenates | Included in an internal standard mix for a lipid stability study. | [3] |
| Deuterated Triglyceride Mixture (including this compound) | Triglycerides | Brain-derived extracellular vesicles | Used for semi-quantification of endogenous triglycerides. | [4] |
| Odd-Chain Triglyceride (e.g., 17:0/17:1/17:0-d5) | Triglycerides | Not specified | Mentioned as an alternative to stable isotope-labeled standards. | [1] |
| ¹³C-labeled Fatty Acids | Fatty Acids | Not specified | Showed no significant difference in concentration compared to deuterated standards, suggesting minimal isotope effect with proper correction. | [1] |
Note: Specific quantitative performance data such as recovery, matrix effect, and coefficient of variation (%CV) for a direct comparison of this compound with other standards in the same study is limited in the public domain. The table above indicates its application and acceptance as an internal standard in various lipidomics studies.
Experimental Methodologies
Accurate and reproducible quantification in lipidomics relies on standardized and well-documented experimental procedures. The following are example protocols for lipid extraction and LC-MS/MS analysis where this compound has been utilized.
Lipid Extraction using Methyl-tert-butyl Ether (MTBE)
This protocol is a common method for extracting lipids from plasma and tissue homogenates.
-
To a 10 µL plasma sample, add internal standards, including this compound.[2]
-
Add methanol (B129727) to the sample.
-
Add MTBE and vortex thoroughly.
-
Induce phase separation by adding water and vortexing again.
-
Centrifuge the sample to separate the layers.
-
Collect the upper organic phase which contains the lipids.
-
Dry the lipid extract under a stream of nitrogen.
-
Reconstitute the dried extract in an appropriate solvent for LC-MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
The following is a general workflow for the analysis of triglycerides using LC-MS/MS.
-
Chromatographic Separation: A C18 reverse-phase column is typically used for the separation of triglycerides. The mobile phases often consist of an aqueous solution with a modifier (e.g., ammonium (B1175870) formate) and an organic solvent mixture (e.g., acetonitrile/isopropanol).
-
Mass Spectrometry: A triple quadrupole mass spectrometer is commonly operated in multiple reaction monitoring (MRM) mode for quantification. Specific precursor-to-product ion transitions for the analytes and the internal standard (this compound) are monitored.
-
Data Analysis: The peak area of the endogenous triglycerides is normalized to the peak area of the this compound internal standard to correct for analytical variability.
Visualizing Experimental Workflows and Pathways
To better illustrate the processes involved in lipidomics analysis and the context of triglyceride metabolism, the following diagrams are provided.
Caption: A typical experimental workflow for quantitative lipidomics using an internal standard.
Caption: Simplified overview of dietary triglyceride metabolism.
Conclusion
References
- 1. benchchem.com [benchchem.com]
- 2. Lipidomics identified novel cholesterol-independent predictors for risk of incident coronary heart disease: Mediation of risk from diabetes and aggravation of risk by ambient air pollution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of Different Storage Conditions on Lipid Stability in Mice Tissue Homogenates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. vuir.vu.edu.au [vuir.vu.edu.au]
A Researcher's Guide to Lipid Extraction: Evaluating Methods with 20:0-20:1-20:0 TG-d5
For researchers, scientists, and professionals in drug development, the accurate quantification of lipids is paramount. The initial extraction of these molecules from complex biological samples is a critical step that can significantly influence the outcome of an analysis. This guide provides an objective comparison of common lipid extraction methods, with a focus on their application for the analysis of triglycerides (TGs), using the deuterated internal standard 20:0-20:1-20:0 TG-d5 for accurate quantification.
The selection of an appropriate lipid extraction strategy is fundamental to the success of any lipidomics workflow. An ideal method should provide high recovery of the lipids of interest, minimize the co-extraction of interfering substances, and be reproducible. The use of a stable isotope-labeled internal standard, such as this compound, is crucial for correcting for lipid losses during sample preparation and for variations in instrument response, thereby ensuring accurate quantification.
This guide will delve into a comparison of traditional solvent-based extraction methods, which are often considered the gold standard, and a commercially available chloroform-free lipid extraction kit, representing a move towards safer and more user-friendly laboratory practices.
Performance Comparison of Lipid Extraction Methods
The efficiency of lipid extraction can vary significantly depending on the solvent system and the protocol employed. For triglycerides, which are nonpolar lipids, the choice of solvent is particularly critical. Traditional methods like the Folch and Bligh & Dyer methods have been staples in lipid research for decades due to their high efficiency in extracting a broad range of lipids. More recent methods, including those utilizing methyl-tert-butyl ether (MTBE), have been developed to improve safety and, in some cases, the recovery of certain lipid classes. Commercial kits offer the convenience of pre-prepared reagents and standardized protocols, often with the added benefit of being chloroform-free.
| Method | Principle | Typical Triglyceride Recovery | Advantages | Disadvantages |
| Folch Method | Liquid-liquid extraction using a chloroform:methanol (2:1) solvent system, followed by a wash with a salt solution to remove non-lipid contaminants. | High | - Considered a "gold standard" with extensive literature support.- Efficient for a broad range of lipids. | - Uses chloroform, a toxic and regulated solvent.- The lipid-containing layer is the lower phase, which can be technically challenging to collect without contamination. |
| Bligh & Dyer Method | A modified liquid-liquid extraction using a chloroform:methanol:water (1:2:0.8) monophasic system that is then converted to a biphasic system by adding more water and chloroform. | High | - Uses less solvent than the Folch method.- Widely used and well-documented. | - Also relies on chloroform.- Recovery of nonpolar lipids like TGs can be slightly lower than the Folch method in some matrices. |
| MTBE Method | A biphasic extraction using methyl-tert-butyl ether, methanol, and water. | Good to High | - Avoids the use of chloroform.- The lipid-containing layer is the upper phase, which is easier to collect.- Can offer improved recovery of some polar lipids compared to chloroform-based methods. | - MTBE is flammable.- May have slightly lower recovery for very nonpolar lipids compared to the Folch method in some cases. |
| Commercial Chloroform-Free Kits (e.g., Abcam ab211044) | Typically utilize a proprietary mix of organic solvents to perform a one- or two-phase extraction without chloroform. | Good to High | - Increased safety due to the absence of chloroform.- Standardized, ready-to-use reagents and protocols improve reproducibility.- Often designed for ease of use and higher throughput. | - Proprietary nature of reagents can make troubleshooting difficult.- May be more expensive per sample than traditional methods.- Performance can vary between different kits and sample types. |
Experimental Protocols
Detailed and consistent execution of the extraction protocol is vital for reproducible results. The following sections provide methodologies for the discussed extraction techniques. The use of an internal standard, such as this compound, is recommended to be added at the beginning of each protocol to ensure accurate quantification.
Experimental Workflow for Lipid Extraction and Analysis
A Comparative Guide to Folch and MTBE Extraction Methods for Triglyceride Analysis with Internal Standards
For researchers, scientists, and drug development professionals engaged in lipidomics, the accurate quantification of triglycerides is crucial. The choice of lipid extraction method significantly impacts the recovery and, consequently, the quantitative accuracy of these analyses. This guide provides an objective comparison of two widely used lipid extraction methods, the Folch and the Methyl-tert-butyl ether (MTBE) methods, with a focus on triglyceride analysis incorporating internal standards.
Performance Comparison of Folch and MTBE Methods
The Folch method, a long-established "gold standard," and the more recent MTBE method are both liquid-liquid extraction techniques designed to separate lipids from other cellular components.[1] While both are effective, they possess distinct advantages and disadvantages that can influence their suitability for specific applications.
The Folch method utilizes a chloroform (B151607) and methanol (B129727) mixture, which is highly effective at extracting a broad range of lipids, including nonpolar triglycerides.[2][3] However, it involves the use of chloroform, a toxic and regulated solvent.[4] A key procedural aspect of the Folch method is that the lipid-containing organic phase is the lower layer, which can make its collection more challenging and time-consuming.[1][5]
The MTBE method offers a safer alternative by replacing chloroform with the less toxic methyl-tert-butyl ether.[4][6] A significant practical advantage of the MTBE method is that the lipid-rich organic phase forms the upper layer, simplifying its collection and reducing the risk of contamination from the aqueous phase.[1][5] This also makes the MTBE method more amenable to high-throughput and automated workflows.[1]
In terms of triglyceride recovery, studies have shown that both methods can provide comparable and efficient extraction. However, the performance can be influenced by the biological matrix. Some studies suggest that for nonpolar lipids like triglycerides, the Folch method may offer slightly better recovery, while others report similar or even better recovery with the MTBE method.[3][7][8] The choice of an appropriate internal standard is critical for both methods to correct for variations in extraction efficiency and sample matrix effects.[9]
Quantitative Data Summary
The following table summarizes the general performance characteristics of the Folch and MTBE methods for triglyceride extraction based on findings from various lipidomics studies.
| Feature | Folch Method | MTBE Method | References |
| Principle | Liquid-liquid extraction using a chloroform/methanol/water system. The lipid-containing organic phase is the lower layer. | Liquid-liquid extraction using a methyl-tert-butyl ether/methanol/water system. The lipid-containing organic phase is the upper layer. | [1][4] |
| Triglyceride Recovery | Generally high, often considered a benchmark.[3] | Comparable to or in some cases better than Folch, particularly in high-throughput applications.[1][8] | [1][3][8] |
| Use of Internal Standards | Essential for accurate quantification. Odd-chain triglycerides are commonly used. | Essential for accurate quantification. Odd-chain triglycerides are commonly used. | [9] |
| Safety Profile | Uses chloroform, which is a toxic and regulated solvent. | Uses MTBE, a safer alternative to chloroform. | [4] |
| Throughput | Lower, due to the collection of the lower phase. | Higher, as the upper organic phase is easier to collect, making it suitable for automation. | [1] |
| Reproducibility | Generally good, but can be affected by the volatility of chloroform. | Can be affected by the high volatility of MTBE.[10] | [10] |
The Role of Internal Standards in Triglyceride Quantification
To ensure accurate and reproducible quantification of triglycerides, the use of internal standards is paramount.[11] Internal standards are compounds with similar chemical and physical properties to the analytes of interest but are not naturally present in the sample.[9] For triglyceride analysis, odd-chain triglycerides, such as glyceryl triheptadecanoate (TG 17:0/17:0/17:0) or glyceryl trinonadecanoate (TG 19:0/19:0/19:0), are frequently employed.[9] These are added to the sample at a known concentration before the extraction process. By comparing the signal of the endogenous triglycerides to that of the internal standard, variations introduced during sample preparation and analysis can be normalized, leading to more accurate quantification.
Experimental Protocols
Below are detailed methodologies for performing triglyceride extraction using both the Folch and MTBE methods with the incorporation of an internal standard.
Folch Method Protocol
-
Sample Preparation: Start with a known quantity of the biological sample (e.g., plasma, tissue homogenate).
-
Internal Standard Spiking: Add a precise amount of an appropriate triglyceride internal standard (e.g., glyceryl triheptadecanoate) to the sample.
-
Solvent Addition: Add a 2:1 (v/v) mixture of chloroform:methanol to the sample. A common ratio is 20 parts solvent to 1 part sample.[4]
-
Homogenization/Vortexing: Vigorously mix the sample and solvent mixture to ensure thorough lipid extraction.
-
Phase Separation: Add 0.9% NaCl solution (or water) to the mixture to induce phase separation. The final ratio of chloroform:methanol:water should be approximately 8:4:3.[12]
-
Centrifugation: Centrifuge the mixture at a low speed (e.g., 2000 x g) for 10 minutes to achieve a clear separation of the two phases.[4]
-
Collection of Organic Phase: Carefully collect the lower, chloroform-rich phase, which contains the lipids. This can be done by piercing the upper aqueous layer with a pipette.[5]
-
Drying and Reconstitution: Evaporate the solvent from the collected organic phase under a stream of nitrogen. Reconstitute the dried lipid extract in a suitable solvent for the downstream analysis (e.g., isopropanol:acetonitrile for LC-MS).[4]
MTBE Method Protocol
-
Sample Preparation: Begin with a known quantity of the biological sample.
-
Internal Standard Spiking: Add a precise amount of a triglyceride internal standard to the sample.
-
Methanol Addition: Add methanol to the sample and vortex.[4]
-
MTBE Addition: Add methyl-tert-butyl ether (MTBE) to the mixture and vortex or shake for an extended period (e.g., 1 hour) to ensure complete extraction.[13]
-
Phase Separation: Add water to induce phase separation.[14]
-
Centrifugation: Centrifuge the mixture (e.g., 1000 x g) for 10 minutes to separate the phases.[14]
-
Collection of Organic Phase: Collect the upper, MTBE-rich organic phase containing the lipids.[1]
-
Drying and Reconstitution: Dry the collected organic phase under a stream of nitrogen and reconstitute the lipid extract in an appropriate solvent for analysis.[14]
Experimental Workflows
The following diagrams illustrate the key steps in the Folch and MTBE extraction workflows.
Caption: Folch extraction workflow for triglycerides.
Caption: MTBE extraction workflow for triglycerides.
References
- 1. Lipid extraction by methyl-tert-butyl ether for high-throughput lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A comparison of five lipid extraction solvent systems for lipidomic studies of human LDL - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of Lipid Extraction Protocols for Untargeted Analysis of Mouse Tissue Lipidome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Frontiers | Comparison of Single Phase and Biphasic Extraction Protocols for Lipidomic Studies Using Human Plasma [frontiersin.org]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Exploring the Lipidome: Current Lipid Extraction Techniques for Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An Overview of Lipidomic Analysis of Triglyceride Molecular Species in Biological Lipid Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Lipid extraction by folch method | PPTX [slideshare.net]
- 13. MTBE Lipid Extraction - Protocol - OneLab [onelab.andrewalliance.com]
- 14. Lipid Extraction for Mass Spectrometry Lipidomics [protocols.io]
Safety Operating Guide
Essential Safety & Disposal Procedures for 20:0-20:1-20:0 TG-d5
For laboratory professionals engaged in drug development and scientific research, the proper handling and disposal of specialized chemical compounds is paramount to ensuring a safe and compliant operational environment. This document provides essential safety and logistical information for the proper disposal of 20:0-20:1-20:0 TG-d5, a deuterated triglyceride. Adherence to these procedural guidelines is critical for minimizing environmental impact and maintaining laboratory safety.
Compound Data
| Property | Value |
| Chemical Name | 1,3(d5)-dieicosanoyl-2-(11Z-eicosenoyl)-glycerol |
| Molecular Formula | C₆₃H₁₁₅D₅O₆ |
| CAS Number | 958764-14-2 |
| Molecular Weight | 978.654 g/mol |
| Form | Powder |
| Storage Temperature | -20°C |
| Stability | 1 Year |
| Hygroscopic | Yes |
Proper Disposal Protocol
The disposal of this compound, as with any chemical waste, must be conducted in accordance with all applicable federal, state, and local environmental regulations. The following steps provide a direct, procedural guide for its proper disposal.
Step 1: Waste Identification and Segregation
-
Characterize the Waste: This compound is a non-hazardous, combustible solid.
-
Segregate: Do not mix with other chemical waste unless explicitly permitted by your institution's hazardous waste management plan. It should be collected in a designated, clearly labeled waste container.
Step 2: Containerization
-
Primary Container: The original vial or a compatible, tightly sealed container should be used. Ensure the container is clean and free of contaminants. For the powder form, a 5 mL Amber Glass Screw Cap Vial is a common packaging.[1]
-
Labeling: The waste container must be clearly labeled with the full chemical name: "this compound" and the CAS number "958764-14-2". The label should also include the hazard classification (Combustible Solid) and the date of accumulation.
Step 3: Storage of Waste
-
Location: Store the container in a designated hazardous waste accumulation area. This area should be well-ventilated and secure.
-
Temperature: Maintain the storage temperature at or below -20°C to ensure stability, as recommended for the pure compound.
Step 4: Final Disposal
-
Professional Disposal Service: Arrange for pick-up and disposal by a licensed and qualified hazardous waste disposal company. Provide the Safety Data Sheet (SDS) to the disposal service to ensure they have all necessary information for proper handling and disposal.
-
Regulatory Compliance: Ensure that the disposal process is fully documented and complies with all institutional and governmental regulations.
Experimental Workflow for Disposal
The following diagram outlines the logical workflow for the proper disposal of this compound.
This procedural guidance is intended to provide clear, actionable steps for the safe and compliant disposal of this compound. For further details, always refer to the manufacturer's Safety Data Sheet (SDS) and your institution's specific safety protocols.
References
Essential Safety and Logistics for Handling 20:0-20:1-20:0 TG-d5
For researchers, scientists, and drug development professionals, the proper handling and disposal of laboratory reagents are paramount for ensuring a safe and efficient work environment. This guide provides essential, step-by-step safety and logistical information for the personal protective equipment (PPE), operational procedures, and disposal of 20:0-20:1-20:0 TG-d5.
Chemical Identifier: this compound is a deuterated triglyceride, also known as 1,3(d5)-dieicosanoyl-2-(11Z-eicosenoyl)-glycerol. It is often used as an internal standard in mass spectrometry-based lipidomics.
Hazard Assessment: Based on the Safety Data Sheet (SDS) for a closely related deuterated triglyceride, 1,3(d5)-dihexadecanoyl-2-octadecanoyl-glycerol, this compound is not classified as a hazardous substance or mixture.[1] However, it is crucial to handle all laboratory chemicals with care and to review the specific SDS for the product in use.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound, which is typically supplied as a powder.
| PPE Category | Item | Specifications and Use |
| Eye Protection | Safety glasses with side shields or Goggles | To protect against accidental splashes or aerosol generation. |
| Hand Protection | Nitrile gloves | To prevent skin contact. Gloves should be inspected before use and disposed of properly after handling the compound. |
| Body Protection | Laboratory coat | To protect skin and clothing from potential contamination. |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a standardized operational procedure is critical for minimizing risk and ensuring the integrity of the experiment.
-
Preparation: Before handling, ensure that the work area is clean and uncluttered. Locate the nearest eyewash station and safety shower.
-
Acclimatization of the Compound: As this compound is stored at -20°C and is hygroscopic, allow the vial to warm to room temperature before opening to prevent condensation of moisture, which can affect the quality of the compound.[2]
-
Weighing and Aliquoting: If working with the powdered form, conduct these manipulations in a clean, draft-free area or a fume hood to avoid inhalation of fine particles and prevent contamination of the sample.
-
Dissolving the Compound: When preparing a solution, use an appropriate solvent as specified by the manufacturer or experimental protocol. Add the solvent slowly to the vial containing the compound.
-
Storage of Solutions: If the reconstituted product is not for immediate use, store it in a tightly sealed glass vial with a Teflon-lined cap at the recommended temperature, typically -20°C, to maintain its stability.
Disposal Plan
Proper disposal of chemical waste is essential for environmental protection and laboratory safety.
| Waste Type | Disposal Procedure |
| Unused solid this compound | As a non-hazardous solid waste, it can typically be disposed of in the regular laboratory trash, provided it is not mixed with any hazardous materials. Always consult your institution's specific waste disposal guidelines. |
| Solutions of this compound | If dissolved in a non-hazardous solvent, it may be permissible to dispose of it down the drain with copious amounts of water. However, if a hazardous solvent is used, the solution must be collected in a designated hazardous waste container for chemical waste disposal. |
| Contaminated Labware (e.g., pipette tips, vials) | Dispose of in the appropriate solid waste container. If contaminated with a hazardous substance, it should be treated as hazardous waste. |
| Empty Vials | The original vials can be disposed of in the regular trash after being thoroughly emptied. |
Experimental Protocol: Reconstitution of this compound
This protocol outlines the steps for preparing a stock solution of this compound.
-
Remove the vial of this compound from the -20°C freezer.
-
Place the vial on the lab bench and allow it to equilibrate to room temperature for at least 20-30 minutes.
-
Using a calibrated pipette, add the desired volume of an appropriate solvent (e.g., chloroform (B151607) or a chloroform:methanol mixture) to the vial.
-
Cap the vial tightly and vortex gently until the powder is completely dissolved.
-
The stock solution is now ready for use in your experiment or for storage at -20°C.
Caption: Visual workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
